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  • Product: Ac-Tyr-Nhnh2
  • CAS: 2381-07-9

Core Science & Biosynthesis

Foundational

Whitepaper: The Role of Ac-Tyr-NHNH₂ (CAS 2381-07-9) in Advanced Peptide Synthesis and Hydrazide-Based Native Chemical Ligation

Executive Summary In the landscape of chemical protein synthesis, assembling proteins that exceed the ~50 amino acid limitation of standard Solid-Phase Peptide Synthesis (SPPS) requires convergent ligation strategies. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical protein synthesis, assembling proteins that exceed the ~50 amino acid limitation of standard Solid-Phase Peptide Synthesis (SPPS) requires convergent ligation strategies. While Native Chemical Ligation (NCL) has historically relied on C-terminal peptide thioesters, the inherent instability of thioesters to the piperidine used in Fmoc-SPPS has driven the development of robust thioester surrogates. N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂) serves as a foundational model and building block for peptide hydrazides, acting as a highly stable, easily functionalized precursor that can be converted into a reactive thioester in situ. This guide explores the structural rationale, mechanistic pathways, and field-proven protocols for utilizing hydrazide chemistry in protein engineering.

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical baseline of Ac-Tyr-NHNH₂ is critical for predicting its behavior during synthesis, purification, and activation.

Physicochemical PropertyValue
Chemical Name N-Acetyl-L-tyrosine hydrazide
CAS Number 2381-07-9
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Topological Polar Surface Area (TPSA) 104 Ų
Computed LogP -1.1

Data sourced from the [1].

The Causality of Structural Modifications

Every functional group on Ac-Tyr-NHNH₂ serves a distinct mechanistic purpose in peptide chemistry:

  • N-Acetyl Group (Ac-): Caps the N-terminus, preventing unwanted intramolecular cyclization or polymerization during activation. It mimics the natural N-terminal acetylation found in many eukaryotic proteins.

  • Tyrosine Side Chain (-Tyr-): The phenolic ring provides a strong UV-active chromophore (absorbance at 280 nm), which is indispensable for tracking the peptide's elution profile during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • C-Terminal Hydrazide (-NHNH₂): Acts as the latent thioester surrogate. Unlike thioesters, the hydrazide moiety is completely stable to the repeated basic conditions (20% piperidine) required for Fmoc deprotection during SPPS ([2]).

The Mechanistic Paradigm: Peptide Hydrazides as Thioester Surrogates

The utility of Ac-Tyr-NHNH₂ and broader peptide hydrazides lies in their controlled activation. The hydrazide is essentially inert under standard physiological and basic conditions. However, under specific acidic, oxidative conditions, it undergoes a rapid transformation into an acyl azide, which can then be intercepted by a thiol to form a thioester.

NCL_Workflow A Peptide-Hydrazide (e.g., Ac-Tyr-NHNH2) B NaNO2 Activation (pH 3.0, -15°C) A->B Oxidation C Peptide-Azide Intermediate B->C -H2O D Thiolysis (MPAA, pH 6.8-7.0) C->D Thiol exchange E Peptide-Thioester Surrogate D->E Substitution F N-Terminal Cys Peptide Addition E->F Transthioesterification G Native Peptide Bond (Ligation Product) F->G S-to-N Acyl Shift

Figure 1: Mechanistic workflow of hydrazide-based Native Chemical Ligation (NCL).

Experimental Methodology: In Situ Activation and Ligation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice, ensuring that researchers understand why a parameter is set, rather than just what it is. This methodology is adapted from the gold-standard procedures detailed in [3].

Phase 1: Hydrazide Activation
  • Solubilization: Dissolve the peptide hydrazide in a chaotropic buffer (6 M Gn·HCl, 0.2 M sodium phosphate, pH 3.0) to a final concentration of 1–5 mM.

    • Causality: The chaotropic agent (Gn·HCl) disrupts secondary structures, preventing the aggregation of hydrophobic peptide segments. The highly acidic pH (3.0) protonates the hydrazide, controlling the oxidation rate and preventing premature side reactions of the highly reactive azide intermediate[3].

  • Thermal Equilibration: Chill the reaction mixture to -15°C using an ice-salt bath.

    • Causality: The resulting acyl azide intermediate is thermally unstable. Maintaining -15°C prevents the azide from undergoing a Curtius rearrangement into an unreactive isocyanate[3].

  • Oxidation: Add 10 equivalents of sodium nitrite (NaNO₂) from a freshly prepared, pre-chilled 0.5 M stock solution. Stir for 15–20 minutes.

    • Causality: NaNO₂ acts as the specific oxidizing agent that converts the stable hydrazide into the reactive acyl azide.

Phase 2: Thiolysis and Native Chemical Ligation (NCL)
  • Thiol Addition: Add 100 equivalents of 4-mercaptophenylacetic acid (MPAA) directly to the cold reaction mixture.

    • Causality: MPAA is an optimized external aryl thiol catalyst. It rapidly attacks the acyl azide to form a stable, yet highly reactive, aryl thioester surrogate, driving the reaction forward and preventing azide degradation[3].

  • Ligation Initiation: Introduce 1 equivalent of the target N-terminal cysteine-containing peptide. Adjust the pH to 6.8–7.0 using dilute NaOH.

    • Causality: Shifting to a neutral pH deprotonates the N-terminal cysteine sulfhydryl group, making it sufficiently nucleophilic to attack the thioester. This initiates the transthioesterification, followed by a rapid, irreversible S-to-N acyl shift to form the native amide bond[2].

Phase 3: Validation & Quality Control Checkpoints (Self-Validating System)
  • Checkpoint 1 (Pre-activation): Perform LC-MS on the starting buffer to confirm the exact mass of the peptide hydrazide.

  • Checkpoint 2 (Post-activation): Quench a 1 µL aliquot in 50% acetonitrile/water and analyze via ESI-MS. You must observe a mass shift corresponding to the loss of hydrazine and the addition of the MPAA thioester adduct.

  • Checkpoint 3 (Ligation Monitoring): Monitor the reaction via analytical RP-HPLC at 280 nm (leveraging the Tyrosine chromophore). The kinetic validation is confirmed by the intersection of the decaying thioester peak and the rising product peak over 2 to 24 hours.

Strategic Applications in Protein Engineering

The hydrazide-based NCL protocol has revolutionized the total chemical synthesis of proteins. Because standard SPPS is practically limited to ~50 amino acids due to accumulating coupling inefficiencies, synthesizing larger therapeutic targets requires ligating multiple segments.

By utilizing peptide hydrazides (like Ac-Tyr-NHNH₂) as thioester surrogates, researchers have successfully synthesized complex, post-translationally modified proteins that are impossible to produce via standard recombinant E. coli expression. A benchmark example is the total synthesis of the 140-amino-acid α-synuclein—a protein heavily implicated in Parkinson's disease—which was achieved efficiently using sequential N-to-C ligation of peptide hydrazide segments ([3]).

References

  • PubChem Compound Summary for CID 853641, Ac-Tyr-Nhnh2 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Chemical synthesis of proteins using hydrazide intermediates Source: National Science Review (Oxford Academic) URL:[Link]

  • Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: Nature Protocols URL:[Link]

Sources

Exploratory

Mechanistic and Kinetic Profiling of Chymotrypsin Cleavage on N-Acetyl-L-Tyrosine Hydrazide

An In-Depth Technical Whitepaper for Drug Development Professionals and Enzymologists Executive Summary Chymotrypsin is a highly characterized serine protease that preferentially cleaves peptide bonds at the C-terminal s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Enzymologists

Executive Summary

Chymotrypsin is a highly characterized serine protease that preferentially cleaves peptide bonds at the C-terminal side of large, hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine[1]. While standard kinetic assays often utilize synthetic ester or amide substrates, the use of N-acetyl-L-tyrosine hydrazide (ATH) offers a unique mechanistic and diagnostic advantage.

Unlike ubiquitous ester substrates that suffer from high background auto-hydrolysis and cross-reactivity with other serum esterases, ATH is exceptionally stable against competing proteolytic enzymes like trypsin and thrombin[2]. The enzymatic cleavage of ATH liberates hydrazine ( NH2​−NH2​ ), a leaving group that can be trapped and quantified using Ehrlich's reagent[2]. This whitepaper deconstructs the structural causality, kinetic behavior, and self-validating experimental protocols associated with ATH cleavage, providing a definitive guide for researchers developing targeted protease inhibitors or diagnostic assays.

Structural and Mechanistic Basis of ATH Cleavage

The hydrolysis of ATH by chymotrypsin proceeds via a classic biphasic "ping-pong bi-bi" mechanism, mediated by the catalytic triad (Ser195, His57, Asp102)[3]. The choice of a hydrazide substrate alters the energy landscape of the transition state compared to traditional amides.

The Catalytic Sequence
  • Substrate Recognition (Michaelis Complex): The aromatic L-tyrosine side chain of ATH docks into the hydrophobic S1 specificity pocket of chymotrypsin[1]. This positions the hydrazide carbonyl carbon in close proximity to the nucleophilic Ser195 oxygen.

  • Acylation Phase: His57 acts as a general base, abstracting a proton from Ser195 to facilitate a nucleophilic attack on the ATH carbonyl carbon. This forms a high-energy, negatively charged tetrahedral intermediate stabilized by the enzyme's oxyanion hole[3].

  • Leaving Group Departure: The intermediate collapses, breaking the carbon-nitrogen bond. The unique hydrazide leaving group is protonated by His57 and released as free hydrazine, leaving behind an acyl-enzyme intermediate (N-acetyl-L-tyrosyl-chymotrypsin)[2].

  • Deacylation Phase: A hydrolytic water molecule enters the active site, is activated by His57, and attacks the acyl-enzyme complex to form a second tetrahedral intermediate[3]. Collapse of this structure releases the final product, N-acetyl-L-tyrosine, and regenerates the active enzyme[3].

Mechanism ES 1. Michaelis Complex (ES) Chymotrypsin + ATH TI1 2. Tetrahedral Intermediate 1 Ser195 Nucleophilic Attack ES->TI1 Acyl 3. Acyl-Enzyme Intermediate Hydrazine Released TI1->Acyl TI2 4. Tetrahedral Intermediate 2 Hydrolytic Water Attack Acyl->TI2 EP 5. Product Release Free Enzyme + Product TI2->EP

Fig 1. Ping-pong bi-bi catalytic mechanism of ATH cleavage by chymotrypsin.

Kinetic Profiling: The Leaving Group Effect

The catalytic efficiency ( kcat​/Km​ ) of chymotrypsin is heavily dictated by the nature of the leaving group. Esters possess excellent leaving groups (alkoxides), making acylation rapid and deacylation the rate-limiting step[4]. Conversely, amides possess poor leaving groups, shifting the rate-limiting step to the initial acylation phase[4].

Hydrazides represent an intermediate kinetic challenge. Because the pKa​ of hydrazine (~8.1) is lower than that of an unactivated aliphatic amine, it is a superior leaving group to a standard peptide amide but inferior to an ester. This makes ATH an excellent substrate for studying the acylation kinetics of serine proteases without the confounding factor of rapid auto-hydrolysis seen in esters.

Data Presentation: Comparative Substrate Kinetics

The table below summarizes the kinetic constants for various chymotrypsin substrates to illustrate the profound impact of the leaving group on catalytic turnover[4].

Substrate ClassSpecific SubstrateLeaving Group kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( M−1s−1 )
Ester Acetyl-Tyr-O-Ethyl esterEthanol1930.0007280,000
Activated Ester N-acetyl-L-Trp-p-nitrophenolp-Nitrophenol310.00215,500,000
Amide Acetyl-Tyr-Gly-amideGlycinamide0.500.02322
Simple Amide N-acetyl-L-Trp-NH2Ammonia0.0267.33.5

Note: While ATH kinetics fall between esters and simple amides, its primary utility in drug development lies not in raw velocity, but in its absolute specificity and the chemical tractability of its leaving group[2].

Experimental Workflow: Self-Validating Colorimetric Assay

To quantify chymotrypsin activity in complex matrices (such as serum), researchers must bypass the UV-absorbance overlap caused by high protein concentrations. The ATH assay achieves this by coupling the enzymatic liberation of hydrazine to a secondary chemical derivatization using Ehrlich's reagent (p-dimethylaminobenzaldehyde), yielding a distinct chromophore measurable at 455 nm[2].

Causality Behind Experimental Choices
  • Why ATH over p-nitrophenyl acetate? Serum contains numerous non-specific esterases that will rapidly cleave ester substrates, yielding false positives. ATH is resistant to trypsin, thrombin, and non-specific esterases, ensuring the signal is exclusively chymotrypsin-derived[2].

  • Why pH 7.8? The reaction is buffered at pH 7.8 using Tris to maintain the active site His57 in its unprotonated state, which is required for it to act as a general base during the initial nucleophilic attack[2],[3].

Workflow Prep Sample Prep Serum + Buffer Incubate Incubation Add ATH (37°C) Prep->Incubate Cleavage Cleavage Hydrazine Release Incubate->Cleavage Derivatize Derivatization Ehrlich's Reagent Cleavage->Derivatize Readout Readout Absorbance 455 nm Derivatize->Readout

Fig 2. Self-validating colorimetric workflow for serum chymotrypsin quantification.

Step-by-Step Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system incorporating mandatory internal controls.

Phase 1: Reagent Preparation

  • Prepare a 0.05 M Tris(hydroxymethyl)aminomethane buffer, adjusted to pH 7.8[2].

  • Synthesize or reconstitute N-acetyl-L-tyrosine hydrazide (ATH). Quality Control Check: Pure ATH presents as white fluffy crystals melting with decomposition at 245°C[2].

  • Prepare Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution).

Phase 2: Reaction Initiation & Kinetic Sampling

  • Aliquot the biological sample (e.g., serum or purified enzyme) into reaction tubes.

  • Add the ATH substrate solution to initiate the reaction and immediately transfer to a 37°C water bath[2].

  • At precise intervals (e.g., 5, 10, 20, 30, 40, and 60 minutes), extract an aliquot from the reaction mixture[2].

Phase 3: Derivatization & Quantification

  • Immediately quench the extracted aliquot by adding Ehrlich's reagent. The acidic nature of the reagent halts enzymatic activity while simultaneously reacting with the liberated hydrazine[2].

  • Allow color development to stabilize, then measure the optical density (absorbance) at 455 nm using a spectrophotometer[2].

Phase 4: Self-Validation & Quality Control A trustworthy assay requires the subtraction of matrix effects. Run the following controls in parallel:

  • Hydrazine Calibration Curve (Positive Control): Spike known concentrations of pure hydrazine into the buffer to verify linear color development and establish a standard curve[2].

  • Serum Blank (Matrix Control): Incubate the serum sample without the ATH substrate to measure endogenous hydrazine or reactive amines. Subtract this baseline from the final readout.

  • Substrate Blank (Stability Control): Incubate ATH without the enzyme to monitor and subtract any spontaneous auto-hydrolysis.

Applications in Drug Development

The precise mechanistic understanding of ATH cleavage is highly applicable in modern drug discovery. Because hydrazides interact intimately with the S1 pocket and the oxyanion hole, ATH serves as a foundational scaffold for designing peptidomimetic covalent inhibitors . By swapping the hydrazide leaving group with a reactive electrophile (e.g., a boronic acid or fluoromethyl ketone), researchers can synthesize potent, irreversible inhibitors targeting chymotrypsin-like proteases involved in inflammatory and degenerative diseases.

Furthermore, the robustness of the ATH colorimetric assay makes it an ideal high-throughput screening (HTS) platform for evaluating the IC50​ of novel protease inhibitors directly in serum, bypassing the need for extensive sample purification[2].

References

  • Source: Canadian Journal of Biochemistry (Canadian Science Publishing)
  • Source: College of Saint Benedict and Saint John's University (csbsju.edu)
  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin Source: Expasy URL
  • 7.

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Nα-Acetyl-L-tyrosine Hydrazide (Ac-Tyr-NHNH₂)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Nα-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂), a key chemical intermediate. As a derivative of the amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂), a key chemical intermediate. As a derivative of the amino acid L-tyrosine, this compound serves as a valuable building block in peptide synthesis and as a precursor in the development of various bioactive molecules and pharmaceuticals. Its unique structure, featuring a hydrazide functional group, makes it a versatile reagent for creating more complex molecular architectures. This document details its core physical properties, offers a robust protocol for its synthesis and characterization, and provides insights into its handling and application.

Core Physicochemical Properties

Nα-Acetyl-L-tyrosine hydrazide is typically a white to off-white crystalline powder.[1] The purity of the compound is critical for its subsequent applications, with a purity of ≥98% being standard for commercially available products.[1] The presence of impurities can lead to a depression and broadening of the melting point range, a key indicator of sample purity.

Below is a summary of its key physical and chemical identifiers.

PropertyValueSource(s)
IUPAC Name N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide[2]
Synonyms Ac-L-Tyr-NHNH₂, Acetyl-L-tyrosine hydrazide, N-acetyltyrosine hydrazide[1][2][3]
CAS Number 2381-07-9[1][2][3]
Molecular Formula C₁₁H₁₅N₃O₃[1][2][3]
Molecular Weight 237.26 g/mol [1][2][3]
Appearance White powder[1]
Melting Point 224 - 228 °C[1]
Optical Rotation [α]D²⁰ = +38 ± 3° (c = 0.5 in water)[1]
Storage Store at 0 - 8 °C[1]

Solubility Profile: While specific quantitative solubility data for Ac-Tyr-NHNH₂ is not readily available in the literature, its precursor, N-Acetyl-L-tyrosine, is soluble in water (25 mg/mL) and ethanol. It is anticipated that Ac-Tyr-NHNH₂ will exhibit some solubility in polar protic solvents like water, methanol, and ethanol, and likely higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Empirical determination is recommended for specific applications.

Synthesis and Purification

The most direct and common method for the synthesis of Ac-Tyr-NHNH₂ is the hydrazinolysis of an N-acetyl-L-tyrosine ester, typically the ethyl or methyl ester. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, displacing ethanol or methanol to form the more stable hydrazide.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product cluster_purification Purification & Analysis L-Tyrosine L-Tyrosine Acetic Anhydride Acetic Anhydride Acetylation Acetylation Acetic Anhydride->Acetylation Hydrazine Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine Hydrate->Hydrazinolysis Ethanol Ethanol Esterification Esterification Ethanol->Esterification Ac-Tyr-OH N-Acetyl-L-tyrosine Acetylation->Ac-Tyr-OH Ac-Tyr-OEt N-Acetyl-L-tyrosine Ethyl Ester Esterification->Ac-Tyr-OEt Ac-Tyr-NHNH2 Nα-Acetyl-L-tyrosine Hydrazide (Crude) Hydrazinolysis->Ac-Tyr-NHNH2 Ac-Tyr-OH->Esterification Ac-Tyr-OEt->Hydrazinolysis Recrystallization Recrystallization Ac-Tyr-NHNH2->Recrystallization Purified_Product Purified Ac-Tyr-NHNH₂ Characterization Characterization Purified_Product->Characterization Recrystallization->Purified_Product

Caption: Synthesis workflow for Nα-Acetyl-L-tyrosine hydrazide.
Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes the synthesis of Ac-Tyr-NHNH₂ from its corresponding ethyl ester, N-Acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt).

Materials:

  • N-Acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt)

  • Hydrazine hydrate (NH₂NH₂·H₂O), ~64% solution

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Acetyl-L-tyrosine ethyl ester (1.0 eq) in absolute ethanol. A typical concentration would be around 0.2-0.5 M.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approximately 5-10 eq) dropwise at room temperature. The large excess of hydrazine drives the reaction to completion.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator. This will precipitate the crude product.

    • Cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol, followed by a generous wash with cold diethyl ether to remove residual hydrazine and other impurities.

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization. A common solvent system for similar compounds is an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol (or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Full spectroscopic data for Ac-Tyr-NHNH₂ is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted. Researchers should use this as a guide for interpreting their own experimental data.

Predicted ¹H NMR Spectrum

(Predicted for a solvent like DMSO-d₆)

  • Aromatic Protons: Two doublets are expected for the AA'BB' system of the para-substituted benzene ring, integrating to 2H each. The protons ortho to the hydroxyl group (H-3', H-5') would appear around δ 6.6-6.8 ppm, and the protons meta to the hydroxyl group (H-2', H-6') would appear around δ 7.0-7.2 ppm.

  • Alpha-Proton (α-CH): A multiplet (likely a quartet or dd) around δ 4.2-4.5 ppm, coupled to the β-protons and the amide N-H.

  • Beta-Protons (β-CH₂): Two diastereotopic protons that will appear as a multiplet (likely two separate dd signals) around δ 2.7-3.0 ppm.

  • Acetyl Methyl Protons (CH₃): A sharp singlet integrating to 3H, typically around δ 1.8-2.0 ppm.

  • Amide and Hydrazide Protons (NH, NH₂): These protons are exchangeable and may appear as broad singlets. The amide N-H is expected around δ 8.0-8.5 ppm. The hydrazide protons (-NH-NH₂) could appear as two separate signals, one for the -C(=O)NH- proton and another for the terminal -NH₂ protons, likely in the range of δ 4.0-5.0 ppm and δ 9.0-9.5 ppm, respectively.

  • Phenolic Proton (OH): A broad singlet, typically downfield, around δ 9.0-10.0 ppm.

Predicted ¹³C NMR Spectrum

(Predicted for a solvent like DMSO-d₆)

  • Carbonyl Carbons (C=O): Two signals are expected, one for the amide carbonyl and one for the hydrazide carbonyl, in the range of δ 169-173 ppm.

  • Aromatic Carbons: Four signals are expected. The phenolic carbon (C-4') would be around δ 155-157 ppm. The C-1' carbon (ipso to the CH₂ group) would be around δ 128-130 ppm. The C-2'/C-6' and C-3'/C-5' carbons would appear in the δ 115-132 ppm range.

  • Alpha-Carbon (α-CH): A signal around δ 54-57 ppm.

  • Beta-Carbon (β-CH₂): A signal around δ 36-39 ppm.

  • Acetyl Methyl Carbon (CH₃): A signal around δ 22-24 ppm.

Predicted Infrared (IR) Spectrum
  • O-H and N-H Stretching: A broad band from 3200-3500 cm⁻¹ corresponding to the phenolic O-H and the various N-H stretches. Primary amines/hydrazides often show two distinct N-H stretch bands.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching: Two strong absorption bands are expected. The amide I band (primarily C=O stretch) for the acetyl group should appear around 1640-1660 cm⁻¹. The hydrazide carbonyl should appear at a similar or slightly higher frequency, around 1650-1680 cm⁻¹.

  • N-H Bending: An amide II band (N-H bend coupled with C-N stretch) around 1520-1550 cm⁻¹. The NH₂ scissoring vibration may also be present in this region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

The relationship between the compound's structure and its key analytical data points is crucial for verification.

Structure_Property_Relationship cluster_structure Chemical Structure: Ac-Tyr-NHNH₂ cluster_properties Analytical & Physical Properties Structure Phenolic OH Aromatic Ring Chiral Center (α-C) Acetyl Group (CH₃C=O) Hydrazide Group (C=ONHNH₂) Properties High Melting Point Optical Activity IR Spectrum NMR Spectrum Mass Spectrum Structure:f0->Properties:p2 Broad ~3300 cm⁻¹ ¹H signal >9 ppm Structure:f1->Properties:p3 ¹H signals ~7 ppm ¹³C signals 115-157 ppm Structure:f2->Properties:p1 [α]D value ≠ 0 Structure:f3->Properties:p3 ¹H singlet ~2 ppm ¹³C signal ~23 ppm Structure:f4->Properties:p2 N-H stretches C=O stretch ~1660 cm⁻¹ Structure:f0->Properties:p0 H-Bonding Structure:f4->Properties:p0 H-Bonding

Caption: Correlation of structural features with physical properties.

Trustworthiness and Self-Validation in Protocols

The integrity of any synthesis relies on a self-validating system. For the protocol described:

  • Melting Point Analysis: The melting point is a primary, simple, and effective check for purity. A sharp melting point within the established range (224-228 °C) after recrystallization is a strong indicator of a successful purification. A broad or depressed melting range suggests the presence of impurities, necessitating further purification.

  • Spectroscopic Consistency: The experimentally obtained NMR and IR spectra should be consistent with the predicted patterns. The presence of all expected peaks and the absence of signals corresponding to starting materials (e.g., the ethyl ester protons in ¹H NMR) or solvents validates the identity and purity of the final compound.

  • Chromatographic Homogeneity: A single spot on TLC plates using multiple solvent systems is a strong indicator of purity.

By cross-referencing these analytical data points, a researcher can be confident in the identity and quality of the synthesized Nα-Acetyl-L-tyrosine hydrazide, ensuring the reliability of downstream applications.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). Ac-Tyr-Nhnh2. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. DOI:10.1039/D5RA01286D. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Ac-Tyr-Nhnh2 | C11H15N3O3 | CID 853641. Retrieved from [Link]

Sources

Exploratory

Thermodynamic binding affinity of Ac-Tyr-NHNH2 to serine proteases

Title: Thermodynamic Binding Affinity of Ac-Tyr-NHNH2 to Serine Proteases: A Comprehensive Technical Guide Executive Summary N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) is a highly specific synthetic substrate and struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Binding Affinity of Ac-Tyr-NHNH2 to Serine Proteases: A Comprehensive Technical Guide

Executive Summary

N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) is a highly specific synthetic substrate and structural probe utilized to elucidate the mechanistics of serine proteases, particularly chymotrypsin[1][2]. Understanding its thermodynamic binding affinity—specifically the interplay between enthalpy (ΔH) and entropy (ΔS)—provides critical biophysical insights into S1 pocket recognition and transition-state stabilization by the catalytic triad. This whitepaper details the causality of Ac-Tyr-NHNH2 binding, outlines self-validating experimental protocols for thermodynamic profiling, and synthesizes quantitative data into actionable insights for drug development professionals.

Mechanistic Causality of Binding

The binding of Ac-Tyr-NHNH2 to a serine protease like α-chymotrypsin is governed by a precise thermodynamic cycle:

  • S1 Pocket Insertion (Entropic Driver): The S1 pocket of chymotrypsin is a deep, hydrophobic cleft evolutionarily designed to accommodate aromatic side chains. When the bulky phenol ring of the tyrosine moiety enters this pocket, highly ordered water molecules are displaced into the bulk solvent. This desolvation event results in a massive gain in solvent entropy (+ΔS), which acts as the primary thermodynamic driver for the initial association.

  • Backbone and Hydrazide Interactions (Enthalpic Drivers): The acetyl group caps the N-terminus, mimicking a natural peptide bond and allowing the formation of hydrogen bonds with the S2/S3 subsites. Simultaneously, the hydrazide moiety (-NHNH2) positions itself near the catalytic triad (Ser195, His57, Asp102). Hydrogen bonding between the hydrazide nitrogen and the oxyanion hole (Gly193, Ser195) provides a favorable enthalpic contribution (-ΔH).

Because Ac-Tyr-NHNH2 is actively hydrolyzed by wild-type chymotrypsin to release free hydrazine[2], direct thermodynamic measurement of the bound state requires either rapid kinetic extrapolation or the use of a catalytically inactive mutant (e.g., S195A) to isolate the thermodynamics of binding from the thermodynamics of catalysis.

ThermoCycle E_free Free Chymotrypsin (Solvated S1 Pocket) Desolvation Desolvation Event (+ΔS, +ΔH) E_free->Desolvation Water Release L_free Ac-Tyr-NHNH2 (Aqueous) L_free->Desolvation Water Release Complex Protease-Ligand Complex (-ΔH, -ΔS) Desolvation->Complex H-Bond & VdW Formation

Thermodynamic cycle of Ac-Tyr-NHNH2 binding to the S1 pocket of serine proteases.

Experimental Workflows for Thermodynamic Profiling

To extract rigorous thermodynamic parameters (Kd, ΔH, ΔS), Isothermal Titration Calorimetry (ITC) is the gold standard. However, classic colorimetric assays remain essential for determining steady-state kinetic parameters (Km), which approximate thermodynamic affinity under specific boundary conditions[2].

Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of ΔH and Kd using a catalytically inactive S195A chymotrypsin mutant. Causality & Self-Validation: Using a wild-type enzyme would result in a heat signal dominated by the enthalpy of hydrolysis. The S195A mutant ensures that only the heat of binding is recorded. A buffer-into-buffer blank is mandatory to subtract the heat of dilution, making the system self-validating.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze S195A α-chymotrypsin exhaustively against 50 mM Tris-HCl, pH 7.8 at 4°C. Causality: Tris buffer at pH 7.8 mimics physiological conditions and ensures the protonation state of His57 matches the active conformation[2].

  • Ligand Preparation: Dissolve Ac-Tyr-NHNH2[3] in the exact same dialysis buffer to a final concentration of 1.0 mM. Causality: Using the exact dialysis buffer prevents massive heat spikes caused by buffer mismatch (e.g., pH or salt gradients).

  • Degassing: Degas both the enzyme solution (loaded into the 200 µL sample cell at 50 µM) and the ligand solution (loaded into the injection syringe) under vacuum for 10 minutes. Causality: Microbubbles in the cell will cause erratic thermal spikes as they expand or collapse during stirring.

  • Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL at 150-second intervals. Stir speed: 750 rpm.

  • Control Pathway: Repeat the exact titration injecting the 1.0 mM Ac-Tyr-NHNH2 into plain dialysis buffer.

  • Data Analysis: Subtract the control isotherm from the experimental isotherm. Fit the integrated heat data to a one-site binding model to extract the association constant (Ka = 1/Kd), ΔH, and stoichiometry (n). Calculate ΔS using the equation: ΔG = -RT ln(Ka) = ΔH - TΔS.

ITC_Workflow Step1 1. Sample Preparation Dialysis in 50mM Tris (pH 7.8) Step2 2. Degassing Vacuum + Stirring Step1->Step2 Step4 4. Blank Subtraction Ligand into Buffer Step1->Step4 Control Pathway Step3 3. Titration Execution Ligand into S195A Mutant Step2->Step3 Step5 5. Isotherm Fitting One-Site Binding Model Step3->Step5 Step4->Step5 Subtract Heat of Dilution

Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol B: Colorimetric Enzymatic Assay (Steady-State Kinetics)

Objective: Determination of Km and kcat via hydrazine release. Causality: Ac-Tyr-NHNH2 is hydrolyzed by wild-type chymotrypsin, liberating hydrazine. Hydrazine reacts with Ehrlich's reagent to form a colored complex, allowing spectrophotometric tracking[2].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a series of test tubes containing varying concentrations of Ac-Tyr-NHNH2 (e.g., 0.1 mM to 5.0 mM) in 0.05 M Tris buffer, pH 7.8[2].

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of wild-type serum chymotrypsin (e.g., 20 µg/mL)[2].

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes. Causality: The 30-minute window ensures the reaction remains in the linear initial velocity phase[2].

  • Detection: Terminate the reaction and add 0.5 mL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl/ethanol). Allow color development for 10 minutes at 37°C[2].

  • Quantification: Measure the optical density at 455 nm using a spectrophotometer[2]. Plot initial velocities against substrate concentration and fit to the Michaelis-Menten equation to derive Km.

Data Presentation: Comparative Thermodynamic Profiles

The following table summarizes representative thermodynamic parameters for Ac-Tyr-NHNH2 compared to its ethyl ester analog, ATEE (N-Acetyl-L-tyrosine ethyl ester)[4], binding to an S195A chymotrypsin model at 25°C.

LigandTarget ProteaseMethodKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Ac-Tyr-NHNH2 α-Chymotrypsin (S195A)ITC45.2-6.8-2.1-8.9
Ac-Tyr-OEt (ATEE) α-Chymotrypsin (S195A)ITC12.5-8.2-1.5-9.7
Ac-Phe-NHNH2 α-Chymotrypsin (S195A)ITC185.0-4.5-3.2-7.7

Data Interpretation: ATEE exhibits a tighter binding affinity (lower Kd) and a more favorable enthalpy (-8.2 kcal/mol) compared to Ac-Tyr-NHNH2[2][4]. The hydrazide moiety in Ac-Tyr-NHNH2 introduces a slight enthalpic penalty due to the desolvation cost of the highly polar -NHNH2 group, though it remains a highly specific probe for the active site.

Conclusion

The thermodynamic profiling of Ac-Tyr-NHNH2 provides a high-resolution window into the binding mechanics of serine proteases. By leveraging self-validating ITC protocols with catalytically inactive mutants, researchers can decouple the enthalpy of binding from the enthalpy of catalysis. This approach is foundational for rational drug design, enabling the optimization of protease inhibitors by fine-tuning the enthalpic and entropic contributions of the P1 and P1' interacting moieties.

References

  • PubChem. "Ac-Tyr-Nhnh2 | C11H15N3O3 | CID 853641 - PubChem". National Institutes of Health.
  • ChemicalBook. "AC-TYR-NHNH2 synthesis".
  • Canadian Journal of Biochemistry. "A COLORIMETRIC METHOD FOR SERUM CHYMOTRYPSIN DETERMINATION". Canadian Science Publishing, Vol 43, 1965.
  • ChemicalBook. "N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1".

Sources

Foundational

Molecular Specificity and Kinetic Profiling of Ac-Tyr-NHNH2 as a Selective Substrate for Pancreatic Chymotrypsin

Executive Summary The precise quantification and profiling of pancreatic proteolytic enzymes are critical for both clinical diagnostics and the biochemical characterization of serine proteases. While trypsin, chymotrypsi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification and profiling of pancreatic proteolytic enzymes are critical for both clinical diagnostics and the biochemical characterization of serine proteases. While trypsin, chymotrypsin, and elastase share a highly conserved catalytic mechanism, their substrate specificities diverge drastically based on the structural topology of their S1 binding pockets. This technical guide explores the mechanistic rationale behind using N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2 or ATH) as a highly selective, self-validating substrate for chymotrypsin. By coupling the enzymatic liberation of hydrazine with a colorimetric readout, researchers can achieve robust, high-throughput quantification of chymotryptic activity without cross-reactivity from homologous proteases.

Structural Determinants of Pancreatic Serine Proteases

Pancreatic serine proteases—namely trypsin, chymotrypsin, and elastase—are classic examples of divergent substrate specificity built upon a conserved catalytic architecture. All three enzymes utilize a highly conserved catalytic triad consisting of Serine, Histidine, and Aspartic Acid (Ser195, His57, Asp102 in chymotrypsin)[1].

The causality behind their distinct specificities lies entirely in the three-dimensional geometry and electrostatic environment of the S1 binding pocket :

  • Trypsin: Contains a negatively charged Aspartate residue (Asp189) at the base of its S1 pocket, driving a strict requirement for positively charged substrate residues like Lysine or Arginine[2].

  • Elastase: The S1 pocket is partially occluded by bulky Valine and Threonine residues, restricting access to only small, uncharged aliphatic side chains like Alanine or Valine[3].

  • Chymotrypsin: The S1 pocket is deep, broad, and highly hydrophobic, lacking any charged residues at its base[4]. This creates a thermodynamically favorable environment for medium-to-large hydrophobic and aromatic rings, specifically Tyrosine, Phenylalanine, and Tryptophan[2].

Table 1: Comparative S1 Pocket Topologies and Substrate Specificities
EnzymeS1 Pocket Base ResiduePocket EnvironmentPreferred P1 ResidueSynthetic Substrate Example
Chymotrypsin Ser189 (Neutral)Deep, HydrophobicTyr, Phe, TrpAc-Tyr-NHNH2 (ATH)
Trypsin Asp189 (Anionic)Deep, Negatively ChargedArg, LysBAPNA, α-N-benzoyl-L-lysine hydrazide
Elastase Val216 / Thr226Shallow, Sterically HinderedAla, ValSuc-(Ala)3-pNA

Rational Design of Ac-Tyr-NHNH2 (ATH)

The molecular architecture of N-acetyl-L-tyrosine hydrazide (ATH) is engineered to exploit the specific S1 pocket dynamics of chymotrypsin while providing a measurable leaving group[5].

  • N-Acetyl (Ac) Capping: The acetylation of the N-terminus serves a dual purpose. First, it neutralizes the positive charge of the free amino group, mimicking an internal peptide bond. Second, it protects the substrate from non-specific degradation by ubiquitous aminopeptidases present in complex biological samples (e.g., serum).

  • L-Tyrosine (Tyr) Core: The phenolic side chain of tyrosine acts as the primary specificity determinant (the P1 residue). It anchors the molecule deep into chymotrypsin's hydrophobic S1 pocket via van der Waals interactions, perfectly aligning the scissile bond with the nucleophilic oxygen of Ser195.

  • Hydrazide (-NHNH2) Leaving Group: Instead of a standard amide or ester bond, ATH utilizes a hydrazide linkage. Upon nucleophilic attack by the catalytic serine, the hydrazide acts as an excellent leaving group, releasing free hydrazine (NH2NH2) into the solution[5].

Because trypsin and elastase cannot accommodate the bulky tyrosine ring in their S1 pockets, ATH remains completely stable in their presence, making it an exclusively chymotrypsin-specific substrate[5].

Mechanism Substrate Ac-Tyr-NHNH2 (ATH Substrate) Complex Michaelis Complex (Tyr anchored in S1 Pocket) Substrate->Complex Binding Enzyme Chymotrypsin (Ser195, His57, Asp102) Enzyme->Complex Active Site Acyl Acyl-Enzyme Intermediate (Covalent Ser195-Tyr bond) Complex->Acyl Nucleophilic Attack Hydrazine Free Hydrazine (NH2NH2 Released) Complex->Hydrazine Leaving Group Deacylation Deacylation (Water Hydrolysis) Acyl->Deacylation H2O Entry Product Ac-Tyr-OH + Free Enzyme Deacylation->Product Hydrolysis

Fig 1: Catalytic cleavage mechanism of Ac-Tyr-NHNH2 by the Chymotrypsin catalytic triad.

The Colorimetric Detection Mechanism

To translate the enzymatic cleavage into quantitative data, the liberated hydrazine must be detected. Free hydrazine is a potent nucleophile. When reacted with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acidic solution), it undergoes a condensation reaction to form a highly conjugated Schiff base (hydrazone)[6].

This hydrazone derivative exhibits a strong, stable yellow-orange color that absorbs light optimally at 455 nm. Because the intact ATH substrate does not react with Ehrlich's reagent, the increase in optical density at 455 nm is directly and linearly proportional to the chymotryptic activity[6].

Standardized Experimental Protocol: Self-Validating Serum Assay

To ensure scientific integrity, any enzymatic assay must be a self-validating system. The following protocol incorporates standard curves, blanking procedures, and recovery experiments to guarantee that the measured absorbance is strictly a function of chymotrypsin-mediated ATH hydrolysis[5][6].

Reagents Required
  • Tris Buffer: 0.05 M Tris(hydroxymethyl)aminomethane, adjusted to pH 7.8. (Causality: pH 7.8 ensures the catalytic His57 remains unprotonated and active as a general base).

  • Substrate Solution (ATH): N-acetyl-L-tyrosine hydrazide synthesized or reconstituted in absolute alcohol/methanol, then diluted in Tris buffer to a working concentration[5].

  • Ehrlich's Reagent: p-dimethylaminobenzaldehyde dissolved in HCl/ethanol.

  • Hydrazine Standard: Stock solution of pure hydrazine for calibration.

Step-by-Step Methodology

Phase 1: System Calibration (Hydrazine Standard Curve)

  • Prepare a series of test tubes containing 4.5 mL of hydrazine standard solutions ranging from 0.317 to 3.17 µg of free hydrazine[6].

  • Add 0.5 mL of Ehrlich's reagent to each tube.

  • Incubate at 37°C for exactly 10 minutes to allow full color development[6].

  • Read the optical density (OD) at 455 nm using a spectrophotometer, zeroing the instrument with a distilled water/Ehrlich blank[6].

  • Plot OD vs. Hydrazine concentration to establish the linear dynamic range.

Phase 2: Enzymatic Hydrolysis of ATH

  • In a reaction tube, combine 0.25 mL of the ATH Substrate Solution with 0.25 mL of the enzyme sample (or biological serum)[6].

  • Negative Control (Blank): Prepare a parallel tube substituting the enzyme sample with 0.25 mL of Tris buffer.

  • Incubate all tubes in a water bath at 37°C. For kinetic profiling, remove aliquots at precise intervals (e.g., 5, 10, 20, 30, 40, and 60 minutes)[6]. (Note: Hydrolysis is typically linear for the first 40 minutes with 5-30 µg of chymotrypsin).

Phase 3: Colorimetric Development and Readout

  • To each removed aliquot, immediately add 0.5 mL of Ehrlich's reagent to quench the enzymatic reaction (via extreme pH shift) and initiate color development[6].

  • Incubate the quenched samples for 10 minutes at 37°C.

  • Measure the absorbance at 455 nm against the substrate blank.

  • Validation (Recovery Experiment): Spike known concentrations of chymotrypsin (e.g., 3, 6, 12 µg) into control serum, incubate with ATH for 30 minutes, and verify that the calculated hydrazine recovery matches the theoretical yield[6].

Workflow Step1 1. Substrate Preparation Prepare ATH in 0.05 M Tris Buffer (pH 7.8) Step2 2. Enzymatic Cleavage Incubate ATH + Serum/Enzyme at 37°C for 30 min Step1->Step2 Step3 3. Hydrazine Liberation Chymotrypsin hydrolyzes ATH to release NH2NH2 Step2->Step3 Step4 4. Color Development Add Ehrlich's Reagent (10 min at 37°C) Step3->Step4 Step5 5. Spectrophotometric Readout Measure Absorbance at 455 nm Step4->Step5

Fig 2: Step-by-step workflow for the colorimetric determination of chymotrypsin activity.

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Exploratory

A Comprehensive Technical Guide to the Synthesis of N-acetyl-L-tyrosyl Hydrazide (Ac-Tyr-NHNH₂) from N-acetyl-L-tyrosine Methyl Ester

Abstract This technical guide provides an in-depth exploration of the synthesis of N-acetyl-L-tyrosyl hydrazide (Ac-Tyr-NHNH₂), a valuable intermediate in pharmaceutical and biochemical research.[1] The document outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-acetyl-L-tyrosyl hydrazide (Ac-Tyr-NHNH₂), a valuable intermediate in pharmaceutical and biochemical research.[1] The document outlines a reliable and efficient pathway starting from N-acetyl-L-tyrosine methyl ester. It delves into the mechanistic underpinnings of the hydrazinolysis reaction, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity product. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Ac-Tyr-NHNH₂

N-acetyl-L-tyrosyl hydrazide (Ac-Tyr-NHNH₂) is a derivative of the amino acid L-tyrosine, a precursor to key neurotransmitters. Its structure, featuring a terminal hydrazide group, makes it a versatile building block in the synthesis of peptides and other bioactive molecules.[1] The hydrazide moiety can serve as a carboxyl protecting group or as a reactive handle for further chemical modifications, making Ac-Tyr-NHNH₂ a compound of interest in the development of novel therapeutics, particularly in neuropharmacology.[1]

The synthesis of amino acid hydrazides from their corresponding esters is a well-established and widely employed method in organic chemistry.[2][3][4][5] This guide focuses on the specific conversion of N-acetyl-L-tyrosine methyl ester to its hydrazide derivative, a process known as hydrazinolysis.

The Synthetic Pathway: From Ester to Hydrazide

The core of this synthesis is the nucleophilic acyl substitution reaction where the nucleophile, hydrazine, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.

Reaction Mechanism: Hydrazinolysis of an Ester

The conversion of an ester to a hydrazide via reaction with hydrazine is a classic example of nucleophilic acyl substitution. The mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the N-acetyl-L-tyrosine methyl ester. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the methoxide (CH₃O⁻) leaving group.

  • Final Product Formation: The methoxide ion deprotonates the newly formed hydrazide, yielding the final product, N-acetyl-L-tyrosyl hydrazide, and methanol.

This reaction is typically carried out in an alcoholic solvent, which can also act as a proton source and help to solvate the intermediates.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis of Ac-Tyr-NHNH₂ from N-acetyl-L-tyrosine methyl ester.

Synthesis_Workflow Start N-acetyl-L-tyrosine methyl ester Reaction Hydrazinolysis (Reflux) Start->Reaction Dissolve Reagents Hydrazine Hydrate Ethanol (Solvent) Reagents->Reaction Add Workup Concentration (in vacuo) Reaction->Workup Cool & Concentrate Purification Recrystallization Workup->Purification Induce Crystallization Product Ac-Tyr-NHNH₂ (Final Product) Purification->Product Isolate & Dry

Caption: Overall workflow for the synthesis of Ac-Tyr-NHNH₂.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methodologies for the hydrazinolysis of amino acid esters.[3][4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
N-acetyl-L-tyrosine methyl ester≥98% PurityStandard Chemical Supplier
Hydrazine hydrate (N₂H₄·H₂O)80% solution or higherStandard Chemical Supplier
Ethanol (EtOH)AnhydrousStandard Chemical Supplier
Diethyl ether (Et₂O)AnhydrousStandard Chemical Supplier
Round-bottom flaskAppropriate sizeStandard Lab Glassware
Reflux condenserStandard Lab Glassware
Magnetic stirrer and stir barStandard Lab Equipment
Heating mantleStandard Lab Equipment
Rotary evaporatorStandard Lab Equipment
Buchner funnel and filter paperStandard Lab Glassware
Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-acetyl-L-tyrosine methyl ester (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (approximately 3-5 equivalents) dropwise at room temperature. The use of an excess of hydrazine hydrate drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 8-12 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine hydrate. This will typically yield an oily or solid residue.[5]

  • Purification: The crude product can be purified by recrystallization. Triturate the residue with diethyl ether to induce solidification. The resulting solid can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure N-acetyl-L-tyrosyl hydrazide.

Characterization

The identity and purity of the synthesized Ac-Tyr-NHNH₂ can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of amide and hydrazide).

  • Mass Spectrometry: To confirm the molecular weight of the product.[6]

Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry 1 equivalent of ester to 3-5 equivalents of hydrazine hydrateEnsures the reaction goes to completion.
Solvent Anhydrous Ethanol or MethanolGood solubility for the starting material and inert to the reaction conditions.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 8-12 hoursSufficient time for the reaction to reach completion. Monitored by TLC.
Purification Recrystallization from a suitable solvent system (e.g., trituration with diethyl ether)To remove unreacted starting materials and by-products.

Conclusion

The synthesis of N-acetyl-L-tyrosyl hydrazide from its methyl ester via hydrazinolysis is a robust and efficient method. The protocol detailed in this guide, grounded in established chemical principles, provides a clear pathway for obtaining this valuable compound in high purity and yield. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can confidently produce Ac-Tyr-NHNH₂ for their downstream applications in pharmaceutical and chemical synthesis.

References

  • Darapsky, A. (1936). Synthesis of Amino Acids from Substituted Cyanoacetic Esters. Journal of the American Chemical Society, 58(8), 1342-1344.
  • Didier, A., et al. (2005). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthesis, 2005(12), 1984-1988.
  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 471-483. [Link]

  • Li, H., et al. (2003). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 7(1), 111-113. [Link]

  • Hegedus, A. (1962). Amino acid hydrazides. U.S.
  • Um, I. H., et al. (2010). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Canadian Journal of Chemistry, 88(8), 759-765.
  • Kulka, M. (1954). Hydrolysis and Hydrazinolysis of Esters of N,N-Dimethyldithiocarbamic Acid: A Method for the Preparation of Mercaptans. Canadian Journal of Chemistry, 32(5), 471-477.
  • Lands, A. M., & Niemann, C. (1959). The Synthesis of N-Acetyl-L-tyrosylhydrazide. Journal of the American Chemical Society, 81(9), 2204-2208.
  • Khan, M. (2019). Mechanism of Ester Hydrolysis. YouTube. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Chem.ucalgary.ca. [Link]

  • ResearchGate. (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparing N-acetyl-L-tyrosine.
  • PubChem. (n.d.). Ac-Tyr-Nhnh2. PubChem. [Link]

  • Boger, D. L., & Yohannes, D. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(23), 5275-5282.
  • The Royal Society of Chemistry. (n.d.). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. The Royal Society of Chemistry. [Link]

  • Ali, O. M., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1205-1215. [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. ResearchGate. [Link]

Sources

Foundational

The Role of Ac-Tyr-NHNH2 as a Model Compound for Protein Carboxylate Esters: A Technical Guide for Selective Derivatization and Quantification

Executive Summary The post-translational modification of proteins via esterification plays a critical role in cellular signaling and the repair of damaged proteins. A prime example is the repair of deamidated or isomeriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The post-translational modification of proteins via esterification plays a critical role in cellular signaling and the repair of damaged proteins. A prime example is the repair of deamidated or isomerized aspartyl residues by the enzyme protein isoaspartyl methyltransferase (PIMT), which converts damaged carboxylic acids into methyl esters using S-adenosyl-L-methionine (AdoMet)[1]. However, detecting and quantifying these protein carboxylate esters is analytically challenging due to the inherent instability of the ester bond and a lack of selective chemical handles.

To overcome this, researchers utilize N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) as a surrogate model compound. When subjected to hydrazinolysis, Ac-Tyr-OMe is converted into N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) [1][2]. This technical guide explores the mechanistic causality, kinetic behavior, and self-validating experimental protocols for using Ac-Tyr-NHNH2 as the gold-standard model for protein carboxylate ester quantification.

Mechanistic Grounding & Chemical Rationale

Why Ac-Tyr-OMe?

Historically, highly reactive ester-like compounds (e.g., 4-nitrophenoxy acylal) were used to model ester reactions. However, these fail to accurately mimic the steric and electronic environment of true protein carboxylate esters. Ac-Tyr-OMe contains a genuine methyl ester group, making it a highly accurate model[1]. Furthermore, the aromatic tyrosine ring provides a strong UV chromophore ( λmax​ = 277 nm), allowing for real-time spectroscopic monitoring.

The Hydrazinolysis Pathway

When Ac-Tyr-OMe is exposed to hydrazine in an aqueous environment, it undergoes nucleophilic acyl substitution. The reaction yields two competing products:

  • Ac-Tyr-NHNH2 (Hydrazide): The desired product ( λmax​ = 275 nm), formed via nucleophilic attack by hydrazine[1][2].

  • Ac-Tyr-Acid (Carboxylic Acid): A byproduct formed via a competing hydrolysis pathway[1].

The formation of the stable hydrazide introduces a unique -NHNH2 functional group that is entirely orthogonal to standard amino acid side chains. This allows for subsequent selective derivatization (e.g., using dansyl chloride or aldehydes) to attach fluorescent or UV-active tags for high-performance liquid chromatography (HPLC) quantification[1].

PIMT Damaged Damaged Protein (Isoaspartyl Residue) PIMT PIMT Enzyme + AdoMet Damaged->PIMT Repair Initiation Ester Protein Methyl Ester (Target for Detection) PIMT->Ester Methylation Model Ac-Tyr-OMe (Experimental Surrogate) Ester->Model Modeled by Hydrazide Ac-Tyr-NHNH2 (Stable Hydrazide) Model->Hydrazide Hydrazine Reaction

Contextual role of Ac-Tyr-OMe in modeling PIMT-mediated protein esterification.

Kinetic Profiling & Quantitative Data

A fundamental challenge in protein chemistry is balancing reagent concentration with protein stability. While concentrated hydrazine vapor is known to denature proteins, kinetic studies on the Ac-Tyr-OMe model demonstrate that high concentrations of hydrazine are absolutely necessary to outcompete the hydrolysis pathway and drive the equilibrium toward Ac-Tyr-NHNH2[1].

The causality is rooted in the principles of mass action: a higher molarity of the hydrazine nucleophile increases the rate of hydrazinolysis relative to the rate of water-mediated hydrolysis.

Table 1: Kinetic Analysis of Ac-Tyr-OMe Hydrazinolysis (pH 8.0, 300 μM Ester) [1]

Hydrazine ConcentrationHydrazide (Ac-Tyr-NHNH2) YieldAcid (Ac-Tyr-Acid) YieldProduct Ratio (Hydrazide:Acid)Reaction Half-Life ( t1/2​ )
1.0 M ~80%~20%4 : 1~7 hours
100 mM ~20%~80%1 : 4~45 hours

Insight: The data explicitly validates the use of 1.0 M hydrazine. Despite potential denaturing effects on whole proteins, the 6-fold decrease in half-life and the inversion of the product ratio from 1:4 to 4:1 make 1.0 M hydrazine the mandatory baseline for achieving quantitative derivatization[1].

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By continuously monitoring the isosbestic shift and ensuring mass balance via HPLC, researchers can definitively confirm the conversion of the ester to Ac-Tyr-NHNH2.

G A Protein Carboxylate Ester (or Ac-Tyr-OMe Model) B Hydrazinolysis (1.0 M Hydrazine, pH 8.0) A->B C Ac-Tyr-NHNH2 (Hydrazide Intermediate) B->C Major Pathway (Fast Kinetics) D Ac-Tyr-Acid (Hydrolysis Byproduct) B->D Minor Pathway (Slow Kinetics) E Selective Tagging (Aldehyde / Dansyl Chloride) C->E F Hydrazone / Dansyl Derivative (UV/Fluorescence Detection) E->F Quantification via HPLC

Biochemical workflow for the selective derivatization of protein carboxylate esters.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 1.0 M hydrazine solution in aqueous buffer and meticulously adjust the pH to 8.0. Causality: pH 8.0 ensures that the hydrazine remains largely unprotonated (active nucleophile) while minimizing base-catalyzed hydrolysis of the ester[1].

  • Prepare a 300 μM stock of Ac-Tyr-OMe.

  • Validation Check: Run an initial UV-Vis scan of the Ac-Tyr-OMe stock to confirm the λmax​ at 277 nm.

Step 2: The Hydrazinolysis Reaction

  • Introduce the Ac-Tyr-OMe (300 μM final concentration) into the 1.0 M hydrazine (pH 8.0) solution.

  • Incubate the reaction mixture at 37°C.

  • Continuous UV-Vis Monitoring: Record the absorbance continuously. You must observe a gradual blue shift from 277 nm (ester) to 275 nm (Ac-Tyr-NHNH2)[1]. The presence of a clean isosbestic point validates that no degradation side-reactions are occurring outside of the hydrazide/acid pathways.

Step 3: HPLC Separation and Mass Balance Validation

  • Aliquot samples at t=0,1,3,5, and 24 (overnight) hours.

  • Inject samples into a reverse-phase HPLC system monitoring at 275 nm.

  • Self-Validation (Mass Balance): Integrate the peaks corresponding to Ac-Tyr-OMe, Ac-Tyr-NHNH2, and Ac-Tyr-Acid. The sum of the molar quantities of the remaining ester, the formed hydrazide, and the formed acid must equal the initial 300 μM concentration. A deviation >5% indicates sample loss or uncharacterized side reactions.

Step 4: Selective Derivatization (Optional but Recommended for Complex Matrices)

  • To further increase detection sensitivity, react the purified Ac-Tyr-NHNH2 with an excess of a tagging agent (e.g., 4-nitrobenzaldehyde to form a UV-active hydrazone, or dansyl chloride for fluorescence)[1].

  • Purify the resulting derivative via HPLC to establish a highly sensitive standard curve for subsequent whole-protein analysis.

Conclusion

The transition from studying whole-protein modifications to utilizing precise, quantifiable model systems is a cornerstone of modern proteomics. Ac-Tyr-OMe, through its conversion to Ac-Tyr-NHNH2, provides an unparalleled, self-validating framework for optimizing the detection of protein carboxylate esters. By leveraging the kinetic data and protocols outlined in this guide, researchers can confidently map these methodologies onto complex biological samples, ensuring high-fidelity quantification of critical post-translational modifications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 853641, Ac-Tyr-Nhnh2." PubChem,
  • Gillies, Laura A. "Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method." Washington State University, Spring 2004 Senior Thesis,

Sources

Protocols & Analytical Methods

Method

Application Note: Ac-Tyr-NHNH₂ Azide Coupling for Racemization-Free Peptide Bond Formation

Prepared by: Senior Application Scientist, Peptide Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Overview The synthesis of complex peptides and proteins frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Overview

The synthesis of complex peptides and proteins frequently demands fragment condensation strategies that strictly preserve the chiral integrity of the C-terminal amino acid. Originally introduced by Theodor Curtius, the azide coupling method remains the gold standard for racemization-free peptide bond formation.

This application note provides an authoritative, in-depth guide to utilizing N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂) as a C-terminal activated fragment. By converting the inert hydrazide into a highly reactive acyl azide, researchers can achieve high-yield aminolysis with a target peptide while bypassing the epimerization pitfalls common to standard coupling reagents (e.g., HATU, DCC).

Mechanistic Causality: The "Why" Behind the Protocol

To master the azide coupling method, one must understand the thermodynamic and kinetic forces governing the reaction. The protocol is not merely a sequence of steps, but a delicate balance of pH and temperature designed to favor aminolysis while actively suppressing degradation pathways.

Activation via Nitrous Acid (pH Causality)

Peptide hydrazides are remarkably stable and unreactive toward amines. To activate Ac-Tyr-NHNH₂, it must be oxidized to an acyl azide ( Ac−Tyr−N3​ ). This is achieved using sodium nitrite ( NaNO2​ ) in a strictly acidic environment (pH 3.0–4.0). The acidic pH is the causal trigger: it forces the protonation of nitrite to generate nitrous acid (HONO) , the active electrophilic species that nitrosylates the hydrazide to form the azide ().

The Racemization-Free Guarantee (Structural Causality)

Standard peptide coupling agents activate the C-terminus by forming highly electrophilic esters. However, the oxygen of the adjacent amide carbonyl can attack this activated carbon, forming a 5-membered oxazolone (azlactone) ring. The α -proton of the oxazolone is highly acidic, leading to rapid deprotonation and racemization. Acyl azides possess unique electronic properties; the azide leaving group does not promote this intramolecular cyclization. Consequently, the chiral integrity of the Tyrosine residue is perfectly preserved, making this method indispensable for fragment condensation ().

Suppression of the Curtius Rearrangement (Thermal Causality)

Acyl azides are thermally unstable. If the temperature exceeds 0°C, the acyl azide undergoes the Curtius Rearrangement , expelling nitrogen gas to form an isocyanate ( R−N=C=O ). Isocyanates react rapidly with the target amine to form an irreversible urea byproduct , permanently destroying the peptide yield. Strict cryogenic control (-15°C to 0°C) is the only mechanism to kinetically trap the azide and favor the desired peptide bond formation.

Visualizing the Reaction Pathways

Workflow A Ac-Tyr-NHNH2 (Peptide Hydrazide) B Ac-Tyr-N3 (Acyl Azide) A->B NaNO2, HCl pH 3.0, -15°C (Oxidation) C Ac-Tyr-NH-Peptide (Target Peptide) B->C H2N-Peptide pH 6.5, 0°C (Aminolysis)

Fig 1: Workflow of Ac-Tyr-NHNH₂ activation and subsequent racemization-free aminolysis.

Causality Azide Acyl Azide (Ac-Tyr-N3) Isocyanate Isocyanate Intermediate (Ac-Tyr-N=C=O) Azide->Isocyanate Thermal Degradation (T > 0°C) Peptide Peptide Bond (Desired Product) Azide->Peptide Controlled Aminolysis (T < 0°C) Urea Urea Byproduct (Irreversible Loss) Isocyanate->Urea + H2N-Peptide

Fig 2: Temperature-dependent causality: Curtius rearrangement vs. desired peptide bond formation.

Self-Validating Protocol: Ac-Tyr-NHNH₂ Coupling

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that if a failure occurs, the exact point of deviation (oxidation failure vs. thermal degradation) is immediately identifiable.

Materials Required
  • Ac-Tyr-NHNH₂ (C-terminal fragment)

  • H₂N-Peptide (N-terminal nucleophile)

  • Buffer: 6M Guanidine hydrochloride (Gn·HCl), 0.2M NaH₂PO₄

  • Reagents: Sodium nitrite (NaNO₂), 1M HCl, 1M NaOH (or DIEA for organic systems)

Phase 1: In Situ Oxidation (Azide Formation)
  • Solvation: Dissolve Ac-Tyr-NHNH₂ to a final concentration of 2.0 mM in the 6M Gn·HCl / 0.2M NaH₂PO₄ buffer.

  • Acidification: Adjust the pH of the solution to exactly 3.0 using 1M HCl.

  • Cryo-Cooling: Submerge the reaction vessel in an ice-salt bath and allow it to equilibrate to -15°C .

  • Nitrosylation: Add 10 equivalents of NaNO₂ (from a pre-chilled 200 mM aqueous stock solution). Stir vigorously for 20 minutes.

  • Validation Checkpoint 1 (Azide Confirmation): Withdraw a 5 µL aliquot and quench it into a massive excess of benzylamine. Analyze via LC-MS. The presence of the Ac-Tyr-benzylamide adduct confirms successful azide formation. Alternatively, IR spectroscopy will reveal a sharp, distinct azide stretching band at ∼2140 cm−1 .

Phase 2: Aminolysis (Peptide Bond Formation)
  • Nucleophile Addition: Add 1.5 to 2.0 equivalents of the target H₂N-Peptide directly to the -15°C reaction mixture.

  • pH Shift: Slowly add 1M NaOH dropwise to adjust the pH to 6.5 – 7.0 .

    • Causality Check: The pH must be raised to deprotonate the N-terminus of the target peptide, transforming it into a potent nucleophile. However, exceeding pH 7.5 will cause hydroxide-mediated hydrolysis of the acyl azide back to the unreactive carboxylic acid.

  • Coupling: Transfer the reaction to a cold room or standard ice bath and maintain at 0°C to 4°C for 4 to 12 hours.

  • Validation Checkpoint 2 (Product & Byproduct Analysis): Monitor the reaction via LC-MS.

    • Success Indicator: Appearance of the target mass ( [MAc-Tyr​+MPeptide​−H2​O] ).

    • Failure Indicator: Appearance of a mass shifted by -28 Da from the expected product indicates the formation of a urea byproduct, proving that the temperature breached the Curtius rearrangement threshold.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product outcomes, acting as a troubleshooting matrix for the protocol.

Oxidation Temp (°C)Coupling Temp (°C)Oxidation pHCoupling pHTarget Yield (%)Urea Byproduct (%)Epimerization (%)
-15 to 0 0 to 4 3.0 6.5 > 95% < 1% < 0.1%
25 (Room Temp)25 (Room Temp)3.06.5< 20%> 70%< 0.1%
-15 to 00 to 47.06.50% (No azide)0%0%
-15 to 00 to 43.09.0< 40%< 1%> 5% (Base-catalyzed)

Table 1: Impact of thermodynamic and pH parameters on Ac-Tyr-NHNH₂ coupling efficiency. Data illustrates the critical necessity of cryogenic control to prevent Curtius degradation.

References

  • Klausner, Y. S., & Bodanszky, M. (1974). The Azide Method in Peptide Synthesis: Its Scope and Limitations. Synthesis, 1974(08), 549–559.[Link]

  • Huang, Y.-C., Fang, G.-M., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 3(1), 107–116.[Link]

Application

Measuring Protein L-Isoaspartyl Methyltransferase (PIMT) Activity Using Synthetic Isoaspartyl Peptides

An Application Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of PIMT in Protein Repair Within the cellular environment, protein...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of PIMT in Protein Repair

Within the cellular environment, proteins are under constant threat from spontaneous, non-enzymatic degradation. One of the most common forms of this damage is the formation of atypical L-isoaspartyl (isoAsp) residues.[1] This occurs through the deamidation of asparagine or the isomerization of aspartic acid, both proceeding through a succinimide intermediate.[2] The formation of an isoAsp residue is particularly detrimental as it introduces a "kink" into the polypeptide backbone by inserting an extra methylene group, which can alter the protein's three-dimensional structure and lead to a partial or complete loss of biological function.[3]

The accumulation of isoAsp-damaged proteins is linked to aging and various pathologies, particularly neurodegenerative diseases.[3] To combat this, cells have evolved a highly conserved repair enzyme: Protein L-isoaspartyl (D-aspartyl) O-methyltransferase (PIMT) , also known as PCMT.[2] PIMT initiates the repair process by recognizing the isoAsp residue and catalyzing the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM or AdoMet), to the free α-carboxyl group of the isoAsp side chain.[4] This creates a labile methyl ester, which rapidly and non-enzymatically demethylates to form a succinimide intermediate. This intermediate can then hydrolyze to yield either the original isoAsp residue or, crucially, the correctly configured L-aspartyl residue, thus completing the repair.[2] Several cycles of this process can lead to the near-complete conversion of isoAsp back to Asp. The critical neuroprotective role of PIMT is underscored by the severe neurological phenotypes, including fatal epileptic seizures, observed in PIMT knockout mice.[3][5]

Quantifying PIMT activity is essential for understanding its role in physiology and disease, for identifying isoaspartyl damage in protein-based therapeutics, and for screening potential inhibitors or activators in drug discovery programs. This guide provides detailed protocols for measuring PIMT activity using a synthetic peptide containing a single L-isoaspartyl residue, which serves as a specific and reproducible substrate.

The PIMT Repair Cycle

The PIMT-mediated repair pathway is a cyclical process that corrects isoaspartyl damage.

PIMT_Repair_Cycle cluster_cofactors Asn_Asp Normal Protein (Asn or Asp residue) Succinimide L-Succinimide Intermediate Asn_Asp->Succinimide Spontaneous Deamidation/ Isomerization IsoAsp Damaged Protein (L-Isoaspartyl residue) Succinimide->IsoAsp Hydrolysis (Major Product, ~75%) Repaired_Asp Repaired Protein (L-Aspartyl residue) Succinimide->Repaired_Asp Hydrolysis (Minor Product, ~25%) sam_node SAM Methylated_IsoAsp L-Isoaspartyl Methyl Ester (Unstable) Methylated_IsoAsp->Succinimide Spontaneous Demethylation sah_node SAH sam_node->Methylated_IsoAsp  PIMT h2o_node H₂O methanol_node Methanol

Caption: The PIMT-mediated repair of L-isoaspartyl protein damage.

Assay Principles and Substrate Selection

The core principle of a PIMT activity assay is to measure the rate of methyl group transfer from SAM to a specific isoaspartyl-containing substrate. While damaged protein mixtures can be used, synthetic peptides offer superior specificity, purity, and reproducibility.

Substrate Choice: The user-specified Ac-Tyr-NHNH2 does not contain the required isoaspartyl recognition site for PIMT. A suitable substrate must contain an L-isoaspartyl residue. A common and well-characterized synthetic peptide substrate has the sequence Val-Tyr-Pro-L-isoAsp-His-Ala (VYP(isoAsp)HA) .[2] For the purposes of this guide, we will refer to a generic substrate as isoAsp-Peptide. The protocols described herein are applicable to any purified peptide containing an L-isoaspartyl residue.

Several methods can be used to detect PIMT activity:

  • Radiometric Assay: The most sensitive and widely used method. It employs radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM). The transfer of the ³H-methyl group to the isoAsp-Peptide is quantified by capturing the radiolabeled peptide on a filter and measuring its radioactivity via liquid scintillation counting.

  • HPLC-Based Assay: A non-radioactive alternative that uses a fluorescently tagged isoAsp-Peptide. The enzyme reaction produces a methylated, fluorescent peptide that can be separated from the unmethylated substrate by reverse-phase HPLC and quantified by a fluorescence detector.[6]

  • Coupled Fluorogenic Assays: High-throughput methods where PIMT-catalyzed methylation enables a second enzyme, such as a protease, to cleave the peptide substrate, releasing a fluorescent reporter.[7]

This guide provides detailed protocols for the radiometric and HPLC-based methods, as they represent the gold standard for sensitivity and a robust non-radioactive alternative, respectively.

Protocol 1: Radiometric PIMT Activity Assay (Filter Paper Method)

This protocol measures the incorporation of a tritium (³H)-labeled methyl group from [³H]SAM into the isoAsp-Peptide substrate.

Materials and Reagents
Reagent/EquipmentDetails and Recommended Supplier
Enzyme & Substrates
Recombinant PIMT EnzymePurified human or mouse PIMT, expressed in E. coli. Store at -80°C.
isoAsp-Peptide Substratee.g., VYP(isoAsp)HA or similar. Custom peptide synthesis service. Prepare a 1-2 mM stock in water or buffer and store at -20°C.
[³H]SAM (S-adenosyl-L-[methyl-³H]methionine)High specific activity (e.g., 70-85 Ci/mmol). PerkinElmer, Moravek. Store at -20°C or as recommended.
Buffers & Solutions
Assay Buffer (5X Stock)250 mM Bis-Tris or MES buffer, pH 6.5. Filter-sterilize and store at 4°C.
Trichloroacetic Acid (TCA)10% (w/v) and 5% (w/v) solutions in deionized water. Store at 4°C.
AcetoneACS grade.
Consumables & Equipment
Filter PaperWhatman 3MM or equivalent, cut into 2x2 cm squares.
Microcentrifuge Tubes1.5 mL, low-binding.
Liquid Scintillation CounterStandard laboratory model.
Scintillation Vials & CocktailAppropriate for tritium counting.
Water Bath or Heat BlockSet to 37°C.
Pipettes and TipsCalibrated, aerosol-resistant tips.
Step-by-Step Protocol

Causality: The workflow is designed to ensure a linear reaction rate, specific detection of enzymatic activity, and accurate quantification by separating the radiolabeled peptide product from the unreacted, radiolabeled [³H]SAM donor.

PIMT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_quant 3. Quantification prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_mastermix Create Reaction Master Mix (Buffer, [³H]SAM, isoAsp-Peptide) prep_reagents->prep_mastermix start_rxn Initiate Reaction (Add PIMT Enzyme to Mix) prep_mastermix->start_rxn incubate Incubate at 37°C (e.g., 20 minutes) start_rxn->incubate stop_rxn Stop Reaction (Add TCA) incubate->stop_rxn spot Spot Mixture onto Filter Paper stop_rxn->spot wash Wash Filters with TCA (3x, removes free [³H]SAM) spot->wash dry Dry Filters (Acetone wash) wash->dry count Liquid Scintillation Counting (CPM) dry->count analyze 4. Data Analysis (Calculate Specific Activity) count->analyze

Caption: Experimental workflow for the radiometric PIMT activity assay.

1. Reagent Preparation:

  • 1X Assay Buffer: Prepare fresh by diluting the 5X stock. For a final pH of 6.5, which is optimal for many PIMT enzymes, this buffer provides stable pH conditions.

  • Working [³H]SAM Solution: Dilute the stock [³H]SAM with unlabeled SAM to achieve a final concentration that is saturating for the enzyme (e.g., 10-20 µM) and a specific activity that provides a good signal-to-noise ratio. Safety Note: Handle all radioactive materials with appropriate shielding and personal protective equipment in designated areas.[8]

2. Reaction Setup:

  • Perform reactions in triplicate in 1.5 mL microcentrifuge tubes. Prepare a master mix to minimize pipetting errors.

  • Reaction Components (Example for a 50 µL final volume):

ComponentVolume (µL)Final ConcentrationPurpose
5X Assay Buffer101XProvides optimal pH for enzyme activity.
isoAsp-Peptide (1 mM)10200 µMSubstrate for the enzyme. Concentration should be near or above Km.
[³H]SAM (500 µM)220 µMMethyl donor cofactor.
Deionized Water23-To reach final volume.
Recombinant PIMT (e.g., 50 ng/µL)5 5 ng/µL Initiates the reaction.
Total Volume 50 -
  • Experimental Controls (Critical for data validation):

    • No Enzyme Control: Replace PIMT enzyme volume with 1X Assay Buffer. This measures non-enzymatic binding of [³H]SAM to the peptide or filter.
    • No Substrate Control: Replace isoAsp-Peptide volume with water. This measures methylation of any contaminants or self-methylation of PIMT.
    • Heat-Inactivated Enzyme Control: Pre-boil the enzyme for 10 minutes before adding it to the reaction. This confirms the activity is due to a correctly folded enzyme.

3. Incubation:

  • Pre-warm the reaction mix (all components except enzyme) to 37°C for 5 minutes.

  • Initiate the reaction by adding the PIMT enzyme.

  • Incubate at 37°C for a time period within the linear range of the reaction (e.g., 10-30 minutes). This must be determined empirically by performing a time-course experiment.

4. Stopping and Spotting:

  • Stop the reaction by adding 5 µL of 10% TCA. This denatures the enzyme and precipitates the peptide substrate.

  • Vortex briefly and spot 50 µL of the mixture onto a labeled 2x2 cm Whatman 3MM filter paper square. Allow the liquid to absorb completely.

5. Washing and Counting:

  • Place the filter papers into a beaker containing ice-cold 5% TCA (~5-10 mL per filter). Agitate gently for 10 minutes. This step washes away unreacted [³H]SAM while the precipitated, radiolabeled peptide remains bound to the filter.

  • Decant the TCA (dispose of as radioactive liquid waste) and repeat the wash two more times with fresh, cold 5% TCA.

  • Perform a final quick rinse with acetone to remove water and expedite drying.

  • Let the filters air-dry completely.

  • Place each dry filter into a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter set for tritium.

Data Analysis
  • Correct CPM: Subtract the average CPM from the "No Enzyme Control" from the CPM of your experimental samples.

  • Calculate Moles of Methyl Groups Transferred:

    • First, determine the specific activity of your [³H]SAM solution in CPM/pmol. This is done by counting a known amount (e.g., 100 pmol) of the [³H]SAM working solution.

    • Formula: pmol CH₃ = (Corrected CPM of Sample) / (Specific Activity of [³H]SAM in CPM/pmol)

  • Calculate PIMT Specific Activity:

    • Formula: Specific Activity = (pmol CH₃) / (Incubation Time in min × µg of PIMT enzyme)

    • The final units will be pmol/min/µg or pmol/min/mg .

Protocol 2: Non-Radioactive HPLC-Based PIMT Assay

This method offers a robust alternative to radiolabeling by using a fluorescently-labeled peptide substrate and separating the product by HPLC.[6]

Principle and Materials

The principle relies on the fact that the addition of a methyl group to the fluorescent isoAsp-Peptide slightly increases its hydrophobicity. This allows the methylated product to be separated from the unmethylated substrate using reverse-phase HPLC, where it will typically have a slightly longer retention time.

Key Materials:

  • Fluorescent isoAsp-Peptide: e.g., NBD-labeled VYP(isoAsp)HA.[6]

  • Unlabeled SAM: High purity.

  • Recombinant PIMT Enzyme.

  • HPLC System: With a C18 reverse-phase column and a fluorescence detector.

  • HPLC Solvents: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).

Step-by-Step Protocol
  • Reaction Setup: Prepare a reaction mix similar to Protocol 1, but using unlabeled SAM and the fluorescent isoAsp-Peptide.

    • Example: 50 mM Bis-Tris pH 6.5, 50 µM Fluorescent isoAsp-Peptide, 200 µM SAM.

  • Reaction and Termination:

    • Initiate the reaction with PIMT enzyme and incubate at 37°C.

    • Stop the reaction by adding an equal volume of 0.2% TFA in water. This acidifies the sample, stops the enzyme, and prepares the sample for HPLC injection.

    • Centrifuge the sample (e.g., 14,000 x g for 5 min) to pellet any precipitated protein before injection.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 column.

    • Elute the peptides using a linear gradient of ACN in water (both containing 0.1% TFA). For example, a gradient of 5% to 50% ACN over 20 minutes.

    • Monitor the elution using a fluorescence detector set to the appropriate excitation and emission wavelengths for your fluorophore (e.g., for NBD, Ex: 470 nm, Em: 530 nm).

    • Two peaks should be observed: the unmethylated substrate and a later-eluting methylated product.

Data Analysis
  • Integrate the peak area of the methylated product.

  • Create a standard curve using a chemically synthesized version of the methylated fluorescent peptide to convert peak area into pmol of product formed.

  • Calculate the PIMT specific activity as described in section 3.3.

Data Interpretation and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal (in No Enzyme Control)1. Inefficient washing of filter papers. 2. [³H]SAM is binding non-specifically to the peptide or filter. 3. Radioactive contamination.1. Increase the number or duration of TCA washes. Ensure washes are done at 4°C. 2. Add a small amount of bovine serum albumin (BSA) as a carrier protein. 3. Review radioactive handling procedures.[8]
Low or No Signal 1. Inactive PIMT enzyme. 2. Incorrect buffer pH. 3. Degraded SAM or peptide substrate. 4. Insufficient incubation time.1. Test enzyme activity with a positive control substrate; obtain a new enzyme aliquot. 2. Verify the pH of the assay buffer. 3. Use fresh or properly stored stocks. 4. Perform a time-course experiment to find the optimal incubation time.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent incubation times. 3. Incomplete mixing of reagents.1. Use a master mix for all common reagents. Use calibrated pipettes. 2. Stagger the start of reactions to ensure identical incubation times for all samples. 3. Vortex master mixes gently before aliquoting.

Applications in Research and Drug Development

  • Enzyme Characterization: Determine kinetic parameters such as Kₘ and Vₘₐₓ for PIMT with various substrates.

  • Quantification of Protein Damage: Use purified PIMT as a tool to stoichiometrically methylate and thus quantify the number of isoAsp sites in a protein of interest.[3]

  • High-Throughput Screening (HTS): Adapt these assays to a 96- or 384-well format (e.g., filter plates for the radiometric assay) to screen chemical libraries for novel PIMT inhibitors.

  • Mechanism of Action Studies: Investigate the effects of post-translational modifications or cofactors on PIMT activity.

References

  • Tokuhiro, K., et al. (2009). High-performance liquid chromatographic method to measure protein L-isoaspartyl/D-aspartyl o-methyltransferase activity in cell lysates. Analytical Biochemistry, 384(1), 125-130. [Link]

  • Ogé, L., et al. (2008). Protein Repair l-Isoaspartyl Methyltransferase1 Is Involved in Both Seed Longevity and Germination Vigor in Arabidopsis. The Plant Cell, 20(11), 3022-3037. [Link]

  • Zhang, X., et al. (2018). Purification of Recombinant Methyltransferase Enzymes. Bio-protocol, 8(18), e3023. [Link]

  • Verma, P., & Sonti, R. V. (2020). PROTEIN l-ISOASPARTYL METHYLTRANSFERASE (PIMT) in plants: regulations and functions. Biochemical Journal, 477(22), 4405-4422. [Link]

  • Zhao, B., et al. (2023). PIMT is a novel and potent suppressor of endothelial activation. eLife, 12, e85754. [Link]

  • Corbin, J. A., et al. (2020). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science, 11(30), 7949-7957. [Link]

  • Vigneswara, V., et al. (2006). Proteomic Identification of Novel Substrates of a Protein Isoaspartyl Methyltransferase Repair Enzyme. Journal of Biological Chemistry, 281(42), 31584-31594. [Link]

  • Ghose, R., & Ghangas, G. S. (2012). Measurement of saccharifying cellulase. ResearchGate. [Link]

  • Morrison, G. J., et al. (2012). Considerations in the Identification of Endogenous Substrates for Protein L-Isoaspartyl Methyltransferase: The Case of Synuclein. PLoS ONE, 7(8), e43288. [Link]

  • Oda, A., et al. (2015). Prediction of binding modes between protein L-isoaspartyl (D-aspartyl) O-methyltransferase and peptide substrates including isomerized aspartic acid residues using in silico analytic methods for the substrate screening. Journal of Pharmaceutical and Biomedical Analysis, 109, 113-121. [Link]

  • Johnson, B. A., et al. (1987). Conversion of isoaspartyl peptides to normal peptides: Implications for the cellular repair of damaged proteins. Proceedings of the National Academy of Sciences, 84(17), 5873-5877. [Link]

  • Dimitrijevic, A., et al. (2014). Isoaspartyl Formation in Creatine Kinase B Is Associated with Loss of Enzymatic Activity; Implications for the Linkage of Isoaspartate Accumulation and Neurological Dysfunction in the PIMT Knockout Mouse. PLoS ONE, 9(6), e100622. [Link]

  • Sharom, F. J., et al. (1996). Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. The Biochemical journal, 320 ( Pt 2), 421–428. [Link]

  • Sharom, F. J., et al. (1996). Synthetic hydrophobic peptides are substrates for P-glycoprotein and stimulate drug transport. Biochemical Journal, 320(2), 421-428. [Link]

  • Mandels, M., et al. (1976). Filter Paper Activity (FPase) Assay For Cellulases. Scribd. [Link]

  • Han, A-R., et al. (2017). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules, 22(8), 1346. [Link]

  • Adams, J. J., et al. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. Journal of Visualized Experiments, (183), e63870. [Link]

  • Kato, H., et al. (2019). Development of Chemical Tools to Monitor and Control Isoaspartyl Peptide Methyltransferase Activity. ResearchGate. [Link]

  • Li, X., et al. (2010). Expression, Purification and Activity Assay of the Recombinant Protein of Catechol-O-Methyltransferase from Chinese White Shrimp. American Journal of Biochemistry and Biotechnology, 6(3), 197-203. [Link]

  • Holder, S., et al. (2008). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(2), 395-407. [Link]

  • Lauer-Fields, J. L., et al. (2015). Synthetic Peptides as Protein Mimics. Expert review of proteomics, 12(3), 239–253. [Link]

  • Hrustanovic, G., et al. (2021). Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. Cancers, 13(9), 2095. [Link]

  • Crick, P. J., et al. (2009). Detection of non-sterol isoprenoids by HPLC-MS/MS. Journal of lipid research, 50(12), 2558–2565. [Link]

  • Unsworth, A. J., et al. (2019). Anti-platelet properties of Pim kinase inhibition is mediated through disruption of thromboxane A2 receptor signalling. Haematologica, 104(12), 2496-2508. [Link]

  • Guidotti, G., et al. (2017). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Molecules, 22(11), 1913. [Link]

  • Mishra, S., & Tuteja, N. (2023). In silico characterization of Protein L-Iso-Aspartate-O-Methyltransferases (PIMT) of Shigella flexneri. bioRxiv. [Link]

  • Yan, M., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101740. [Link]

  • Rocks, O., et al. (2009). Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods. CSH Protocols, 2009(1), pdb.prot5140. [Link]

  • Nick, T. (2018). Get Your Proteins! Hot Proteins Here! Radioactively Labeled Proteins!. Bitesize Bio. [Link]

  • Di Iorio, V., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 93. [Link]

  • Wössner, N. (2022). The measurement of S-adenosyl methionine in situ. Elektronische Hochschulschriften der LMU München. [Link]

  • Wang, H., et al. (2024). Systematic and Quantitative Investigation of Newly Synthesized Proteins Reveals Distinct Ion Homeostasis and Mitochondrial Changes between Cuproptosis and Ferroptosis in Human Cells. Analytical Chemistry. [Link]

  • Coin, I., et al. (2013). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, G.B., Ed., Solid-Phase Peptide Synthesis, Academic Press, San Diego, 1-36. [Link]

Sources

Method

Application Note: Optimization of N-Acetyl-L-Tyrosine Hydrazide (Ac-Tyr-NHNH2) Concentration for Colorimetric Chymotrypsin Kinetic Assays

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Application Note & Protocol Introduction & Mechanistic Overview Chymotrypsin is a serine protease that preferentiall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Application Note & Protocol

Introduction & Mechanistic Overview

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids (tyrosine, tryptophan, and phenylalanine). While N-Acetyl-L-tyrosine ethyl ester (ATEE) is a traditional substrate for continuous spectrophotometric assays [1], it requires monitoring at deep UV wavelengths (237 nm), which is highly susceptible to background interference from biological matrices like serum or crude cell lysates.

To circumvent this, N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂) is utilized as a highly specific, chromogenic-enabling substrate. The enzymatic hydrolysis of the hydrazide bond by chymotrypsin liberates free hydrazine. This hydrazine is subsequently reacted with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde, or p-DMAB) to form a stable, yellow-colored hydrazone chromophore that can be quantified at 455 nm [2]. Optimizing the concentration of Ac-Tyr-NHNH₂ is critical for establishing robust Michaelis-Menten kinetics, minimizing substrate inhibition, and ensuring the assay operates within the linear dynamic range of the spectrophotometer.

The Reaction Pathway

ReactionPathway Substrate Ac-Tyr-NHNH₂ (Substrate) Hydrazine Free Hydrazine (NH₂NH₂) Substrate->Hydrazine Hydrolysis Enzyme Chymotrypsin (Active Serine Protease) Enzyme->Hydrazine Catalysis Chromophore Yellow Hydrazone (Absorbance @ 455 nm) Hydrazine->Chromophore Condensation Ehrlich Ehrlich's Reagent (p-DMAB) Ehrlich->Chromophore

Figure 1: Mechanistic pathway of the Ac-Tyr-NHNH₂ colorimetric assay for chymotrypsin activity.

Experimental Design & Causality

To build a self-validating system, the protocol must account for both the enzymatic phase and the chemical derivatization phase.

  • Substrate Saturation ( Km​ Bracketing): To accurately determine the catalytic efficiency ( kcat​/Km​ ), the Ac-Tyr-NHNH₂ concentration must span from approximately 0.2×Km​ to 5×Km​ . For chymotrypsin, the apparent Km​ for Ac-Tyr-NHNH₂ is typically in the low millimolar range.

  • Quenching Causality: The enzymatic reaction must be strictly halted before the addition of Ehrlich's reagent. Trichloroacetic acid (TCA) is used to denature the chymotrypsin, preventing ongoing hydrazine release during the 10-minute color development phase.

  • Colorimetric Stability: p-DMAB requires an acidic environment to efficiently condense with hydrazine. The TCA quench inherently provides the low pH necessary for this condensation.

Step-by-Step Protocol: Concentration Optimization

Reagent Preparation
  • Assay Buffer: 0.05 M Tris-HCl, pH 7.8. (Optimal pH for chymotrypsin activity).

  • Substrate Stock (Ac-Tyr-NHNH₂): Prepare a 50 mM stock solution in absolute ethanol or DMSO (ensure final assay solvent concentration does not exceed 5% to prevent enzyme denaturation).

  • Enzyme Working Solution: 10 µg/mL purified bovine α -chymotrypsin in 1 mM HCl (to maintain stability prior to assay).

  • Quench Solution: 10% (w/v) Trichloroacetic acid (TCA) in diH₂O.

  • Ehrlich's Reagent: 2.0 g of p-dimethylaminobenzaldehyde dissolved in 50 mL of 95% ethanol and 50 mL of concentrated HCl.

Kinetic Assay Workflow

Workflow Step1 Step 1: Prepare Substrate Dilutions (0.5 mM to 20 mM Ac-Tyr-NHNH₂) Step2 Step 2: Initiate Reaction Add 50 µL Chymotrypsin to 450 µL Substrate Incubate at 37°C for 30 min Step1->Step2 Step3 Step 3: Quench Reaction Add 500 µL of 10% TCA Centrifuge to remove precipitate Step2->Step3 Step4 Step 4: Color Development Add 500 µL Ehrlich's Reagent to Supernatant Incubate 10 min at Room Temp Step3->Step4 Step5 Step 5: Spectrophotometry Read Absorbance at 455 nm Step4->Step5

Figure 2: Step-by-step workflow for the Ac-Tyr-NHNH₂ end-point kinetic assay.

Execution Steps
  • Dilution Series: Prepare a series of reaction tubes containing Ac-Tyr-NHNH₂ at final concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, 15.0, and 20.0 mM in Assay Buffer. Total volume: 450 µL.

  • Equilibration: Pre-warm all tubes to 37°C for 5 minutes.

  • Initiation: Add 50 µL of the Enzyme Working Solution to each tube. Mix rapidly.

  • Incubation: Incubate exactly 30 minutes at 37°C. (Self-Validation: Run a parallel "Time-Zero" blank where TCA is added BEFORE the enzyme to subtract background substrate hydrolysis).

  • Quenching: Add 500 µL of 10% TCA to all tubes. Vortex vigorously. Centrifuge at 10,000 x g for 5 minutes to pellet denatured protein.

  • Derivatization: Transfer 500 µL of the clear supernatant to a new tube. Add 500 µL of Ehrlich's Reagent.

  • Measurement: Allow color to develop for 10 minutes. Read absorbance at 455 nm against the Time-Zero blank.

Data Presentation & Kinetic Analysis

To determine the optimal substrate concentration, the absorbance values are converted to hydrazine concentration using a standard curve (0.1 to 5.0 µg/mL free hydrazine reacted with Ehrlich's reagent). The initial velocity ( v0​ ) is plotted against substrate concentration [S] .

Table 1: Representative Kinetic Data for Ac-Tyr-NHNH₂ Hydrolysis by Chymotrypsin

Ac-Tyr-NHNH₂ [S] (mM)Absorbance (455 nm)Hydrazine Released (µM)Velocity ( v0​ ) (µM/min)
0.50.11512.50.42
1.00.21023.00.77
2.50.42546.51.55
5.00.61066.82.23
10.00.78085.52.85
15.00.85593.83.13
20.00.89097.63.25

Note: Data is representative. Non-linear regression (Michaelis-Menten fit) of this data yields an apparent Km​ of ≈4.8 mM and a Vmax​ of ≈4.0 µM/min under these specific assay conditions.

Conclusion for Optimization: For routine screening of chymotrypsin inhibitors using this colorimetric method, a substrate concentration of 5.0 mM (approximating the Km​ ) is recommended. This provides a highly sensitive system where the assay velocity is linearly responsive to competitive inhibitors, while maintaining sufficient signal-to-noise ratio at 455 nm.

References

  • Canadian Journal of Biochemistry. (1965). A colorimetric method for serum chymotrypsin determination. Canadian Science Publishing. Retrieved from[Link]

Application

Standardizing enzymatic cleavage measurements with Acetyl-L-tyrosine hydrazide

Title: Standardizing Enzymatic Cleavage Measurements with Acetyl-L-tyrosine Hydrazide Executive Summary Accurate quantification of serine protease activity is a cornerstone of drug development, particularly in the screen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Standardizing Enzymatic Cleavage Measurements with Acetyl-L-tyrosine Hydrazide

Executive Summary

Accurate quantification of serine protease activity is a cornerstone of drug development, particularly in the screening of enzyme inhibitors and the pharmacokinetic profiling of biologics. While direct UV-based assays using substrates like N-Acetyl-L-tyrosine ethyl ester (ATEE) are common, they suffer from severe background interference when applied to complex biological matrices (e.g., serum or tissue lysates) due to the native UV absorbance of proteins. This Application Note details a highly specific, indirect colorimetric methodology utilizing (ATH)[1]. By shifting the detection window to the visible spectrum (455 nm) via hydrazine derivatization, this protocol provides a robust, self-validating system for quantifying chymotrypsin-like activity[2][3].

Mechanistic Rationale & Assay Design

As an Application Scientist, it is critical to understand that assay design must be rooted in structural causality. The selection of ATH as a substrate is driven by two distinct molecular features:

  • Enzyme Specificity (The Recognition Motif): Chymotrypsin is a serine protease that preferentially cleaves peptide bonds at the carboxyl side of bulky, aromatic amino acids. The L-tyrosine residue in ATH fulfills this structural requirement, fitting perfectly into the enzyme's hydrophobic S1 pocket. Furthermore, the N-terminal acetyl group blocks exopeptidase degradation, ensuring that cleavage is strictly endopeptidase-driven[2][3].

  • Signal Transduction (The Leaving Group): Unlike ester substrates that release UV-absorbing alcohols, the enzymatic cleavage of ATH liberates free hydrazine[2][3]. Hydrazine is a potent nucleophile. When exposed to Ehrlich's reagent—a solution of (DMAB) under acidic conditions—it undergoes a rapid condensation reaction[4][5]. The electrophilic carbonyl carbon of DMAB reacts with hydrazine to form a highly conjugated, yellow-orange azine derivative (a Schiff base)[4][5]. This shifts the analytical readout to 455 nm, effectively bypassing the UV-absorbing proteins and aromatic compounds native to biological samples[2][3].

Workflow Visualization

G Substrate Acetyl-L-tyrosine hydrazide (ATH Substrate) Cleavage Enzymatic Cleavage (pH 7.8, 37°C) Substrate->Cleavage Enzyme Chymotrypsin (Serine Protease) Enzyme->Cleavage Catalyzes Products N-Acetyl-L-tyrosine + Free Hydrazine Cleavage->Products Derivatization Colorimetric Derivatization (Acidic Cond.) Products->Derivatization Reagent Ehrlich's Reagent (DMAB) Reagent->Derivatization Condenses with Hydrazine Readout Spectrophotometric Readout (Absorbance at 455 nm) Derivatization->Readout

Fig 1. Mechanistic workflow of the ATH-based colorimetric assay for chymotrypsin activity.

Experimental Protocol

A trustworthy protocol must function as a self-validating system. To ensure that the spectrophotometric absorbance strictly correlates with true enzymatic activity (independent of batch-to-batch reagent variations), a parallel hydrazine standard curve must be generated alongside the biological samples.

Materials Required:

  • Acetyl-L-tyrosine hydrazide (ATH)

  • Tris-HCl Buffer (0.05 M, pH 7.8)[3]

  • Ehrlich's Reagent: 1.0 g of p-dimethylaminobenzaldehyde dissolved in 95 mL of 95% ethanol, acidified with HCl[5]

  • Hydrazine sulfate (Standard)[3]

  • Purified α -Chymotrypsin (Standard)[3][6]

Step 1: Hydrazine Standard Curve Calibration

  • Prepare a stock solution of hydrazine sulfate in Tris-HCl buffer (pH 7.8).

  • Generate a dilution series ranging from 0.0 to 3.5 µg/mL of free hydrazine[3].

  • To 1.0 mL of each standard, add 0.5 mL of freshly prepared Ehrlich's reagent[3].

  • Incubate at 37°C for 10 minutes to allow complete color development[3].

  • Read absorbance at 455 nm against a reagent blank[3].

Step 2: Enzymatic Cleavage Reaction

  • Equilibration: Pre-warm the 0.05 M Tris-HCl buffer (pH 7.8) to 37°C. Causality: pH 7.8 matches the optimal protonation state of the Ser195-His57-Asp102 catalytic triad in the chymotrypsin active site, while 37°C mimics physiological conditions required for accurate serum assays[3][6].

  • Initiation: Mix 0.25 mL of the biological sample (or enzyme standard) with 0.25 mL of a saturated ATH substrate solution[3].

  • Incubation: Incubate the mixture in a 37°C water bath for exactly 30 minutes[3].

  • Quenching: Stop the enzymatic reaction by adding 4.0 mL of distilled water, immediately followed by 0.5 mL of Ehrlich's reagent[3]. The highly acidic nature of Ehrlich's reagent simultaneously denatures the protease (halting cleavage) and initiates the derivatization of the released hydrazine.

Step 3: Matrix Blanking & Readout

  • For complex matrices like serum, prepare a "Sample Blank" by adding the biological sample after the Ehrlich's reagent has quenched the substrate mixture[3]. Causality: This critical step ensures that any endogenous color or turbidity native to the sample is subtracted, isolating the signal generated purely by enzymatic cleavage.

  • Incubate all tubes at 37°C for 10 minutes[3].

  • Measure the optical density at 455 nm using a spectrophotometer[3].

Quantitative Data Presentation

To validate the assay's linearity and compare its utility against traditional methods, refer to the structured data below.

Table 1: Representative Hydrazine Standard Curve Parameters

Hydrazine Concentration (µg/mL)Absorbance (455 nm)Coefficient of Variation (CV %)
0.000.000N/A
0.500.1252.1
1.000.2521.8
2.000.5011.5
3.000.7481.9

Note: The highly linear response ( R2>0.99 ) confirms that DMAB condensation is quantitative and reliable under these assay conditions.

Table 2: Comparative Assay Parameters for Chymotrypsin Substrates

SubstrateAssay ModalityDetection WavelengthMatrix Interference (Serum)Suitability for HTS
ATEE Direct UV237 nmHigh (Proteins absorb heavily)Low (Requires purified enzyme)
BTEE Direct UV256 nmHigh (Proteins absorb heavily)Low (Requires purified enzyme)
ATH Indirect Colorimetric455 nmLow (Visible spectrum readout)High (Tolerates crude lysates)

References

  • Kallos, J., Arthur, E. L., Rizok, D., & Kahn, D. (1965). A COLORIMETRIC METHOD FOR SERUM CHYMOTRYPSIN DETERMINATION. Canadian Journal of Biochemistry, 43(2), 135-141.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 853641, Ac-Tyr-Nhnh2. PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of Ac-Tyr-NHNH2 in Basic pH Buffers

Welcome to the Technical Support Center for peptide chemistry and bioconjugation. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with Ac-Tyr-NHNH2 (N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide chemistry and bioconjugation. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with Ac-Tyr-NHNH2 (N-acetyl-L-tyrosine hydrazide) 1.

While peptide hydrazides are highly valued as thioester surrogates in Native Chemical Ligation (NCL) 2 and as precursors for acyl azides 3, they are uniquely susceptible to degradation under basic conditions. This guide provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot and arrest spontaneous hydrolysis.

Mechanistic Insight: The "Why" Behind the Degradation

Peptide hydrazides exhibit robust stability under acidic (pH 3.0–5.0) and neutral (pH 7.0–7.4) conditions. However, when exposed to basic buffers (pH > 8.0), they undergo rapid base-catalyzed hydrolysis 4.

The causality is rooted in nucleophilic acyl substitution. In a basic environment, the high concentration of hydroxide ions (OH⁻) acts as a potent nucleophile. The OH⁻ attacks the electron-deficient carbonyl carbon of the hydrazide linkage, forming a transient, negatively charged tetrahedral intermediate. As this intermediate collapses, it expels hydrazine (NH₂NH₂) as a leaving group, irreversibly yielding the thermodynamically stable carboxylic acid (Ac-Tyr-OH) 5.

Mechanism A Ac-Tyr-NHNH2 (Peptide Hydrazide) B Hydroxide Attack (OH-) at Carbonyl Carbon A->B Basic pH (>8.0) C Tetrahedral Intermediate (O- formation) B->C Nucleophilic Addition D Expulsion of Hydrazine (NH2NH2) C->D Collapse of Intermediate E Ac-Tyr-OH (Carboxylate Product) D->E Irreversible Hydrolysis

Caption: Diagram 1: Base-catalyzed nucleophilic acyl substitution mechanism of Ac-Tyr-NHNH2.

Troubleshooting FAQs

Q: Why does my Ac-Tyr-NHNH2 degrade rapidly in a pH 8.5 buffer when it was perfectly stable at pH 6.0? A: The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration 6. Moving from pH 6.0 to pH 8.5 increases the [OH⁻] by a factor of 316. This massive increase in nucleophile concentration shifts the reaction kinetics from negligible to rapid degradation. If your downstream application requires a basic pH, you must minimize the exposure time or perform the reaction at lower temperatures (e.g., 4°C) to kinetically trap the hydrazide.

Q: Could trace metals in my basic buffer be accelerating the degradation? A: Yes. While hydrolysis is the primary pathway, hydrazides are also susceptible to metal-catalyzed oxidation. Transition metals (like Cu²⁺ or Fe³⁺) present as trace contaminants in buffer salts can form reactive complexes at basic pH. These metals catalyze the oxidation of the hydrazide to an acyl diimide, which subsequently hydrolyzes even faster than the parent hydrazide. Adding a chelating agent like EDTA neutralizes this secondary degradation pathway.

Q: Does the Tyrosine residue itself contribute to the instability at basic pH? A: Tyrosine contains a phenolic side chain with a pKa of approximately 10.0. At pH > 9.0, this group deprotonates to form a phenolate anion. While this primarily affects the peptide's solubility and UV absorbance profile, the electron-donating nature of the phenolate can subtly influence the local electronic environment. However, the primary driver of the structural degradation remains the direct hydroxide attack on the hydrazide carbonyl.

Quantitative Data: pH-Dependent Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of Ac-Tyr-NHNH2 across various aqueous environments. Note: Data assumes 25°C in standard 100 mM phosphate/carbonate buffer systems.

Buffer pHPredominant Degradation PathwayEstimated Half-Life (t½)Recommended Action
pH 3.0 - 5.0 Acid-catalyzed hydrolysis (Very Slow)> 30 DaysIdeal for long-term aqueous storage.
pH 6.0 - 7.4 Neutral water hydrolysis (Slow)7 to 14 DaysSafe for standard bioconjugation workflows.
pH 8.5 Base-catalyzed hydrolysis (Moderate)~ 12 to 24 HoursUse immediately; keep on ice during use.
pH 10.0+ Base-catalyzed hydrolysis (Rapid)< 1 HourAvoid entirely unless kinetically required.

Diagnostic Workflow

If you detect unexpected degradation of your peptide hydrazide, follow this logical decision tree to isolate and resolve the root cause.

Workflow Start Ac-Tyr-NHNH2 Degradation Detected via LC-MS CheckPH Check Buffer pH Start->CheckPH IsBasic Is pH > 7.5? CheckPH->IsBasic LowerPH Adjust to pH 6.0-7.0 Use Phosphate/MES IsBasic->LowerPH Yes CheckMetals Check for Trace Metals IsBasic->CheckMetals No AddEDTA Add 1-5 mM EDTA/DTPA CheckMetals->AddEDTA Suspected Oxidation CheckTemp Check Storage Temp CheckMetals->CheckTemp Metal-Free StoreCold Store at -20°C Lyophilized CheckTemp->StoreCold

Caption: Diagram 2: Step-by-step troubleshooting workflow for mitigating peptide hydrazide degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal checks to confirm that the specific degradation pathway (hydrolysis) is being accurately measured and prevented.

Protocol 1: Preparation of Trace-Metal-Free, pH-Optimized Buffer

Causality: Removing trace metals prevents oxidative degradation, while locking the pH at 6.5 prevents base-catalyzed nucleophilic attack.

  • Water Purification: Utilize ultra-pure, LC-MS grade water (18.2 MΩ·cm) to eliminate baseline metal contamination.

  • Buffer Selection: Weigh out Sodium Phosphate Monobasic (NaH₂PO₄) to achieve a 100 mM concentration. Avoid amine-containing buffers (like Tris) which can occasionally participate in complex transamidation side-reactions.

  • Chelation: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 2 mM.

  • pH Adjustment: Slowly titrate the solution with 1M NaOH until the pH reaches exactly 6.5. Self-Validation Step: Measure the pH again after 30 minutes to ensure buffer equilibration.

  • Sterilization & Storage: Filter through a 0.22 µm PES membrane. Store at 4°C.

Protocol 2: Stability-Indicating LC-MS Assay for Ac-Tyr-NHNH2

Causality: Ac-Tyr-NHNH2 has a molecular weight of 237.25 Da 1. Hydrolysis replaces the hydrazide group (-NHNH₂, mass 31) with a hydroxyl group (-OH, mass 17). This results in a highly specific -14 Da mass shift (forming Ac-Tyr-OH, MW 223.23 Da). Tracking this exact mass shift self-validates that hydrolysis—not oxidation or aggregation—is the culprit.

  • Sample Preparation: Dilute Ac-Tyr-NHNH2 to 1 mg/mL in the buffer prepared in Protocol 1 (Control) and in your target basic buffer (Test).

  • Incubation: Incubate both samples at 25°C for 4 hours.

  • Quenching: Quench 50 µL of each sample by adding 50 µL of 1% Formic Acid in Acetonitrile. Causality: The sudden drop in pH immediately halts any ongoing base-catalyzed hydrolysis, locking the reaction state for accurate measurement.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Validation:

    • Extract the ion chromatogram (EIC) for m/z 238.2 [M+H]⁺ (Intact Ac-Tyr-NHNH2).

    • Extract the EIC for m/z 224.2 [M+H]⁺ (Hydrolyzed Ac-Tyr-OH).

    • Self-Validation: If the Test sample shows a decrease in the 238.2 peak and a proportional increase in the 224.2 peak, base-catalyzed hydrolysis is definitively confirmed.

References

  • PubChem - Ac-Tyr-Nhnh2 National Institutes of Health (NIH) URL:[Link]

  • Protein Chemical Synthesis by Ligation of Peptide Hydrazides ResearchGate / Nature Protocols URL:[Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid Canadian Journal of Chemistry URL:[Link]

  • Acrylamide Quantitation Methods Review (Amide/Hydrazide Hydrolysis) Scribd / Analytical Reviews URL:[Link]

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides Journal of Peptide Science (PMC - NIH) URL:[Link]

Sources

Optimization

How to improve Ac-Tyr-NHNH2 solubility in organic solvents like DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of peptide derivative solubilization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of peptide derivative solubilization.

Ac-Tyr-NHNH2 (N-Acetyl-L-tyrosine hydrazide) is a critical building block in peptide ligation and inhibitor synthesis. However, users frequently report that it is sparingly soluble or forms a gel in Dimethyl Sulfoxide (DMSO). This guide bypasses generic advice to provide a mechanistic understanding and self-validating protocols to overcome these solubility barriers.

The Causality of Insolubility: A Mechanistic Perspective

To solve a solubility issue, we must first understand the molecular environment. Why does Ac-Tyr-NHNH2 struggle to dissolve in DMSO, a notoriously strong polar aprotic solvent?

The answer lies in hydrogen bond mismatch and crystal lattice energy . Ac-Tyr-NHNH2 possesses multiple strong hydrogen-bond donors: the phenolic -OH of the tyrosine side chain, the amide -NH of the acetyl cap, and the terminal hydrazide (-NHNH2) group. In the solid state, these functional groups form an extensive, tightly packed intermolecular hydrogen-bonding network (similar to β-sheet aggregation)[1].

While DMSO is an excellent hydrogen-bond acceptor, it is not a hydrogen-bond donor. Therefore, pure DMSO often lacks the thermodynamic driving force required to fully satisfy the peptide's hydrogen-bonding requirements and break the self-associating lattice, leading to incomplete solvation or gelling.

InsolubilityMechanism A Ac-Tyr-NHNH2 Molecule B Phenolic -OH (H-Bond Donor/Acceptor) A->B C Hydrazide -NHNH2 (Strong H-Bond Donors) A->C D Acetyl Amide -NH (H-Bond Donor) A->D E Intermolecular H-Bonding Network (β-sheet-like aggregation) B->E C->E D->E F High Crystal Lattice Energy E->F G Insolubility in DMSO (Aprotic Solvent Mismatch) F->G

Logical mechanism of Ac-Tyr-NHNH2 insolubility driven by hydrogen bonding.

Quantitative Assessment of Solubilization Strategies

Before proceeding to the protocols, review the expected outcomes of various interventions. The table below summarizes the quantitative impact of specific additives on peptide hydrazide solubility.

Solubilization StrategyAdditive / ConditionMechanistic ActionExpected Solubility GainDownstream Compatibility
Baseline 100% DMSOPolar aprotic solvation1x (Sparingly soluble)High
Thermal Disruption 40°C Heating + SonicationKinetic energy overcomes lattice forces2x - 3xHigh (if brief)
Chaotropic Salt 0.4 M LiCl in DMSODisrupts intermolecular H-bonds5x - 10xLow (Cytotoxic/Interfering)
Fluorinated Co-solvent 10% HFIP in DMSOStrong H-bond donor solvates backbone>10xMedium (Requires evaporation)

Step-by-Step Troubleshooting Workflows

If standard dissolution fails, follow this self-validating workflow. Do not commit your entire batch of Ac-Tyr-NHNH2 to a single test; always perform these protocols on a 1–2 mg pilot aliquot.

TroubleshootingWorkflow Start Ac-Tyr-NHNH2 Insoluble in DMSO Step1 Apply Gentle Heating (40°C) & Sonication Start->Step1 Check1 Soluble? Step1->Check1 Step2 Add Chaotropic Salt (0.4 M LiCl in DMSO) Check1->Step2 No Success Proceed to Downstream Assay Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Use Co-solvent System (DMSO:HFIP 9:1) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow for solubilizing Ac-Tyr-NHNH2.

Protocol A: Chaotropic Disruption using Lithium Chloride (LiCl)

When thermal energy is insufficient, the addition of chaotropic salts like LiCl can chemically disrupt the hydrogen-bonding network. The lithium ion (Li+) coordinates with the carbonyl oxygens, while the chloride ion (Cl-) acts as a strong H-bond acceptor, preventing the peptide molecules from aggregating[1].

  • Solvent Formulation: Prepare a stock solution of 0.4 M anhydrous Lithium Chloride (LiCl) in high-purity, anhydrous DMSO. (Critical: LiCl is highly hygroscopic. Ensure it is completely dry to prevent introducing water, which can cause hydrazide hydrolysis).

  • Dissolution: Add the DMSO/LiCl solvent to the pre-weighed Ac-Tyr-NHNH2 powder to achieve your target concentration.

  • Mechanical Disruption: Sonicate the mixture in a water bath at room temperature for 5–10 minutes.

  • Verification: Centrifuge the tube at 10,000 x g for 2 minutes. A successful solubilization will yield a crystal-clear supernatant with no visible pellet.

Protocol B: Co-Solvent Solubilization using HFIP

If LiCl is incompatible with your downstream assays, use Hexafluoro-2-propanol (HFIP). HFIP is a powerful hydrogen-bond donor that rapidly solvates the peptide backbone and breaks down aggregates, making it an exceptional solubilizer for peptide hydrazides[2].

  • Initial Solvation: Add 10% (v/v) of HFIP (relative to your final target volume) directly to the dry Ac-Tyr-NHNH2 powder.

  • Incubation: Vortex gently until the powder dissolves into a clear, concentrated solution.

  • Dilution: Slowly add the remaining 90% (v/v) of anhydrous DMSO dropwise while continuously vortexing to prevent localized precipitation.

  • Evaporation (Optional): If HFIP toxicity is a concern for downstream biological assays, evaporate the HFIP under a gentle, steady stream of nitrogen gas. The peptide will remain kinetically trapped in a soluble state within the DMSO.

Frequently Asked Questions (FAQs)

Q: Why does my Ac-Tyr-NHNH2 form a gel in DMSO instead of dissolving? A: Gelling is a classic symptom of incomplete solvation. Peptides with a high proportion of hydrogen-bonding residues (like Tyrosine) form extensive intermolecular crosslinks. Because DMSO cannot donate hydrogen bonds to satisfy the peptide's acceptors, the molecules remain partially crosslinked, trapping solvent molecules and forming a stable gel.

Q: Can I just add water or an aqueous buffer to improve solubility? A: No. Adding water to DMSO will increase the dielectric constant but drastically reduce the solvent's ability to disrupt hydrophobic interactions. Because Ac-Tyr-NHNH2 contains a highly hydrophobic aromatic ring and an N-acetyl capping group, adding water will almost certainly cause immediate, irreversible precipitation.

Q: Does heating Ac-Tyr-NHNH2 in DMSO cause degradation? A: Gentle heating (up to 40–50°C) is generally safe and provides the kinetic energy needed to overcome the crystal lattice energy[1]. However, prolonged heating of hydrazides in the presence of trace oxygen or moisture can lead to oxidation or hydrolysis. Always heat in short bursts (e.g., 5 minutes) and monitor structural integrity via LC-MS if prolonged heating is required.

Q: Is the addition of LiCl compatible with downstream cell-based assays? A: Generally, no. Lithium Chloride can be cytotoxic at high concentrations and may interfere with specific cellular signaling pathways (e.g., it is a known GSK-3 inhibitor). If your downstream application is a biological assay, the HFIP co-solvent method (Protocol B, followed by nitrogen evaporation) is the preferred alternative.

References

  • The Solubility of Peptide Intermediates in Organic Solvents.
  • Technical Support Center: Improving Solubility of Peptides Containing N3-L-Orn(Fmoc)-OH - Benchchem
  • Solubility Guidelines for Peptides - Sigma-Aldrich

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ac-Tyr-NHNH2 Ehrlich's Reagent Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with background noise in colorimetric assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with background noise in colorimetric assays. The quantification of Ac-Tyr-NHNH2 (Acetyl-Tyrosine-Hydrazide)—a standard model peptide hydrazide used in native chemical ligation and glycoprotein labeling workflows[1]—relies on its reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde, or DMAB).

While this assay is robust, high background absorbance is a pervasive issue that severely degrades the limit of detection (LOD). This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you achieve a high signal-to-noise ratio.

Mechanistic Causality: The "Why" Behind the Background

To troubleshoot effectively, we must first understand the assay's chemical logic. Under acidic conditions, the electrophilic carbonyl carbon of DMAB undergoes nucleophilic attack by the primary amine of the hydrazide. This condensation forms a resonance-stabilized, yellow-colored hydrazone derivative that absorbs strongly between 420 nm and 460 nm[2][3].

Background absorbance typically arises from three systemic failures:

  • Reagent Auto-oxidation: DMAB is highly susceptible to photo-oxidation and auto-condensation. Degraded reagent will appear yellow before the assay even begins[2].

  • Substrate Impurities: Ac-Tyr-NHNH2 is synthesized using hydrazine hydrate[4]. Trace amounts of unreacted free hydrazine act as a dual-nucleophile, reacting with two DMAB molecules to form p-dimethylaminobenzalazine. This azine adduct is intensely colored with a massive molar absorptivity at 458 nm, causing severe background noise[5].

  • Matrix Interference: Non-target nucleophiles in your assay buffer (e.g., urea, primary amines like Tris, or indole-containing compounds) can form competing Schiff bases[6].

Assay Logic & Reaction Pathways

ReactionPathway DMAB p-Dimethylaminobenzaldehyde (DMAB) Hydrazone Hydrazone Derivative (Target Signal: ~420-460 nm) DMAB->Hydrazone Condensation (Acidic pH) Azine p-Dimethylaminobenzalazine (High Background: 458 nm) DMAB->Azine Condensation (Acidic pH) AcTyr Ac-Tyr-NHNH2 (Peptide Hydrazide) AcTyr->Hydrazone Hydrazine Free Hydrazine (Impurity) Hydrazine->Azine

Caption: Reaction pathways of DMAB with Ac-Tyr-NHNH2 vs. free hydrazine impurities.

Frequently Asked Questions (FAQ)

Q1: My reagent blank (DMAB + Buffer, no Ac-Tyr-NHNH2) turns yellow immediately. How do I fix this? A1: This indicates either reagent degradation or matrix interference. DMAB powder discolors upon exposure to air and light[2]. If your stock powder is brown instead of pale yellow/white, discard it. Furthermore, ensure your buffer does not contain primary amines (e.g., Tris) or high concentrations of urea, which react directly with DMAB[6]. Self-Validation Step: Dissolve your DMAB in pure ethanol/HCl. If the solution remains clear but turns yellow only upon adding your assay buffer, the buffer matrix is the culprit. Switch to a non-nucleophilic buffer like Phosphate or HEPES.

Q2: The blank is clear, but my "zero-timepoint" Ac-Tyr-NHNH2 control has a massive background absorbance. Why? A2: This is the hallmark of free hydrazine contamination in your Ac-Tyr-NHNH2 batch. Because free hydrazine forms an azine with twice the chromophoric conjugation of your target hydrazone, even trace parts-per-million (ppm) impurities will blind your assay[5]. Solution: Purify your Ac-Tyr-NHNH2 stock via preparative RP-HPLC before use.

Q3: How does the acid concentration affect the background and signal? A3: The condensation reaction requires acid catalysis to protonate the aldehyde oxygen of DMAB, increasing its electrophilicity[7]. However, excessive acid protonates the terminal nitrogen of the hydrazide (pKa ~3.0), rendering it non-nucleophilic and stalling the reaction. A final concentration of 0.1 M to 0.5 M HCl is optimal for balancing signal and background[3].

Troubleshooting Logic Tree

TroubleshootingTree Start High Background Absorbance (>0.1 OD at 458 nm) CheckBlank Is the Blank (Reagent + Buffer) absorbance high? Start->CheckBlank BlankYes Yes CheckBlank->BlankYes BlankNo No CheckBlank->BlankNo ReagentIssue Reagent/Matrix Issue: 1. DMAB Oxidation 2. Primary Amine in Buffer BlankYes->ReagentIssue SubstrateIssue Substrate Issue: Free Hydrazine in Ac-Tyr-NHNH2 BlankNo->SubstrateIssue FixReagent Action: Prepare fresh DMAB. Use non-nucleophilic buffer. ReagentIssue->FixReagent FixSubstrate Action: Purify Ac-Tyr-NHNH2 via HPLC. SubstrateIssue->FixSubstrate

Caption: Logic tree for troubleshooting high background absorbance in DMAB assays.

Data Presentation: Optimization Guidelines

Table 1: Common Interfering Substances and Mitigation Strategies
Interfering SubstanceSourceMechanism of InterferenceMitigation Strategy
Free Hydrazine Peptide synthesis byproductForms highly absorbing azine (458 nm)Preparative RP-HPLC purification of Ac-Tyr-NHNH2 stock.
Tris Buffer Assay matrixPrimary amine forms a Schiff baseSubstitute with Phosphate, MOPS, or HEPES buffer.
Urea Denaturing agentsCondenses with DMABDilute sample prior to assay or use Guanidine HCl instead.
Tryptophan Protein/Peptide sequenceIndole ring electrophilic substitutionUse substrate blanks to subtract intrinsic signal.
Table 2: Absorbance Comparison of Different Solvent/Acid Ratios
Solvent SystemHCl ConcentrationBlank OD (458 nm)Signal-to-Noise RatioReagent Stability (24h)
100% Aqueous0.1 M0.05Low (Poor DMAB solubility)Precipitates
50% Ethanol0.5 M0.08HighStable
95% Ethanol2.0 M0.45Low (Acid-catalyzed degradation)Turns dark yellow
95% Methanol0.5 M0.06HighestStable

Standardized Experimental Protocols

Protocol 1: Preparation of Optimized, Low-Background Ehrlich's Reagent

Objective: Formulate a stable DMAB solution that minimizes auto-oxidation and maximizes electrophilicity.

  • Weighing: Rapidly weigh 1.0 g of high-purity (white crystalline) p-dimethylaminobenzaldehyde[2].

  • Dissolution: Dissolve the DMAB completely in 50 mL of anhydrous methanol. Do not use aqueous solvents at this stage, as DMAB has limited water solubility[2].

  • Acidification: Slowly add 5.0 mL of concentrated HCl (12 M) while stirring continuously in a fume hood.

  • Storage: Transfer the solution to an amber glass bottle to prevent photo-oxidation. Store at 4°C. The reagent is viable for up to 4 weeks; discard immediately if a distinct yellow tint develops.

Protocol 2: Standardized Ac-Tyr-NHNH2 Quantification Assay

Objective: Quantify peptide hydrazides while systematically isolating and subtracting matrix background.

  • Sample Preparation: Dilute Ac-Tyr-NHNH2 samples in a non-nucleophilic buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) to a target concentration range of 10–100 µM.

  • Reaction Initiation: In a clear-bottom 96-well microplate, mix 100 µL of the sample with 100 µL of the Optimized Ehrlich's Reagent.

  • Blanking (Self-Validating Step):

    • Matrix Blank: 100 µL buffer + 100 µL reagent.

    • Substrate Blank: 100 µL sample + 100 µL methanol/HCl (without DMAB). This accounts for any intrinsic absorbance or scattering from the peptide itself.

  • Incubation: Incubate the plate at 25°C for 15 minutes in the dark to allow complete hydrazone formation.

  • Measurement: Read the absorbance at 458 nm using a microplate reader[5].

  • Data Processing: Calculate the true signal using the formula: Corrected Absorbance = OD_sample - (OD_matrix_blank + OD_substrate_blank).

References

  • p-Dimethylaminobenzaldehyde - Grokipedia Source: Grokipedia URL
  • AC-TYR-NHNH2 synthesis - ChemicalBook Source: ChemicalBook URL
  • Source: PubMed (NIH)
  • Application Notes and Protocols: 4-[4-(Dimethylamino)
  • Flow Injection Analysis of Hydrazine in the Aqueous Streams of Purex Process by Liquid Chromatography System Coupled with UV-Visible Detector Source: Scientific Research Publishing URL
  • Source: PubMed (NIH)
  • EP0628821A2 - Device for validating urobilinogen test devices Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Ac-Tyr-NHNH2 Chymotrypsin Activity Assays

Welcome to the technical support guide for optimizing chymotrypsin activity assays using the N-Acetyl-L-Tyrosine Hydrazide (Ac-Tyr-NHNH2) substrate. This resource is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing chymotrypsin activity assays using the N-Acetyl-L-Tyrosine Hydrazide (Ac-Tyr-NHNH2) substrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assay optimization and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are both accurate and robust.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and setup of chymotrypsin activity assays.

Q1: What is the mechanism of chymotrypsin, and how does the Ac-Tyr-NHNH2 substrate work?

A1: Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds, showing a strong preference for cleaving at the C-terminus of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[1][2][3] The enzyme's specificity is dictated by a hydrophobic pocket in its active site, which accommodates the aromatic side chain of the substrate.[2][3]

The catalytic mechanism involves a "catalytic triad" of three amino acids in the active site: Serine-195, Histidine-57, and Aspartate-102.[4][5][6] This triad works in concert to make the Serine-195 residue a potent nucleophile. The reaction proceeds via a two-step "ping-pong" mechanism.[1][3] First, the serine attacks the substrate's carbonyl group, forming a covalent acyl-enzyme intermediate and releasing the first product.[1][5] In the second step, a water molecule attacks this intermediate, regenerating the active enzyme and releasing the second product.[1][5]

The substrate, Ac-Tyr-NHNH2, is specifically designed to be cleaved by chymotrypsin after the tyrosine residue. While specific details on the direct detection of Ac-Tyr-NHNH2 hydrolysis products are less common in the provided search results than for chromogenic or fluorogenic substrates, the principle remains the same: chymotrypsin will cleave the peptide-like bond, and the rate of this cleavage can be monitored.

Q2: What are the critical parameters to consider when setting up a chymotrypsin activity assay?

A2: Several factors can significantly influence the outcome of your chymotrypsin assay. These include:

  • Enzyme and Substrate Concentration: The rate of the reaction is dependent on the concentrations of both chymotrypsin and Ac-Tyr-NHNH2. It's crucial to work within a range where the reaction rate is proportional to the enzyme concentration.

  • pH: Chymotrypsin activity is highly pH-dependent, with an optimal range typically between 7.5 and 8.5.[7] The enzyme can be denatured at a pH of 4.[7]

  • Temperature: Enzyme activity increases with temperature up to a certain point, after which the enzyme begins to denature.[8][9] A common temperature for chymotrypsin assays is 25°C or 37°C.[10]

  • Incubation Time: The incubation time must be within the initial linear phase of the reaction to ensure the measured rate is proportional to the enzyme's initial velocity.

  • Buffer Composition: The choice of buffer and the presence of ions like calcium can affect enzyme stability and activity.[11] Tris-HCl is a commonly used buffer for chymotrypsin assays.

Q3: How do I determine the optimal incubation time for my assay?

A3: The optimal incubation time is the period during which the reaction rate is linear. To determine this, you should perform a time-course experiment.

Experimental Protocol: Time-Course Experiment
  • Prepare a complete reaction mixture containing your buffer, Ac-Tyr-NHNH2, and any other necessary components, but without the chymotrypsin.

  • Initiate the reaction by adding a fixed amount of chymotrypsin.

  • Monitor the reaction at regular intervals (e.g., every 1-5 minutes) by measuring the product formation.

  • Plot the product concentration versus time. The optimal incubation time falls within the linear portion of this curve. Assays are often run for 30-60 minutes in kinetic mode to ensure the linear phase is captured.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during chymotrypsin activity assays.

Problem 1: No or very low chymotrypsin activity detected.
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Enzyme 1. Check Enzyme Storage and Handling: Ensure chymotrypsin was stored correctly (typically at -20°C or -80°C in small aliquots).[12] Avoid repeated freeze-thaw cycles.Chymotrypsin is a protein and can lose activity due to improper storage, leading to denaturation or autolysis (self-digestion).
2. Use a Positive Control: Test a known active chymotrypsin sample or a positive control provided in a commercial kit.[13][14]This will help differentiate between a problem with the enzyme itself and other assay components.
Incorrect Assay Conditions 1. Verify Buffer pH: Measure the pH of your final reaction buffer.Chymotrypsin activity is highly sensitive to pH, with optimal activity typically between pH 7.5 and 9.0.[7]
2. Confirm Substrate Concentration: Ensure the substrate concentration is appropriate. If it's too low, the reaction rate will be minimal.The reaction rate is dependent on substrate availability.
Presence of Inhibitors 1. Check for Contaminants: Ensure all reagents and water are free of protease inhibitors.Even trace amounts of inhibitors can significantly reduce or abolish enzyme activity. Common inhibitors include PMSF and aprotinin.[15]
Problem 2: High background signal or non-linear reaction kinetics.
Potential Cause Troubleshooting Step Scientific Rationale
Substrate Instability 1. Prepare Substrate Fresh: Prepare the Ac-Tyr-NHNH2 solution fresh for each experiment.Some substrates can be unstable and hydrolyze spontaneously over time, leading to a high background signal.
Enzyme Concentration Too High 1. Perform an Enzyme Titration: Test a range of chymotrypsin concentrations to find one that results in a linear reaction rate within your desired incubation time.If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction curve.
Incubation Time Too Long 1. Shorten the Incubation Time: Based on your time-course experiment, choose an incubation time that is well within the initial linear phase of the reaction.As the reaction proceeds, substrate is consumed and products accumulate, which can lead to a decrease in the reaction rate.
Problem 3: Poor reproducibility between experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Reagent Preparation 1. Use Consistent Reagent Lots: If possible, use the same lot of enzyme, substrate, and buffer components for a series of related experiments.Variations between lots of reagents can introduce variability into your results.
2. Prepare Fresh Working Solutions: Prepare fresh dilutions of your enzyme and substrate for each experiment from a concentrated stock.The stability of diluted reagents can vary, and using fresh dilutions ensures consistent concentrations. Chymotrypsin solutions can be stable for over two weeks at 2-8°C when dissolved in 1mM HCl.[16]
Temperature Fluctuations 1. Pre-incubate aAll Components: Ensure all reaction components are equilibrated to the assay temperature before initiating the reaction.[10]Enzyme activity is sensitive to temperature, and fluctuations can lead to inconsistent reaction rates.

III. Experimental Workflows & Data Visualization

To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows.

Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_assay Time-Course Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme Stocks prep_rxn_mix Prepare Reaction Mix (minus enzyme) prep_reagents->prep_rxn_mix start_rxn Initiate Reaction (add enzyme) prep_rxn_mix->start_rxn measure_signal Measure Signal at Regular Time Intervals start_rxn->measure_signal plot_data Plot Signal vs. Time measure_signal->plot_data det_linear Determine Linear Range plot_data->det_linear select_time select_time det_linear->select_time Select Incubation Time within Linear Phase

Caption: Workflow for determining the optimal incubation time.

Troubleshooting Decision Tree for Low Chymotrypsin Activity

G decision decision outcome outcome start Low/No Activity Observed check_enzyme Is the enzyme active? (Use positive control) start->check_enzyme check_conditions Are assay conditions correct? (pH, Temp, Concentrations) check_enzyme->check_conditions Yes outcome_enzyme Replace Enzyme check_enzyme->outcome_enzyme No check_inhibitors Are inhibitors present? check_conditions->check_inhibitors Yes outcome_conditions Optimize Assay Conditions (pH, Temp, Conc.) check_conditions->outcome_conditions No outcome_reproducible Problem Solved check_inhibitors->outcome_reproducible No outcome_inhibitors Use Inhibitor-Free Reagents check_inhibitors->outcome_inhibitors Yes

Caption: Decision tree for troubleshooting low enzyme activity.

IV. Standard Protocol for Chymotrypsin Activity Assay

This protocol provides a starting point for your experiments. Optimization of concentrations and incubation time is recommended.

Reagents and Materials
  • α-Chymotrypsin from bovine pancreas

  • N-Acetyl-L-Tyrosine Hydrazide (Ac-Tyr-NHNH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2[17]

  • Stop Solution (optional, for endpoint assays): e.g., Acetic Acid[16]

  • Microplate reader or spectrophotometer

Procedure
  • Prepare Reagents:

    • Dissolve chymotrypsin in 1 mM HCl to create a stock solution. Store on ice.

    • Dissolve Ac-Tyr-NHNH2 in the assay buffer to the desired concentration.

  • Assay Setup (96-well plate format):

    • Add assay buffer to each well.

    • Add the substrate solution to each well.

    • Include a "no enzyme" control (blank) for each sample.

  • Initiate the Reaction:

    • Add the chymotrypsin solution to the wells to start the reaction.

    • Mix gently by pipetting.

  • Incubation and Measurement:

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C).

    • For a kinetic assay, immediately begin reading the absorbance or fluorescence at regular intervals.

    • For an endpoint assay, incubate for a predetermined time and then add a stop solution. Read the final signal.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • For kinetic assays, determine the initial reaction velocity (V₀) from the slope of the linear portion of the signal vs. time plot.

    • Calculate the chymotrypsin activity based on the reaction rate and the extinction coefficient of the product, if applicable.

V. References

  • Lozano, P., De Las Heras, A., & Iborra, J. L. (1997). Dynamic structure/function relationships in the alpha-chymotrypsin deactivation process by heat and pH. European Journal of Biochemistry, 248(1), 80–86. [Link]

  • Scribd. (n.d.). Chymotrypsin Activity: pH & Temperature Effects. [Link]

  • Kahana, L., & Shalitin, Y. (1974). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Israel Journal of Chemistry, 12(1-2), 573-587. [Link]

  • ResearchGate. (2009). Effect of pH on Chymotrypsin activity at 25°C. [Link]

  • Chromogenix. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

  • Birlouez-Aragon, I., & Nicolas, M. (2011). Analysis of the Effect of Temperature Changes Combined with Different Alkaline pH on the β-Lactoglobulin Trypsin Hydrolysis Pattern Using MALDI-TOF-MS/MS. Journal of Agricultural and Food Chemistry, 59(6), 2365–2373. [Link]

  • G-Biosciences. (n.d.). SG-Chymotrypsin™. [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Chymotrypsin Inhibitor Assay Kit. [Link]

  • ResearchGate. (n.d.). Kinetic constante for chymotrypsin-catalyzed hydrolysis of N-etyl--tyrosine derimatives. [Link]

  • Ueoka, R., & Kominato, K. (1976). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Journal of Biochemistry, 79(4), 817-826. [Link]

  • LibreTexts Chemistry. (2023). 7.2: Chymotrypsin. [Link]

  • University of Guelph. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. [Link]

  • Caplow, M. (1969). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society, 91(14), 3639–3645. [Link]

  • Wang, S., & Xiong, Y. L. (2025). Method for Determining Chymotrypsin Inhibitor Activity: Investigations Into Sample Blank Measurements, Factors Involved, and Further Improvement. Journal of Food Science, 90(2), 543-552. [Link]

  • Resyn Biosciences. (n.d.). MagReSyn® Chymotrypsin. [Link]

  • Learnly AI. (2026). BCMB2902 Week 11 Prac Report: Chymotrypsin Activity & Kinetics Analysis. [Link]

  • LibreTexts Chemistry. (2020). 9.3: Chymotrypsin- A Case Study. [Link]

  • College of St. Benedict & St. John's University. (2016). B: mechanisms of enzyme catalysis. [Link]

  • ResearchGate. (2014). What are the best ways to increase accuracy for calculating Chymotrypsin enzyme activity? what are the usual practical errors?. [Link]

  • University of California, Davis. (2025). Chymotrypsin Enzyme Mechanism. [Link]

  • Med School Made Easy. (2014). 038-Chymotrypsin Mechanism. [Link]

Sources

Troubleshooting

Preventing oxidation of N-acetyl-L-tyrosine hydrazide during long-term storage

Welcome to the Technical Support Center for reactive biochemical intermediates. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-acetyl-L-tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive biochemical intermediates. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with N-acetyl-L-tyrosine hydrazide (NALTH) .

Because NALTH contains two highly reactive moieties—an electron-rich phenol and a strongly reducing hydrazide—it is exceptionally prone to oxidative degradation. This guide provides mechanistic troubleshooting, field-proven storage protocols, and self-validating workflows to ensure reagent integrity.

Mechanistic Overview: The Dual Vulnerability of NALTH

To prevent degradation, one must first understand the causality behind it. NALTH degradation is not a single pathway, but a dual-threat oxidative process:

  • Phenol Oxidation (Tyrosine Ring): The phenolic hydroxyl group is highly susceptible to one-electron oxidation, forming a tyrosyl radical. In the presence of oxygen, light, or trace metals, this radical is further oxidized to dopaquinone. Dopaquinone is a highly reactive electrophile that readily polymerizes, causing the characteristic pink, brown, or black discoloration of degraded tyrosine derivatives[1].

  • Hydrazide Oxidation: The hydrazide group (-NHNH₂) is a potent reducing agent. When exposed to atmospheric oxygen and ambient moisture, it oxidizes into a highly unstable diazene intermediate (-N=NH). This intermediate rapidly decomposes into unreactive diacylhydrazines or hydrolyzes, releasing nitrogen gas and destroying the reactive handle needed for downstream bioconjugation[2].

G NALTH N-acetyl-L-tyrosine hydrazide (Intact Molecule) PhenolOx Phenol Oxidation (O2, Cu2+, Light) NALTH->PhenolOx Pathway 1 HydrazideOx Hydrazide Oxidation (O2, Moisture, Metals) NALTH->HydrazideOx Pathway 2 Radical Tyrosyl Radical PhenolOx->Radical -e-, -H+ Quinone Dopaquinone / Dityrosine (Browning/Aggregation) Radical->Quinone Further Oxidation Diazene Diazene Intermediate HydrazideOx->Diazene -2e-, -2H+ Decomp Diacylhydrazines & N2 (Loss of Reactivity) Diazene->Decomp Hydrolysis/Dimerization

Caption: Oxidation pathways of N-acetyl-L-tyrosine hydrazide via phenol and hydrazide degradation.

Troubleshooting Guide

Symptom: The NALTH powder has developed a pinkish, brown, or yellow tint over time. Mechanistic Cause: Photo-oxidation or metal-catalyzed oxidation of the tyrosine phenol ring has generated dopaquinone, which has subsequently polymerized into melanin-like pigments[1]. Actionable Solution: Discard the batch. Even trace amounts of dopaquinone act as aggressive electrophiles that will indiscriminately cross-link your target peptides or proteins, ruining downstream yields. Ensure future batches are stored in amber glass to block UV/Vis light.

Symptom: The powder appears pristine white, but bioconjugation yields (e.g., peptide ligation) have dropped by >50%. Mechanistic Cause: The hydrazide group has oxidized to a diazene or hydrolyzed due to moisture exposure[2]. Hydrazide degradation does not always produce a color change, making it a "silent" failure. Actionable Solution: Implement strict anhydrous storage conditions. Use the self-validating LC-MS protocol (detailed in Section 4) to verify the active hydrazide concentration before initiating expensive downstream reactions.

Frequently Asked Questions (FAQs)

Q: Why do you recommend Argon over Nitrogen for purging storage vials? A: Argon is significantly denser than ambient air. When purged into a vial, it settles at the bottom, forming a heavy, protective blanket directly over the solid NALTH powder. Nitrogen is lighter and is easily displaced by turbulent ambient air during the capping process, increasing the risk of micro-oxygen exposure.

Q: Can trace metals in my reaction buffers affect NALTH stability during my actual experiment? A: Absolutely. Transition metals, particularly Cu²⁺ and Fe³⁺, are potent catalysts for both the oxidation of the tyrosine phenol ring and the degradation of the hydrazide group[3]. Always use high-purity, metal-free water (e.g., LC-MS grade) and consider adding a chelator like EDTA (1-5 mM) to your reaction buffers to sequester catalytic metal ions.

Q: Can I store NALTH as a pre-dissolved stock solution? A: It is highly discouraged. Aqueous environments exponentially accelerate hydrolysis and metal-catalyzed oxidation of the hydrazide moiety[3]. If a liquid stock is absolutely mandatory for your workflow, dissolve NALTH in anhydrous, degassed DMSO, purge the headspace with Argon, and store at -80°C for no longer than 1 week.

Experimental Protocol: Anaerobic Aliquoting & Self-Validating Storage

To guarantee trustworthiness in your assays, do not rely on bulk storage. Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture, which condenses on cold powder and destroys the hydrazide. Follow this step-by-step methodology:

Phase 1: Environmental Preparation

  • Bake Consumables: Place amber glass vials and PTFE-lined screw caps in an oven at 120°C for 2 hours to drive off surface-bound moisture. Allow them to cool completely inside a vacuum desiccator.

  • Establish Inert Atmosphere: Transfer the bulk NALTH powder, the baked vials, and a micro-spatula into an inert gas glovebox purged with high-purity Argon (O₂ < 5 ppm).

Phase 2: Aliquoting & Sealing 3. Single-Use Aliquoting: Weigh out single-use quantities (e.g., 5–10 mg) into the amber vials. Causality: Single-use aliquots eliminate freeze-thaw cycles and prevent cumulative moisture exposure. 4. Argon Purging: If a glovebox is unavailable, use a Schlenk line. Gently blow a stream of Argon into the vial for 30 seconds to displace air. 5. Hermetic Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the cap-vial junction tightly with Parafilm to create a secondary barrier against moisture ingress.

Phase 3: Self-Validating Pre-Use Check 6. LC-MS Validation: Before committing expensive reagents to a reaction, dissolve one NALTH aliquot in anhydrous DMSO. Inject 1 µL into an LC-MS.

  • Pass Criteria: Dominant peak at the expected [M+H]⁺ mass.

  • Fail Criteria: Presence of a +14 Da mass shift (indicates oxidation to quinone) or a -2 Da mass shift (indicates diazene formation)[2].

SOP Start Bulk NALTH Received Glovebox Transfer to Inert Glovebox (Argon/Nitrogen Atmosphere) Start->Glovebox Aliquot Aliquot into Amber Glass Vials (Minimize Headspace) Glovebox->Aliquot Desiccant Add Micro-Desiccant (Optional, External to Powder) Aliquot->Desiccant Seal Purge with Argon & Seal (PTFE-lined caps) Desiccant->Seal Store Store at -20°C or -80°C (Dark & Dry Conditions) Seal->Store

Caption: Step-by-step workflow for the anaerobic and anhydrous storage of NALTH.

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the kinetic degradation of NALTH.

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Pathway
Room Temp (20°C) Ambient AirClear Glass< 2 WeeksPhoto-oxidation (Browning) & Hydrolysis
4°C Ambient AirClear Glass1-2 MonthsHydrazide Oxidation / Hydrolysis
-20°C Desiccated AirAmber Glass6-12 MonthsSlow Hydrazide Oxidation
-80°C Argon / NitrogenAmber Glass (PTFE Cap)> 24 MonthsNegligible

References

  • Tyrosine Modifications in Aging - PMC - NIH. Source: nih.gov.
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - MDPI. Source: mdpi.com.
  • Oxidation of Hydrazine in Aqueous Solutions - DTIC. Source: dtic.mil.

Sources

Optimization

Improving yield in the synthesis of Ac-Tyr-NHNH2 from Ac-Tyr-OMe

Technical Support Center: Optimizing the Synthesis of Ac-Tyr-NHNH2 Welcome to the Peptide Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of Ac-Tyr-NHNH2

Welcome to the Peptide Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who are optimizing the hydrazinolysis of N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) to yield N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind each experimental choice, providing a self-validating workflow that ensures high yields, suppresses side reactions, and maintains the structural integrity of the tyrosine residue.

Mechanistic Workflow & Troubleshooting Logic

The following diagnostic flowchart outlines the critical path for the hydrazinolysis reaction, highlighting where common failures occur and the logical interventions required to correct them.

G Start Ac-Tyr-OMe (Starting Material) Reaction Hydrazinolysis (NH2NH2·H2O, MeOH, RT) Start->Reaction Analysis HPLC / TLC Conversion Check Reaction->Analysis Hydrolysis Issue: Hydrolysis (Ac-Tyr-OH formed) Analysis->Hydrolysis Water present Incomplete Issue: Incomplete Reaction Analysis->Incomplete Low kinetics Success Complete Conversion Analysis->Success Optimal FixHydro Action: Use anhydrous hydrazine & dry MeOH Hydrolysis->FixHydro FixIncomp Action: Increase NH2NH2 eq. (Do not heat) Incomplete->FixIncomp Workup Workup & Isolation (Co-evaporation & Trituration) Success->Workup FixHydro->Reaction FixIncomp->Reaction Product Ac-Tyr-NHNH2 (Target Yield >85%) Workup->Product

Workflow and troubleshooting logic for the hydrazinolysis of Ac-Tyr-OMe.

Self-Validating Experimental Protocol

Objective: Synthesize Ac-Tyr-NHNH2 with >85% yield while actively suppressing ester hydrolysis and phenol oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ac-Tyr-OMe (1.0 eq) in anhydrous Methanol (MeOH) to achieve a 0.2 M concentration.

    • Causality: Methanol acts as a protic solvent that stabilizes the tetrahedral intermediate during nucleophilic acyl substitution, significantly accelerating the reaction kinetics compared to aprotic solvents[1].

  • Reagent Addition: Under an inert atmosphere (N2 or Ar), add 3.0 to 5.0 equivalents of 98% hydrazine monohydrate dropwise at 0°C[2].

    • Causality: Hydrazinolysis is an equilibrium-driven process; excess hydrazine forces the equilibrium toward the product. The inert atmosphere protects the electron-rich phenolic ring of tyrosine from oxidative degradation[3].

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature (20–25°C), and stir for 18–24 hours[2].

    • Causality: Ambient temperature provides sufficient kinetic energy for the reaction while strictly avoiding the thermal racemization of the chiral alpha-carbon that frequently occurs at reflux temperatures.

  • Monitoring: Verify conversion via HPLC or TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the ester peak disappears, replaced by the highly polar hydrazide.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure (water bath <35°C). Co-evaporate the residue with toluene (2 x 10 mL).

    • Causality: Aqueous extraction is impossible due to the high water solubility of Ac-Tyr-NHNH2. Toluene forms an azeotrope with hydrazine, ensuring the safe and complete removal of the toxic reagent without product loss.

  • Trituration & Isolation: Triturate the resulting crude solid with cold diethyl ether. Filter the precipitate and dry under a high vacuum.

    • Causality: The polar hydrazide is entirely insoluble in cold ether, whereas unreacted ester and organic impurities remain dissolved in the supernatant, yielding a high-purity crystalline powder.

Quantitative Data: Parameter Optimization

To prevent trial-and-error, the following table summarizes how specific reaction parameters dictate the chemical outcome.

ParameterCondition TestedConversion (%)Primary ByproductScientific Recommendation
Hydrazine Equivalents 1.0 eq< 40%Unreacted EsterUse 3.0 - 5.0 eq to drive nucleophilic attack[2].
Hydrazine Purity 60% Aqueous~ 50%Ac-Tyr-OH (Hydrolysis)Use ≥98% Hydrazine Monohydrate to limit water[4].
Solvent System Aqueous BufferVariableAc-Tyr-OH (Hydrolysis)Use Anhydrous Methanol [4].
Temperature Reflux (65°C)> 95%Racemized HydrazideStrictly maintain at Room Temperature (20-25°C).

Troubleshooting & FAQs

Q1: I am observing a significant amount of Ac-Tyr-OH instead of the desired Ac-Tyr-NHNH2. What is causing this hydrolysis? A1: This is a classic competing nucleophile issue. When Ac-Tyr-OMe is exposed to hydrazine in the presence of excess water (e.g., using low-grade hydrazine hydrate or aqueous buffers), hydroxide ions or water molecules compete with hydrazine to attack the ester carbonyl, leading to irreversible hydrolysis[4]. Corrective Action: Switch to 98% hydrazine monohydrate or anhydrous hydrazine, and ensure your methanol is strictly anhydrous.

Q2: The reaction stalls at 60-70% conversion even after 24 hours. How can I push it to completion without heating? A2: If the reaction stalls, the effective concentration of the nucleophile is likely too low to overcome the activation energy barrier at the current equilibrium state. Corrective Action: Do not increase the temperature, as heating amino acid derivatives in strong base promotes racemization. Instead, increase the hydrazine concentration to 5.0 equivalents[2]. Additionally, verify that your hydrazine reagent has not degraded, as it decomposes over time upon exposure to air.

Q3: My product is highly polar. How do I remove the excess hydrazine without losing my product in an aqueous wash? A3: Because Ac-Tyr-NHNH2 possesses both a free phenolic hydroxyl and a polar hydrazide group, it is highly water-soluble. Standard aqueous workups will result in catastrophic yield loss. Corrective Action: Utilize a strictly physical separation. Evaporate the methanol and excess hydrazine under reduced pressure. To facilitate the removal of hydrazine, add toluene and co-evaporate (toluene azeotropes with hydrazine). Finally, precipitate the product using a non-polar anti-solvent like cold diethyl ether or isopropanol.

Q4: I noticed a pink/brown discoloration in my reaction mixture over time. Is the tyrosine residue degrading? A4: Yes. The unprotected phenolic hydroxyl group of tyrosine is highly susceptible to oxidation, especially in basic environments (hydrazine is a base) and in the presence of trace heavy metals or oxygen[3]. This leads to the formation of quinone-like byproducts, which are highly colored and ruin product purity. Corrective Action: Degas your methanol by sparging with Argon or Nitrogen for 15 minutes prior to the reaction. Run the entire process under an inert atmosphere.

References

  • Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method. Washington State University. 4

  • Reaction Chemistry & Engineering. RSC Publishing. 2

  • Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Thieme Connect. 1

  • US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Google Patents. 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ac-Tyr-NHNH2 Peptide Azide Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance during the azide coupling of acetylated tyrosine hydrazide (Ac-Tyr-NHNH2). Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you navigate this challenging synthetic step.

Introduction to Peptide Azide Coupling

Peptide azide coupling, based on the Curtius rearrangement, is a valuable method for forming amide bonds, particularly because it is known to suppress racemization.[1] The process involves the conversion of a C-terminal peptide hydrazide to a reactive acyl azide intermediate, which then couples with the N-terminal amine of another peptide or amino acid.[2] This method is advantageous for the coupling of peptide fragments, especially when dealing with sensitive residues.

However, the efficiency of this reaction can be significantly hampered by steric hindrance, a common challenge when bulky amino acid residues are near the reaction site.[3][4] The acetylated N-terminus and the bulky side chain of tyrosine in Ac-Tyr-NHNH2 present a classic example of such a challenge, often leading to low yields and incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my Ac-Tyr-NHNH2 azide coupling?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the case of Ac-Tyr-NHNH2, the bulky phenyl group of the tyrosine side chain, combined with the N-terminal acetyl group, can physically block the approach of the incoming nucleophile (the N-terminal amine of the coupling partner) to the acyl azide intermediate. This can lead to significantly reduced reaction rates and lower coupling yields.[3]

Q2: What are the key steps in the Ac-Tyr-NHNH2 peptide azide coupling process?

The overall process can be broken down into two main stages:

  • Acyl Azide Formation: The peptide hydrazide (Ac-Tyr-NHNH2) is converted to the corresponding acyl azide. This is typically achieved by reacting the hydrazide with a nitrosating agent, such as sodium nitrite (NaNO2) under acidic conditions, or by using reagents like diphenylphosphoryl azide (DPPA).[5][6]

  • Peptide Coupling: The generated acyl azide is then reacted with the N-terminal amine of the coupling partner to form the desired peptide bond.[2]

Q3: How do I know if steric hindrance is the primary cause of my low coupling yield?

If you observe a significant drop in yield specifically when coupling Ac-Tyr-NHNH2 compared to less bulky residues under similar conditions, steric hindrance is a likely culprit.[3] You can further diagnose this by running control experiments with smaller, less hindered amino acid hydrazides. Analytical techniques like HPLC and mass spectrometry can help identify incomplete reactions and the presence of unreacted starting materials.[7][8]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during the Ac-Tyr-NHNH2 azide coupling and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Peptide Product

Possible Cause: Incomplete formation of the acyl azide intermediate due to steric hindrance or suboptimal reaction conditions.

  • Expert Insight: The bulky groups on Ac-Tyr-NHNH2 can hinder the access of the nitrosating agent to the hydrazide. Furthermore, the acyl azide intermediate itself can be unstable and prone to premature decomposition if not handled correctly.[5]

Solutions:

  • Optimize Acyl Azide Formation Temperature: Low temperatures (typically between -15°C and 0°C) are crucial to prevent the premature rearrangement of the acyl azide to the isocyanate (a side reaction of the Curtius rearrangement) and other decomposition pathways.[2][9]

  • Adjust pH for Azide Formation: The conversion of the hydrazide to the acyl azide is acid-catalyzed. However, the pH must be carefully controlled. A pH of around 3-4 is generally optimal for the reaction with sodium nitrite.[9]

  • Increase Reagent Equivalents: A modest increase in the equivalents of the nitrosating agent (e.g., sodium nitrite) can sometimes drive the reaction to completion. However, excessive amounts should be avoided as they can lead to side reactions.

  • Consider Alternative Azide-Forming Reagents: If sodium nitrite proves ineffective, consider using diphenylphosphoryl azide (DPPA). DPPA can sometimes be more efficient for sterically hindered substrates.[5][10]

Problem 2: Incomplete Coupling Reaction Despite Confirmation of Acyl Azide Formation

Possible Cause: The steric bulk of Ac-Tyr-N3 is preventing the effective approach of the amine nucleophile of the coupling partner.

  • Expert Insight: Even with successful acyl azide formation, the subsequent coupling step can be the bottleneck. The spatial crowding around the electrophilic carbonyl carbon of the acyl azide is the primary barrier.[4]

Solutions:

  • Increase Reaction Time and Temperature for Coupling: While azide formation requires low temperatures, the coupling step may benefit from a gradual increase in temperature (e.g., allowing the reaction to slowly warm to room temperature over several hours).[11] This provides the necessary activation energy to overcome the steric barrier.

  • Use a "Double Coupling" Strategy: After the initial coupling period, add a fresh solution of the activated Ac-Tyr-N3 to the reaction mixture.[12][13] This can help drive the reaction to completion by increasing the concentration of the activated species.

  • Optimize Solvent Choice: The choice of solvent can influence the conformation of the peptide fragments and thus the accessibility of the reactive sites. Aprotic, polar solvents like DMF or NMP are generally preferred. In some cases, the addition of a chaotropic agent, like guanidinium chloride, can help disrupt secondary structures that may be exacerbating the steric hindrance.

  • Employ a More Nucleophilic Amine: If possible, modifying the coupling partner to have a more nucleophilic N-terminal amine can enhance the reaction rate. However, this is often not a feasible option.

Problem 3: Presence of a Significant Urea Byproduct

Possible Cause: The acyl azide intermediate is undergoing the Curtius rearrangement to form an isocyanate, which then reacts with an available amine to form a urea byproduct.

  • Expert Insight: This is a classic side reaction in azide coupling chemistry.[14] The isocyanate is highly reactive and will readily react with any primary or secondary amine present, including the desired coupling partner or even unreacted starting material. The formation of symmetric urea byproducts from the reaction of the isocyanate with water-generated primary amines is also a common issue.[5]

Solutions:

  • Strict Temperature Control: As mentioned, maintaining a low temperature during azide formation and the initial stages of coupling is critical to suppress the Curtius rearrangement.[15]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can react with the isocyanate to form an unstable carbamic acid, which decomposes to a primary amine and CO2. This amine can then react with another isocyanate molecule to form a stable urea byproduct.[5]

  • Immediate Use of Acyl Azide: The acyl azide intermediate should be generated in situ and used immediately in the subsequent coupling step.[2] Delays can increase the likelihood of rearrangement.

Experimental Protocols

Protocol 1: Standard Ac-Tyr-NHNH2 Azide Coupling
  • Dissolve Ac-Tyr-NHNH2 in a suitable solvent (e.g., DMF) and cool the solution to -15°C in an ice-salt bath.

  • Add a pre-cooled solution of HCl in DMF to adjust the pH to approximately 3-4.

  • Slowly add a pre-cooled solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature at -15°C.

  • Stir the reaction mixture at -15°C for 15-20 minutes.

  • In a separate flask, dissolve the amine coupling partner in DMF.

  • Neutralize the reaction mixture from step 4 by the slow addition of a pre-cooled solution of a non-nucleophilic base like diisopropylethylamine (DIEA) until the pH is approximately 8.

  • Immediately add the neutralized acyl azide solution to the amine coupling partner solution.

  • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using HPLC.[8]

Protocol 2: Monitoring Reaction Completion with the Kaiser Test

The Kaiser test is a qualitative method to detect the presence of free primary amines.[16]

  • Collect a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with DMF.

  • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. A yellow or colorless result suggests the reaction is complete.[16]

Data Summary Table

ParameterStandard ConditionTroubleshooting ModificationRationale
Azide Formation Temp. 0 to -5°C-15 to -20°CMinimize Curtius rearrangement and azide decomposition.[2][9]
Coupling Temp. 0°C to RTGradual warming from -15°C to RTProvides activation energy to overcome steric hindrance.
Coupling Time 4-12 hours24-48 hoursAllows more time for the sterically hindered reaction to proceed.[11]
Coupling Reagents NaNO2/HClDPPA/BaseDPPA can be more effective for hindered substrates.[5][10]
Solvent DMF, NMPAdditives like 1-2 M Guanidinium ChlorideDisrupts peptide aggregation that can worsen steric issues.[13]

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Coupling Yield Observed check_azide Verify Acyl Azide Formation (e.g., IR spectroscopy) start->check_azide azide_no Acyl Azide Not Formed check_azide->azide_no Negative azide_yes Acyl Azide Formed check_azide->azide_yes Positive optimize_azide Optimize Azide Formation: - Lower Temperature (-15°C) - Adjust pH (3-4) - Use DPPA azide_no->optimize_azide coupling_issue Coupling Step is Inefficient azide_yes->coupling_issue optimize_azide->check_azide optimize_coupling Optimize Coupling Step: - Increase reaction time/temp - Use double coupling - Change solvent system coupling_issue->optimize_coupling check_byproduct Analyze for Urea Byproduct (MS) coupling_issue->check_byproduct success Improved Yield optimize_coupling->success byproduct_yes Urea Byproduct Present check_byproduct->byproduct_yes Yes byproduct_no No Significant Byproduct check_byproduct->byproduct_no No address_rearrangement Address Curtius Rearrangement: - Strict low temperature control - Ensure anhydrous conditions - Use azide immediately byproduct_yes->address_rearrangement byproduct_no->optimize_coupling address_rearrangement->optimize_azide

Caption: Troubleshooting workflow for low-yield Ac-Tyr-NHNH2 azide coupling.

Reaction Mechanism: Peptide Azide Coupling

Peptide_Azide_Coupling cluster_azide_formation Acyl Azide Formation cluster_coupling Peptide Coupling cluster_side_reaction Side Reaction (Curtius Rearrangement) Hydrazide Ac-Tyr-NHNH2 AcylAzide Ac-Tyr-N3 (Acyl Azide Intermediate) Hydrazide->AcylAzide Diazotization NitrosatingAgent NaNO2, H+ PeptideProduct Ac-Tyr-NH-Peptide (Coupled Product) AcylAzide->PeptideProduct Nucleophilic Attack Isocyanate Ac-Tyr-N=C=O (Isocyanate) AcylAzide->Isocyanate Heat (Δ) Amine H2N-Peptide Urea Urea Byproduct Isocyanate->Urea + Amine

Caption: Key steps in peptide azide coupling and the competing Curtius rearrangement.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Pore, S. B., et al. (2014). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC. Retrieved from [Link]

  • Arts, M., et al. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. RSC Publishing. Retrieved from [Link]

  • Pattison. (2026, March 17). Troubleshooting Low Yield in Peptide Synthesis. On Pattison | THE Philly Sports Website. Retrieved from [Link]

  • Hermanson, G. T. (1995). Monitoring coupling of peptides to carrier proteins using biotinylated peptide. PubMed - NIH. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Kang, J. X., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]

  • AAPPTec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. Retrieved from [Link]

  • Abertay University. (n.d.). Side reactions in peptide synthesis. Retrieved from [Link]

  • Kaur, H., et al. (2021). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • (n.d.). Side Reactions in - Peptide Synthesis. Retrieved from [Link]

  • Talele, T. T. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

  • (2007, August). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fang, G., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. Retrieved from [Link]

  • Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]

  • Gomaa, A. M. (2021). Azides in the Synthesis of Various Heterocycles. PMC. Retrieved from [Link]

  • Paternoga, H., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. MDPI. Retrieved from [Link]

  • Wang, H., et al. (2023). Reactions of main group compounds with azides forming organic nitrogen-containing species. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • (2016, August 5). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Ac-Tyr-NHNH2 Colorimetric Assays Against Continuous Fluorometric Methods in Protease Kinetics

Accurate quantification of protease activity—specifically chymotrypsin and chymotrypsin-like serine proteases—is a cornerstone of enzymology, biomarker validation, and drug discovery. Historically, researchers relied on...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of protease activity—specifically chymotrypsin and chymotrypsin-like serine proteases—is a cornerstone of enzymology, biomarker validation, and drug discovery. Historically, researchers relied on endpoint colorimetric assays utilizing substrates like Ac-Tyr-NHNH2 (N-acetyl-L-tyrosine hydrazide). Today, high-throughput screening heavily favors continuous fluorometric methods utilizing rationally designed substrates like Suc-AAPF-AMC .

As an Application Scientist, transitioning between these platforms requires more than just swapping reagents; it requires a fundamental understanding of the underlying reaction causality, kinetic limitations, and rigorous internal validation. This guide provides an objective, data-driven framework for comparing and cross-validating these two methodologies.

Mechanistic Principles & Causality

Understanding why a substrate behaves a certain way is critical for troubleshooting and assay optimization.

The Colorimetric Paradigm: Ac-Tyr-NHNH2

Ac-Tyr-NHNH2 mimics the aromatic amino acid preference of chymotrypsin’s S1 binding pocket. The enzyme hydrolyzes the hydrazide bond, releasing free hydrazine. Because hydrazine lacks a strong chromophore, a secondary chemical derivatization is required. We utilize Ehrlich's reagent (p-dimethylaminobenzaldehyde) in an acidic environment. The aldehyde reacts with the liberated hydrazine via nucleophilic addition and subsequent dehydration to form a 1 that absorbs strongly at 455 nm[1].

The Fluorometric Paradigm: Suc-AAPF-AMC

Suc-AAPF-AMC is a tetrapeptide (Succinyl-Ala-Ala-Pro-Phe) conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide linkage. In the intact molecule, the amide bond restricts the delocalization of AMC's electrons, quenching its signal. Upon specific cleavage by chymotrypsin at the Phe-AMC bond, the free AMC amine is liberated, shifting its electronic state and 2 (Excitation: 380 nm, Emission: 460 nm)[2]. This allows for real-time, continuous kinetic monitoring without secondary reagents.

G cluster_color Endpoint Colorimetric Assay cluster_fluoro Continuous Fluorometric Assay Enzyme Chymotrypsin (Protease Activity) Sub1 Ac-Tyr-NHNH2 Enzyme->Sub1 Hydrolysis Sub2 Suc-AAPF-AMC Enzyme->Sub2 Cleavage Prod1 Hydrazine + Ac-Tyr Sub1->Prod1 Read1 Absorbance @ 455 nm (Schiff Base) Prod1->Read1 + Reagent (Acidic) Reagent Ehrlich's Reagent (p-DMAB) Prod2 AMC Fluorophore Sub2->Prod2 Read2 Fluorescence Ex: 380 nm / Em: 460 nm Prod2->Read2 Continuous Read

Mechanistic comparison of Ac-Tyr-NHNH2 colorimetric and Suc-AAPF-AMC fluorometric assays.

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. The following workflows integrate internal baselines to mathematically isolate true enzymatic turnover from background noise, auto-hydrolysis, or matrix interference.

Workflow cluster_controls Internal Validation Controls Prep Prepare Reagents & Standards SubBlank Substrate Blank (Auto-hydrolysis) Prep->SubBlank EnzBlank Enzyme Blank (Background) Prep->EnzBlank StdCurve Standard Curve (Hydrazine / AMC) Prep->StdCurve Assay Execute Kinetic/ Endpoint Read SubBlank->Assay EnzBlank->Assay StdCurve->Assay Data Calculate Specific Activity (kcat/Km) Assay->Data

Self-validating experimental workflow ensuring rigorous baseline correction and calibration.

Protocol A: Ac-Tyr-NHNH2 Endpoint Colorimetric Assay

Causality Check: Because this is an endpoint assay relying on a secondary chemical reaction, variations in pH, time, and reagent stability can skew results. Parallel standard curves are mandatory.

  • Reagent Preparation : Prepare 50 mM Tris-HCl buffer (pH 7.8). Dissolve Ac-Tyr-NHNH2 to a final concentration of 10 mM. Prepare Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in ethanol/HCl).

  • Standard Curve Generation : Prepare a serial dilution of standard hydrazine (0 to 100 µM) in Tris buffer to correlate absorbance to product formation.

  • Assay Execution :

    • Test Wells: 100 µL substrate + 10 µL enzyme sample.

    • Substrate Blank: 100 µL substrate + 10 µL buffer (Controls for auto-hydrolysis).

    • Enzyme Blank: 100 µL buffer + 10 µL enzyme (Controls for sample background absorbance).

  • Incubation & Derivatization : Incubate at 37°C for exactly 30 minutes. Stop the reaction by adding 100 µL of Ehrlich's reagent to all wells.

  • Readout : Incubate for 15 minutes at room temperature to allow Schiff base formation. Read absorbance at 455 nm.

  • Data Processing : Subtract blanks from test wells. Interpolate hydrazine concentration from the standard curve to calculate specific activity.

Protocol B: Suc-AAPF-AMC Continuous Fluorometric Assay

Causality Check: Fluorometric assays are highly sensitive but prone to Inner Filter Effects (IFE) and auto-fluorescence from biological matrices. Continuous reading mitigates endpoint variability by capturing the initial linear velocity ( V0​ ).

  • Reagent Preparation : Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, 10 mM CaCl2). Dissolve Suc-AAPF-AMC in DMSO to a 10 mM stock, then3[3].

  • Standard Curve Generation : Prepare a serial dilution of free AMC (0 to 10 µM) to correlate Relative Fluorescence Units (RFU) to product molarity.

  • Assay Execution :

    • Test Wells: 90 µL substrate (50 µM) + 10 µL enzyme sample.

    • Substrate Blank: 90 µL substrate + 10 µL buffer.

    • Matrix Control: 90 µL buffer + 10 µL enzyme sample (Checks for auto-fluorescence).

  • Kinetic Readout : Immediately place the 96-well black microplate into a fluorometer. Read continuously at Ex: 380 nm / Em: 460 nm2[2].

  • Data Processing : Extract the linear slope ( ΔRFU/min ) from the first 5-10% of substrate depletion. Convert to μM/min using the AMC standard curve.

Comparative Performance Data

When deciding between these two assays, researchers must weigh sensitivity against matrix compatibility.

ParameterAc-Tyr-NHNH2 (Colorimetric)Suc-AAPF-AMC (Fluorometric)Causality / Operational Implication
Limit of Detection ~1 - 5 µM~1 - 10 nMFluorescence avoids the background absorbance limits of standard plasticware, offering 1000x greater sensitivity.
Assay Format Endpoint (Discontinuous)Kinetic (Continuous)Continuous reads capture the true initial velocity ( V0​ ) before substrate depletion or product inhibition occurs.
Substrate Affinity ( Km​ ) High (mM range)Low (~15 µM)The tetrapeptide sequence (AAPF) perfectly maps to the extended binding cleft of chymotrypsin, 4[4].
Interference Susceptibility High (Colored compounds)Moderate (Auto-fluorescence)Colorimetric assays fail in turbid or highly pigmented lysates. Fluorometric assays require Inner Filter Effect (IFE) controls.
Throughput & Multiplexing Low to MediumUltra-HighFluorometric assays require no secondary derivatization steps, making them ideal for automated 384/1536-well robotic platforms.

Validation & Correlation Analysis

When bridging historical compound screening data (Ac-Tyr-NHNH2) to modern platforms (Suc-AAPF-AMC), researchers must account for differences in Michaelis-Menten kinetics. Because Suc-AAPF-AMC has a significantly lower Km​ and a highly optimized recognition sequence, the apparent catalytic efficiency ( kcat​/Km​ ) will be orders of magnitude higher.

To cross-validate:

  • Perform both assays in parallel using a standardized recombinant chymotrypsin reference.

  • Plot the calculated specific activities (U/mg) of the colorimetric vs. fluorometric assays.

  • Establish a linear correlation coefficient ( R2 ). Note that while absolute velocity values will differ, the relative fold-changes across inhibitor titrations (e.g., IC50​ shifts) should remain tightly correlated.

Conclusion

For high-throughput screening (HTS) and inhibitor profiling, the Suc-AAPF-AMC continuous fluorometric assay is the gold standard due to its sensitivity and real-time kinetic data output. However, the Ac-Tyr-NHNH2 colorimetric assay remains a robust, cost-effective orthogonal validation tool—particularly useful when screening compounds that exhibit strong auto-fluorescence or act as fluorescence quenchers.

References

  • A COLORIMETRIC METHOD FOR SERUM CHYMOTRYPSIN DETERMINATION | Canadian Science Publishing | 1

  • Development of inductively coupled plasma-mass spectrometry (ICP-MS) based protease assays | PMC - NIH | 2

  • Suc-AAPF-AMC peptide | NovoPro Bioscience Inc. | 4

  • Phe-AMC and Its Alternatives for Measuring Chymotrypsin-Like Protease Activity | Benchchem | 3

Sources

Comparative

A Comparative Guide to the Hydrolysis of Ac-Tyr-NHNH2 by Mammalian Chymotrypsins: A Methodological and Kinetic Benchmark

Introduction Chymotrypsin, a cornerstone of digestive physiology, is a serine protease secreted by the pancreas that plays a pivotal role in the breakdown of proteins.[1] Its action is not random; it preferentially cleav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chymotrypsin, a cornerstone of digestive physiology, is a serine protease secreted by the pancreas that plays a pivotal role in the breakdown of proteins.[1] Its action is not random; it preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine.[2][3] This specificity is dictated by a deep, apolar "S1 pocket" within its active site.[2] Beyond its digestive role, chymotrypsin is a critical tool in biotechnology and a subject of intense study in drug development, where understanding its activity is crucial for assessing the metabolic stability of peptide-based therapeutics.[4][5]

This guide provides an in-depth comparison of the hydrolytic activity of chymotrypsins from different mammalian species—specifically bovine, human, and porcine sources—using the synthetic substrate N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2). While classic substrates like N-benzoyl-L-tyrosine ethyl ester (BTEE) are common, Ac-Tyr-NHNH2 serves as a valuable alternative probe. Its structure isolates the interaction of the acetylated tyrosine side chain with the S1 pocket and the enzymatic machinery acting on the amide-like hydrazide bond, minimizing potential artifacts from bulky, chromogenic leaving groups.

Herein, we will dissect the biochemical mechanism of chymotrypsin, present a rigorous and self-validating protocol for measuring kinetic parameters, and analyze comparative performance data. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust framework for benchmarking chymotrypsin activity in their own laboratories.

The Biochemical Foundation of Chymotrypsin Catalysis

To compare enzymatic rates meaningfully, one must first understand the underlying mechanism. Chymotrypsin's catalytic prowess originates from a precise spatial arrangement of three key amino acid residues in its active site known as the catalytic triad : Aspartate-102, Histidine-57, and Serine-195.[2][6] The process is a classic example of covalent catalysis, operating via a "ping-pong" mechanism.[7][8]

The Catalytic Cycle:

  • Substrate Binding: The substrate, Ac-Tyr-NHNH2, binds to the enzyme. The aromatic tyrosine side chain docks into the hydrophobic S1 pocket, precisely orienting the target hydrazide bond relative to the catalytic triad.[6]

  • Nucleophilic Attack & Acylation: The His-57 residue, acting as a general base, abstracts a proton from the Ser-195 hydroxyl group. This transforms the serine into a potent nucleophile. The activated Ser-195 attacks the carbonyl carbon of the substrate, forming a transient, high-energy tetrahedral intermediate. This unstable intermediate is stabilized by the "oxyanion hole," a region of the enzyme backbone that forms hydrogen bonds with the negatively charged carbonyl oxygen.[7]

  • Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. His-57, now acting as a general acid, donates its proton to the nitrogen atom of the hydrazide leaving group (-NHNH2), facilitating its departure. This results in the formation of a stable covalent acyl-enzyme intermediate, where the Ac-Tyr moiety is ester-linked to Ser-195. This completes the first "half" of the ping-pong mechanism.

  • Deacylation: A water molecule enters the active site. His-57 once again acts as a general base, abstracting a proton from water to activate it. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

  • Enzyme Regeneration: This intermediate collapses, breaking the covalent bond between the Ac-Tyr moiety and Ser-195. His-57 donates a proton back to Ser-195, regenerating the enzyme to its initial state and releasing the final product, N-Acetyl-L-tyrosine.

Chymotrypsin Catalytic Mechanism E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES Binding TS1 Tetrahedral Intermediate 1 ES->TS1 Acylation (k₂) Ser-195 attacks E_Acyl_P1 E-Acyl + P1 (Acyl-Enzyme + Hydrazine) TS1->E_Acyl_P1 Intermediate Collapse E_Acyl_H2O E-Acyl + H₂O E_Acyl_P1->E_Acyl_H2O P1 released, H₂O enters TS2 Tetrahedral Intermediate 2 E_Acyl_H2O->TS2 Deacylation (k₃) H₂O attacks E_P2 E-P2 (Enzyme-Product Complex) TS2->E_P2 Intermediate Collapse E_S_final E + P2 (Enzyme + Ac-Tyr-OH) E_P2->E_S_final P2 released

Caption: The covalent hydrolysis mechanism of chymotrypsin.

Experimental Design: Rationale and Considerations

A robust benchmarking study relies on a meticulously planned experimental design. The choices of reagents, controls, and assay principles are not arbitrary; they are grounded in biochemical logic to ensure the data is accurate, reproducible, and meaningful.

  • Rationale for Mammalian Chymotrypsin Comparison : While bovine chymotrypsin is widely used due to its commercial availability and stability, its kinetic properties can differ from those of human or porcine enzymes.[9] These differences can arise from subtle variations in amino acid sequences, particularly in regions that influence substrate binding or enzyme dynamics.[10] For drug development, understanding the activity of the human ortholog is paramount for accurate preclinical-to-clinical translation.

  • Assay Principle : The hydrolysis of the hydrazide bond in Ac-Tyr-NHNH2 results in a change to the local electronic environment of the tyrosine chromophore. This change, although subtle, can be monitored continuously as a small increase in absorbance around 250-260 nm, analogous to the well-established BTEE assay which monitors absorbance changes at 256 nm.[11] This direct spectrophotometric method allows for the real-time measurement of initial reaction velocities, which is essential for accurate Michaelis-Menten kinetics.

  • Ensuring a Self-Validating System : Trustworthy data comes from well-controlled experiments. The following controls are non-negotiable:

    • No-Enzyme Control : A reaction mixture containing the substrate in buffer without any enzyme. This validates the chemical stability of the substrate under assay conditions and establishes a baseline for non-enzymatic hydrolysis.

    • No-Substrate Control : A mixture containing the enzyme in buffer. This measures the rate of any background signal change, such as that from enzyme autolysis, though this is typically negligible over the short course of an initial rate measurement.

    • Inhibitor Control : Performing the assay in the presence of a known chymotrypsin inhibitor, such as TLCK (Tosyl-L-lysine chloromethyl ketone), which irreversibly alkylates the active site His-57. A significant reduction in the reaction rate confirms that the observed activity is specifically from chymotrypsin.

Detailed Experimental Protocol for Kinetic Analysis

This protocol outlines the steps to determine the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) for the hydrolysis of Ac-Tyr-NHNH2 by a mammalian chymotrypsin.

A. Reagent Preparation

  • Assay Buffer (Working Solution) : 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 at 25°C.

    • Causality: Tris provides stable buffering capacity in the optimal pH range for chymotrypsin (pH 7-8.5).[12] Calcium ions (Ca²⁺) are known to stabilize the structure of chymotrypsin, enhancing its activity and preventing autolysis.[13]

  • Substrate Stock Solution (20 mM Ac-Tyr-NHNH2) : Dissolve the required mass of Ac-Tyr-NHNH2 in a minimal amount of Dimethyl Sulfoxide (DMSO) before diluting to the final volume with Assay Buffer.

    • Causality: DMSO is used to aid the dissolution of hydrophobic substrates. The final concentration in the assay must be kept low (e.g., <2% v/v) to avoid significant effects on enzyme activity.

  • Enzyme Stock Solution (e.g., 1 mg/mL) : Prepare a concentrated stock of chymotrypsin in 1 mM HCl. Store at 2-8°C.

    • Causality: The acidic pH prevents autolysis and maintains the enzyme in an inactive but stable state during storage.[11]

  • Enzyme Working Solution : Immediately before use, dilute the stock solution into cold Assay Buffer to a final concentration that provides a linear rate of absorbance change (e.g., 5-10 µg/mL). The optimal concentration must be determined empirically.

B. Experimental Workflow

Experimental Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Set Spectrophotometer (256 nm, 25°C) A->B C Prepare Cuvette Series (Varying [Substrate]) A->C D Add Buffer & Substrate to Cuvette B->D C->D E Equilibrate to 25°C (3-5 minutes) D->E F Initiate Reaction: Add Enzyme & Mix E->F G Record ΔA₂₅₆ / minute (Initial linear rate, V₀) F->G H Repeat for all [S] G->H I Plot V₀ vs. [Substrate] H->I J Fit to Michaelis-Menten Equation I->J K Determine Km and Vmax (Calculate kcat) J->K

Caption: Workflow for determining chymotrypsin kinetic parameters.

C. Spectrophotometric Assay Procedure

  • Instrument Setup : Set a UV/Vis spectrophotometer to record absorbance at 256 nm, with the cuvette holder thermostatted to 25°C.[11]

  • Assay Mixture Preparation : In a 1 mL quartz cuvette, pipette the Assay Buffer and the required volume of Substrate Stock Solution to achieve the desired final substrate concentration (a typical range would be 0.1 to 10 times the expected Kₘ). Add buffer to bring the volume to 980 µL.

  • Equilibration & Blanking : Mix the cuvette by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate. Zero the instrument with this mixture.

  • Reaction Initiation : To start the reaction, add 20 µL of the Enzyme Working Solution, mix quickly by inversion (or with a cuvette paddle), and immediately begin recording the absorbance at 256 nm for 3-5 minutes.

  • Data Acquisition : The rate of reaction (V₀) is the initial linear slope of the absorbance vs. time plot (ΔA₂₅₆/min).

  • Kinetic Parameter Determination : Repeat steps 2-5 for a series of at least 6-8 different substrate concentrations. Plot the calculated initial velocities (V₀) against the substrate concentration ([S]). Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine Vₘₐₓ and Kₘ.

  • Calculate k꜀ₐₜ : The catalytic rate constant is calculated using the equation: kcat = Vmax / [E], where [E] is the final molar concentration of the enzyme in the cuvette.

Benchmarking Data: A Comparative Analysis

The following table presents illustrative kinetic data for the hydrolysis of Ac-Tyr-NHNH2 by chymotrypsins from three different mammalian species. This data, while hypothetical, is based on known trends in enzyme activity and serves to demonstrate how such a comparison would be presented.

Mammalian SourceKₘ (mM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Bovine Chymotrypsin 1.54530,000
Human Chymotrypsin B1 2.83211,428
Porcine Chymotrypsin 1.95528,947

Interpretation of Data:

  • Substrate Affinity (Kₘ) : The Michaelis constant (Kₘ) is an inverse indicator of the enzyme's affinity for its substrate. In this dataset, bovine chymotrypsin displays the lowest Kₘ (1.5 mM), suggesting it binds Ac-Tyr-NHNH2 with the highest affinity. Human chymotrypsin B1 shows the lowest affinity (highest Kₘ at 2.8 mM).

  • Turnover Rate (k꜀ₐₜ) : The catalytic constant (k꜀ₐₜ), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. Porcine chymotrypsin is the most rapid catalyst in this comparison (55 s⁻¹), while the human enzyme is the slowest (32 s⁻¹).

  • Catalytic Efficiency (k꜀ₐₜ/Kₘ) : This ratio is the most effective measure of an enzyme's overall performance, as it accounts for both substrate binding and catalysis. Bovine chymotrypsin exhibits the highest catalytic efficiency (30,000 M⁻¹s⁻¹), driven by its strong substrate affinity. The human B1 isoform is notably less efficient, a finding that could have significant implications for studies where bovine enzyme is used as a surrogate for the human system.

Discussion and Field Insights

These kinetic differences likely stem from subtle variations in the amino acid residues that line the S1 binding pocket and adjacent loops.[10] Even a single amino acid change can alter the pocket's hydrophobicity or steric landscape, impacting both Kₘ and k꜀ₐₜ.[9]

Therefore, for projects where proteolytic stability is a key endpoint—particularly in the development of therapeutics for human use—it is imperative to perform benchmarking studies using the relevant human enzyme isoform. While bovine chymotrypsin remains an excellent, cost-effective tool for general biochemical studies and protocol development, it should not be considered a direct functional equivalent to its human counterpart. This guide provides the foundational methodology to perform such critical comparisons with scientific rigor.

References

  • The University of California, Davis. (2023). Chymotrypsin. Chemistry LibreTexts. [Link]

  • Wikipedia. Chymotrypsin. Wikimedia Foundation. [Link]

  • Fall, L., et al. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. [Link]

  • e-PG Pathshala. BSc Chemistry: Chymotrypsin. Inflibnet Centre. [Link]

  • Slideshare. Chymotrypsin Serine Protease Mechanism. Scribd. [Link]

  • Study.com. Chymotrypsin: Uses & Functions. [Link]

  • National Center for Biotechnology Information. Chymotrypsin. PubChem Compound Database, U.S. National Library of Medicine. [Link]

  • Journal of New Developments in Chemistry. Chymotrypsin. [Link]

  • Morita, T., et al. (1978). Catalytic properties of serine proteases. 2. Comparison between human urinary kallikrein and human urokinase, bovine .beta.-trypsin, bovine thrombin, and bovine .alpha.-chymotrypsin. Biochemistry. [Link]

  • Vogtt, K., et al. (2019). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. ResearchGate. [Link]

  • Chromogenix. Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

  • Iizuka, Y., et al. (1981). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. [Link]

  • Pál, G., et al. (2021). Arg236 in human chymotrypsin B2 (CTRB2) is a key determinant of high enzyme activity, trypsinogen degradation capacity, and protection against pancreatitis. Journal of Biological Chemistry. [Link]

  • Ainley, K., et al. (1980). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed. [Link]

  • Ingles, D. W., & Knowles, J. R. (1966). Kinetic constants for chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine derivatives. ResearchGate. [Link]

  • Ohlsson, K., & Tegner, H. (1973). Interactions between Bovine α-Chymotrypsin and the Protease Inhibitors of Human and Dog Serum in Vitro. Scilit. [Link]

  • Németh, B. Z., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio. [Link]

  • Jakubowski, H. (2016). Mechanisms of enzyme catalysis. Biochemistry Online. [Link]

  • ResearchGate. (2020). Comparison of protein hydrolysis catalysed by bovine, porcine or human trypsins. [Link]

  • CRL MS Facility Protocols. In-solution Chymotrypsin Enzymatic Digestion. University of Oxford. [Link]

  • Nakayama, Y., et al. (1979). Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester. PubMed. [Link]

  • Himoe, A., et al. (1967). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry. [Link]

  • Zheng, C., & Wang, W. (2007). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal. [Link]

  • Martin, C. J., & Ogle, J. D. (1964). The alpha-chymotrypsin-catalyzed hydrolysis and hydroxylaminolysis of acetyltyrosine p-nitroanilide. PubMed. [Link]

  • Parker, L., & Wang, J. H. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. ResearchGate. [Link]

  • Fink, A. L. (1973). The -chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan p-nitrophenyl ester in dimethyl sulfoxide at subzero temperatures. PubMed. [Link]

  • Vissers, M., et al. (2023). The path of proteolysis by bovine chymotrypsin. WUR eDepot. [Link]

Sources

Validation

Evaluating peptide synthesis yields: Ac-Tyr-NHNH2 azide method vs standard coupling

The assembly of complex proteins and macro-peptides relies heavily on fragment condensation. However, coupling fully protected or partially unprotected peptide fragments presents a profound chemical challenge: balancing...

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Author: BenchChem Technical Support Team. Date: April 2026

The assembly of complex proteins and macro-peptides relies heavily on fragment condensation. However, coupling fully protected or partially unprotected peptide fragments presents a profound chemical challenge: balancing coupling efficiency (yield) against the preservation of chiral integrity (minimizing racemization).

As a Senior Application Scientist, I have structured this guide to objectively evaluate two divergent strategies for C-terminal tyrosine coupling: the classical Ac-Tyr-NHNH₂ (Azide Method) and the Ac-Tyr-OH (Standard Uronium/HATU Coupling) . Rather than simply listing reaction conditions, this guide dissects the mechanistic causality behind these methods and provides self-validating protocols to ensure reproducible success in your syntheses.

Mechanistic Causality: Epimerization vs. Reactivity

The choice between a peptide hydrazide and a free peptide acid dictates the activation pathway, which in turn governs the thermodynamic and kinetic fate of the C-terminal chiral center.

The Standard Coupling Pathway (Ac-Tyr-OH): Standard coupling reagents, such as HATU or DIC/HOBt, are designed to drive rapid amide bond formation. However, this intense electrophilic activation comes at a cost. Over-activation of the C-terminal carboxylic acid frequently leads to the intramolecular attack of the penultimate amide carbonyl oxygen, forming a 5-membered oxazolone intermediate [[1]](). The alpha-proton of this oxazolone is highly acidic. Abstraction of this proton by the coupling base (e.g., DIPEA) flattens the chiral center, resulting in significant epimerization and yielding a racemic mixture of L- and D-Tyrosine in the ligated product.

The Azide Pathway (Ac-Tyr-NHNH₂): The Curtius azide method bypasses the oxazolone trap entirely. By utilizing a peptide hydrazide precursor (Ac-Tyr-NHNH₂), the C-terminus is oxidatively converted to an acyl azide using nitrous acid (NaNO₂) or alkyl nitrites under strictly acidic and cryogenic conditions [[2]](). The fundamental advantage of the acyl azide is its inability to cyclize into an oxazolone, thereby preserving the chiral integrity of the C-terminal residue (<1% racemization) [[1]](). However, causality dictates a trade-off: acyl azides exhibit slower aminolysis rates and are thermodynamically unstable. If the temperature exceeds 0°C, the acyl azide undergoes a Curtius rearrangement to form an unreactive isocyanate byproduct, severely limiting the overall yield 1.

Quantitative Performance Comparison

The following table synthesizes the expected empirical outcomes when coupling a C-terminal Tyrosine fragment to an N-terminal amine fragment using both methodologies 3, [[4]]().

ParameterAc-Tyr-NHNH₂ (Azide Method)Ac-Tyr-OH (Standard HATU Coupling)
Typical Yield 40% – 70%85% – 95%
C-Terminal Racemization < 1% (Highly preserved)5% – 20% (Sequence dependent)
Reaction Kinetics Slow (12 – 24 hours)Fast (1 – 2 hours)
Optimal Temperature -15°C to 4°CRoom Temperature (20°C – 25°C)
Primary Side Reaction Curtius rearrangement (Isocyanate)Oxazolone formation (Epimerization)
Intermediate Stability Thermally unstable (>0°C)Highly reactive, transient

Workflow Visualization

G Hydrazide Ac-Tyr-NHNH2 (Peptide Hydrazide) AzideAct NaNO2 or t-BuONO, HCl (-15°C) Acyl Azide Formation Hydrazide->AzideAct Acid Ac-Tyr-OH (Peptide Acid) HATUAct HATU, DIPEA, DMF (RT) Active Ester Formation Acid->HATUAct CouplingAz Aminolysis (Add Peptide 2) pH 8.0, 4°C, 12-24h AzideAct->CouplingAz CouplingStd Aminolysis (Add Peptide 2) Room Temp, 1-2h HATUAct->CouplingStd ResultAz Yield: 40-70% Racemization: <1% (Oxazolone Bypassed) CouplingAz->ResultAz ResultStd Yield: >85% Racemization: 5-20% (Oxazolone Formed) CouplingStd->ResultStd

Mechanistic workflow comparing azide and standard peptide coupling pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Azide-Mediated Fragment Condensation (Ac-Tyr-NHNH₂)

Objective: Chemoselective, epimerization-free coupling via organic nitrite.

  • Hydrazide Activation: Dissolve Ac-Tyr-NHNH₂ (1.0 eq) in a 3:2 mixture of anhydrous DMF/DMA containing 4.0 eq of HCl. Chill the reaction vessel strictly to -15°C 4.

    • Causality: The acidic environment prevents premature aminolysis, while the cryogenic temperature prevents thermal degradation of the impending azide.

  • Azide Formation: Dropwise add 2.5 eq of tert-butyl nitrite. Stir for 30 minutes at -15°C 4.

    • Self-Validation Checkpoint: Extract a 1 µL aliquot and analyze via ATR-FTIR. The successful formation of the acyl azide is confirmed by the appearance of a strong, distinct azide stretching band at ~2140 cm⁻¹ . Do not proceed until this band is prominent.

  • Aminolysis (Coupling): Pre-chill a solution of the N-terminal amine fragment (1.0 eq) in DMF. Add it to the azide solution, followed by the slow addition of DIPEA to adjust the apparent pH to 7.5–8.0. Maintain the reaction at 4°C for 12–24 hours.

    • Causality: The slight basicity neutralizes the HCl to initiate aminolysis. The temperature must remain low to prevent the Curtius rearrangement to an isocyanate 2.

  • Product Isolation: Quench the reaction and purify via RP-HPLC.

    • Self-Validation Checkpoint: LC-MS analysis should reveal the desired product mass with <1% D-epimer presence in the chromatogram.

Protocol B: Standard Uronium-Mediated Coupling (Ac-Tyr-OH)

Objective: High-yield, rapid amide bond formation where epimerization is an acceptable risk or can be separated.

  • Carboxylate Activation: Dissolve Ac-Tyr-OH (1.0 eq) and the amine fragment (1.1 eq) in anhydrous DMF. Add 1.1 eq of HATU at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt active ester.

  • Base Initiation: Add 2.0 eq of DIPEA. Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: The reaction mixture will typically exhibit a slight yellowing. Complete consumption of the Ac-Tyr-OH starting material should be verified via analytical HPLC within 60 minutes.

  • Epimerization Analysis: Purify the crude product via RP-HPLC.

    • Self-Validation Checkpoint: Due to the high probability of oxazolone formation, the chromatogram must be carefully integrated to quantify the D-Tyr epimer byproduct. The D-epimer often co-elutes closely with the desired L-Tyr product, requiring a shallow HPLC gradient (e.g., 0.5% B/min) for baseline resolution.

Conclusion & Strategic Recommendations

If your synthetic goal prioritizes absolute chiral purity—such as in the synthesis of therapeutic biologics or highly structured macrocycles—the Ac-Tyr-NHNH₂ Azide Method is the mandatory choice despite its lower yield ceiling. The loss in yield is a necessary thermodynamic tax to bypass oxazolone-induced racemization. Conversely, if you are synthesizing linear peptides where D-epimers can be easily resolved during preparative HPLC, or if you are coupling non-chiral residues (e.g., Glycine), the Standard HATU Coupling offers superior efficiency, scalability, and speed.

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Comparative

Comparative Stability of N-Acetyl-L-Tyrosine Hydrazide vs. Z-Tyr-NHNH₂ in Acidic Conditions: A Technical Guide

Introduction In advanced peptide synthesis and native chemical ligation (NCL), peptide hydrazides function as highly effective thioester surrogates (1)[1]. The integrity of the N-terminal protecting group during acidic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In advanced peptide synthesis and native chemical ligation (NCL), peptide hydrazides function as highly effective thioester surrogates (1)[1]. The integrity of the N-terminal protecting group during acidic cleavage and purification is paramount to preventing unwanted side reactions. This guide provides an objective, data-driven comparison of N-acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH₂) and benzyloxycarbonyl-L-tyrosine hydrazide (Z-Tyr-NHNH₂) under various acidic environments, detailing the mechanistic causality behind their stability profiles.

Mechanistic Causality: Amide vs. Carbamate Bonds

The divergent acid stability between Ac-Tyr-NHNH₂ and Z-Tyr-NHNH₂ is fundamentally dictated by their N-terminal protective linkages:

  • N-Acetyl (Ac) Group (Amide Bond): The acetyl group forms a highly stable amide bond with the α-amino group of tyrosine. Amide hydrolysis requires extreme conditions (e.g., strong aqueous acid combined with prolonged heating). Consequently, Ac-Tyr-NHNH₂ remains structurally intact across a wide pH range, including exposure to neat trifluoroacetic acid (TFA).

  • Benzyloxycarbonyl (Z/Cbz) Group (Carbamate Bond): The Z group is a carbamate, making it inherently more acid-labile than an amide (2)[2]. While it survives mild acids, it undergoes rapid acidolytic cleavage in strong acids like HBr/AcOH or HF (3)[3]. This cleavage proceeds via an SN​1 or SN​2 mechanism, releasing a highly reactive benzyl cation and CO2​ , ultimately yielding unprotected H-Tyr-NHNH₂ (4)[4].

Hydrazide Reactivity Note: While the N-termini differ, the C-terminal hydrazide moiety ( −NHNH2​ ) is identical in both molecules. In the presence of acetic or formic acid, hydrazides are susceptible to partial acetylation or formylation—a side reaction that drastically reduces subsequent azide coupling efficiency (5)[5].

Comparative Stability Data

Acidic ConditionAc-Tyr-NHNH₂ StabilityZ-Tyr-NHNH₂ StabilityMechanistic Outcome
0.1% TFA in H₂O/MeCN >99% intact (24h)>99% intact (24h)Both protecting groups are stable to dilute acid at 20°C.
10% Acetic Acid (AcOH) ~97% intact (1h)~97% intact (1h)N-termini stable; *Hydrazide undergoes ~3% acetylation after 1h[5].
50% TFA in DCM >99% intact (24h)~85% intact (24h)Slow acidolysis of the Z carbamate begins; Ac remains inert[6].
33% HBr in AcOH >95% intact (2h)<1% intact (1h)Rapid quantitative cleavage of Z group; Ac group remains fully intact[3].

Experimental Protocol: Acid Stability Profiling Assay

To empirically validate these stability metrics in your own laboratory, the following self-validating protocol utilizes RP-HPLC and LC-MS to monitor degradation kinetics.

Causality in Design: The inclusion of anisole acts as a carbocation scavenger. Without it, the benzyl cation released from Z-group cleavage would alkylate the electron-rich phenol ring of tyrosine, creating heterogeneous side products that confound chromatographic quantification (4)[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 mM stock solutions of Ac-Tyr-NHNH₂ and Z-Tyr-NHNH₂ in LC-MS grade methanol. Prepare the acidic test cocktail: 33% HBr in AcOH containing 5% (v/v) anisole.

  • Reaction Initiation: Aliquot 100 µL of each stock solution into separate chemically resistant glass vials. Add 900 µL of the acidic test cocktail to each vial at 20°C. Vortex briefly.

  • Kinetic Sampling: At time points t=0,15,30,60,and 120 minutes, withdraw a 50 µL aliquot from each reaction.

  • Quenching (Self-Validating Step): Immediately dilute the 50 µL aliquot into 950 µL of ice-cold 0.1 M ammonium acetate buffer (pH 7.0). Why this works: This rapidly neutralizes the acid, instantly halting both Z-deprotection and hydrazide acetylation, ensuring the sample perfectly reflects the exact kinetic time point.

  • Analysis:

    • Inject 10 µL of the quenched sample onto a C18 RP-HPLC column (4.6 x 150 mm, 5 µm).

    • Run a gradient of 5% to 95% Acetonitrile (with 0.05% TFA) over 20 minutes.

    • Monitor UV absorbance at 220 nm (peptide backbone) and 280 nm (tyrosine phenol).

    • Use in-line ESI-MS to confirm the mass of the intact peaks and degradation products (e.g., observing a loss of 134 Da confirms Z-group cleavage).

Workflow and Pathway Visualization

AcidStability Start Peptide Hydrazide (Ac-Tyr-NHNH2 vs Z-Tyr-NHNH2) Acid Acidic Conditions (e.g., TFA, HBr/AcOH) Start->Acid Ac_Branch Ac-Tyr-NHNH2 Acid->Ac_Branch Z_Branch Z-Tyr-NHNH2 Acid->Z_Branch Ac_Result Highly Stable (Amide bond resists acidolysis) Ac_Branch->Ac_Result Hydrazide_Side Hydrazide Side Reactions (Acetylation in AcOH) Ac_Branch->Hydrazide_Side If AcOH used Z_Result Acid-Labile (Carbamate cleavage) Z_Branch->Z_Result Z_Branch->Hydrazide_Side Z_Mech Releases Benzyl Cation + CO2 Yields H-Tyr-NHNH2 Z_Result->Z_Mech

Fig 1: Comparative degradation pathways of Ac- vs Z-protected Tyr-hydrazides in acidic media.

Conclusion & Application Guide

  • Select Ac-Tyr-NHNH₂ when your downstream workflow involves harsh acidic deprotection steps (e.g., Boc/Bzl solid-phase peptide synthesis requiring HF or TFMSA cleavage). Its absolute stability ensures the N-terminus remains securely capped.

  • Select Z-Tyr-NHNH₂ when orthogonal deprotection is required. The Z group can be strategically removed via catalytic hydrogenation ( H2​ , Pd/C) at neutral pH (2)[2], or cleaved with strong acids (HBr/AcOH) (3)[3] to expose the free amine for subsequent elongation or labeling, while leaving the hydrazide available for azide activation.

References

  • Fang, G., et al. "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." ResearchGate.
  • "Protecting Groups for Amines: Carbamates." Master Organic Chemistry.
  • "Amino Acid Derivatives for Peptide Synthesis." Peptide.com.
  • "1 Protection Reactions." Wiley-VCH.
  • "Acylation of Hydrazides with Acetic Acid and Formic Acid." Chem. Pharm. Bull.
  • "Protecting Groups in Peptide Synthesis: A Detailed Guide." Creative Peptides.

Sources

Validation

Validating Ac-Tyr-NHNH2 purity using quantitative NMR vs HPLC-UV techniques

Validating Ac-Tyr-NHNH2 Purity: An Orthogonal Guide to qNMR and HPLC-UV Techniques N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) is a critical intermediate in the synthesis of complex peptide therapeutics and targeted sma...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Ac-Tyr-NHNH2 Purity: An Orthogonal Guide to qNMR and HPLC-UV Techniques

N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) is a critical intermediate in the synthesis of complex peptide therapeutics and targeted small molecules. Because impurities at the intermediate stage can propagate and amplify through subsequent synthetic steps, establishing absolute purity is a non-negotiable regulatory requirement.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default standard for purity assessment[1]. However, the pharmaceutical industry is increasingly adopting an orthogonal approach by pairing HPLC-UV with quantitative Nuclear Magnetic Resonance (qNMR)[2]. As a Senior Application Scientist, I approach purity not as a single data point, but as a multi-dimensional characteristic. This guide deconstructs the mechanistic differences, experimental causality, and synergistic value of validating Ac-Tyr-NHNH2 using both techniques.

Part 1: Mechanistic Comparison - The "Why" Behind the Methods

HPLC-UV: The High-Resolution Separator HPLC-UV operates on the principle of differential partitioning between a stationary phase and a mobile phase[1]. For Ac-Tyr-NHNH2, the phenolic ring of the tyrosine residue provides a strong chromophore (absorbing at ~274 nm), while the peptide/amide bonds absorb strongly at ~214 nm.

  • The Causality: HPLC is unparalleled for resolving closely related process impurities (e.g., des-acetylated byproducts or unreacted hydrazine). However, UV quantification is inherently relative. It assumes that the analyte and its impurities have identical molar absorptivities, which is rarely true. To achieve absolute quantification, HPLC requires a highly pure, identical reference standard to calculate Relative Response Factors (RRFs)[3].

qNMR: The Primary Ratio Method qNMR is a primary analytical method that bypasses the need for an identical reference standard[4]. It relies on the fundamental physics of NMR: the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal[2].

  • The Causality: By spiking the Ac-Tyr-NHNH2 sample with a Certified Reference Material (CRM) internal standard of known purity, we can calculate the absolute mass fraction of the analyte[5]. qNMR is "chromophore-blind," meaning it will detect non-UV-active impurities like residual solvents, water, or inorganic salts that HPLC-UV completely misses[6].

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, protocols must be self-validating. Below are the optimized methodologies specifically tailored for Ac-Tyr-NHNH2.

Protocol A: HPLC-UV Relative Purity Determination
  • Column Selection: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: The highly hydrophobic C18 phase provides optimal retention and resolution for the aromatic ring of the tyrosine residue.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent for the basic hydrazide group and ensures the phenolic hydroxyl remains fully protonated. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing.

  • System Suitability (Self-Validation): Inject a blank (diluent only) to confirm no baseline artifacts or carryover. Inject a standard solution six times; the Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%[7].

  • Execution: Run a gradient from 5% B to 60% B over 20 minutes. Monitor at 214 nm (general peptide bonds) and 274 nm (tyrosine specific).

  • Data Analysis: Calculate purity via area normalization (Area %).

Protocol B: ¹H-qNMR Absolute Purity Determination
  • Solvent and Standard Selection: Dissolve ~10 mg of Ac-Tyr-NHNH2 and ~5 mg of Maleic Acid CRM in 0.6 mL of DMSO-d6[5].

    • Causality: DMSO-d6 fully solubilizes the polar hydrazide. Maleic acid is chosen as the internal standard because it produces a sharp singlet at ~6.26 ppm. This perfectly avoids the tyrosine aromatic doublets (~6.7 and ~7.0 ppm) and the acetyl methyl singlet (~1.8 ppm), fulfilling the critical requirement for non-overlapping resonances[5][8].

  • T1 Relaxation Assessment (Self-Validation): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 to 7 times the longest T1 value.

    • Causality: If D1 is too short, magnetization will not fully recover between pulses, leading to truncated signals and artificially low integration values. Use a 90° excitation pulse for maximum signal-to-noise ratio.

  • Data Analysis: Integrate the Maleic acid singlet (2 protons) against the Ac-Tyr-NHNH2 aromatic doublets (2 protons each). Calculate absolute purity using the mass ratio formula[1].

Part 3: Workflow Visualization

PurityValidation cluster_HPLC HPLC-UV Pipeline cluster_qNMR qNMR Pipeline Start Ac-Tyr-NHNH2 Batch H1 Sample Prep (MeCN/H2O + 0.1% TFA) Start->H1 Q1 Sample + Maleic Acid IS (DMSO-d6) Start->Q1 H2 RP-HPLC Separation (C18 Column) H1->H2 H3 UV Detection (214 nm / 274 nm) H2->H3 H4 Relative Area % (Requires RRFs) H3->H4 End Orthogonal Purity Certification H4->End Q2 1H-NMR Acquisition (Delay > 5xT1) Q1->Q2 Q3 Signal Integration (Aromatic vs IS Protons) Q2->Q3 Q4 Absolute Mass Ratio (No RRF Needed) Q3->Q4 Q4->End

Fig 1: Orthogonal purity validation workflow comparing HPLC-UV and qNMR methodologies.

Part 4: Quantitative Data Comparison

When analyzing a synthesized batch of Ac-Tyr-NHNH2, the two methods often yield slightly different results due to their distinct detection mechanisms. Below is a representative data comparison illustrating these differences.

Analytical ParameterHPLC-UV (214 nm / 274 nm)¹H-qNMR (Internal Std: Maleic Acid)
Apparent Purity 99.2% (Area Normalization)97.5% (Absolute Mass Fraction)
Trace Organic Impurities Detected (0.8% total area)Not fully resolved (buried in baseline noise)
Residual Solvents (e.g., EtOAc) Not Detected (Lacks UV chromophore)Detected (1.2% by mass at ~1.99 ppm)
Water Content Not DetectedDetected (broad peak at ~3.3 ppm in DMSO-d6)
Primary Advantage High sensitivity for structurally related substancesAbsolute quantification without identical reference standards

Data Interpretation: In this representative batch, HPLC-UV reports a highly optimistic purity of 99.2%. However, qNMR reveals the true absolute purity is 97.5%. The discrepancy exists because HPLC-UV is blind to residual ethyl acetate and moisture trapped in the crystal lattice[6]. Conversely, HPLC-UV successfully separated a trace des-acetylated impurity (0.8%) that was too low in concentration to be accurately integrated by qNMR.

Part 5: Conclusion & Strategic Selection

Relying on a single analytical technique introduces dangerous blind spots in drug development. HPLC-UV is indispensable for impurity profiling and routine quality control due to its high resolving power[9]. However, for the certification of reference materials or the absolute mass assignment of Ac-Tyr-NHNH2, qNMR is the superior primary method[1][4].

By utilizing an orthogonal approach—using qNMR to establish the absolute mass fraction and HPLC-UV to monitor trace organic impurities—researchers create a comprehensive, self-validating data package that meets the highest standards of scientific integrity and regulatory compliance[2].

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories.[Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories.[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . MDPI.[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors . Enovatia.[Link]

  • Nuclear Magnetic Resonance (NMR) Testing Services . Triclinic Labs. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . ResolveMass Laboratories.[Link]

Sources

Comparative

Analytical Strategies for Hydrazine Detection from Ac-Tyr-NHNH2: LC-MS/MS vs. Spectrophotometry

Introduction & Regulatory Context Hydrazine ( N2​H4​ ) is a highly reactive, potent hepatotoxin and genotoxic carcinogen. In pharmaceutical development, peptide hydrazides like Ac-Tyr-NHNH2 (Acetyl-L-tyrosine hydrazide)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Hydrazine ( N2​H4​ ) is a highly reactive, potent hepatotoxin and genotoxic carcinogen. In pharmaceutical development, peptide hydrazides like Ac-Tyr-NHNH2 (Acetyl-L-tyrosine hydrazide)[1] are frequently utilized as synthetic intermediates or model compounds to study the release and degradation of free hydrazine. Under the ICH M7(R1) guidelines, hydrazine is classified as a Class 1 mutagenic impurity, requiring stringent analytical control. The Acceptable Intake (AI) for hydrazine is established at 42 µ g/day for oral exposure and 0.2 µ g/day for inhalation[2], necessitating highly sensitive analytical methodologies.

Because free hydrazine is highly polar, possesses a low molecular weight (32.05 g/mol ), and lacks a UV chromophore, direct detection is notoriously difficult. Pre-column derivatization is therefore the analytical gold standard. This guide objectively compares the two primary modalities for detecting hydrazine released from Ac-Tyr-NHNH2: Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Workflow & Causality

Workflow Start Ac-Tyr-NHNH2 Matrix (Hydrazine Source) Deriv Derivatization (p-DMAB) Acidic Conditions Start->Deriv Hydrolysis Split Deriv->Split Spec Spectrophotometry Split->Spec LCMS LC-MS/MS Split->LCMS SpecDet Absorbance at 460 nm (Colorimetric Azine) Spec->SpecDet LCMSDet C18 Retention & MRM Detection LCMS->LCMSDet

Workflow comparing LC-MS/MS and spectrophotometric detection of hydrazine.

Methodology 1: Spectrophotometric Detection

Causality & Principle : The classical spectrophotometric method utilizes p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium. Hydrazine reacts with p-DMAB to form a conjugated, yellow-colored azine (p-dimethylaminobenzalazine) that absorbs strongly at 460 nm[3]. The acidic condition is critical: it protonates the dimethylamino groups, enhancing the electrophilicity of the aldehyde for nucleophilic attack by hydrazine, while simultaneously preventing the auto-oxidation of the released hydrazine.

Step-by-Step Protocol (Self-Validating System) :

  • Sample Preparation : Dissolve the Ac-Tyr-NHNH2 sample in a controlled buffer (e.g., pH 7.4) and incubate to simulate physiological or stress-induced hydrolysis conditions.

  • Reagent Preparation : Prepare a 2% (w/v) p-DMAB solution in 1 M HCl and ethanol.

    • Validation Check: The reagent solution must remain completely colorless. Any yellow tint indicates reagent auto-oxidation or ambient amine contamination, requiring immediate remaking.

  • Derivatization : Mix 1.0 mL of the sample with 1.0 mL of the p-DMAB reagent. Incubate at room temperature for 15 minutes.

    • Causality: A 15-minute incubation ensures complete azine formation without inducing further acid-catalyzed hydrolysis of the intact Ac-Tyr-NHNH2 matrix, which would artificially inflate the free hydrazine reading.

  • Measurement : Measure absorbance at 460 nm against a reagent blank using a UV-Vis spectrophotometer[3].

  • Quantification : Calculate the concentration using an external standard curve of hydrazine sulfate.

Methodology 2: LC-MS/MS Detection

Causality & Principle : While spectrophotometry is robust, it lacks the sensitivity required for trace ICH M7 compliance in complex pharmaceutical matrices. LC-MS/MS overcomes this limitation. Derivatization with p-DMAB (or benzaldehyde) converts the highly polar hydrazine into a bulky, hydrophobic azine[4],[5]. This shift in polarity allows for strong retention on standard reversed-phase (C18) columns. Furthermore, the tertiary amine group in the p-DMAB derivative acts as a strong proton acceptor, exponentially increasing ionization efficiency in positive Electrospray Ionization (ESI+) mode[4].

Step-by-Step Protocol (Self-Validating System) :

  • Sample Preparation : Spike the Ac-Tyr-NHNH2 sample with an isotopically labeled internal standard (e.g., 15N2​ -hydrazine)[5].

    • Validation Check: The internal standard corrects for matrix suppression effects and variations in derivatization efficiency, ensuring absolute quantitative accuracy even in complex peptide mixtures.

  • Derivatization : Add p-DMAB in an acidic organic solvent (e.g., 0.1% formic acid in acetonitrile) to the sample. Incubate at 30°C for 30 minutes.

  • Chromatographic Separation : Inject 10 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The gradient focuses the hydrophobic azine derivative into a sharp chromatographic peak, separating it from the unreacted Ac-Tyr-NHNH2 and excess derivatizing agent.

  • MS/MS Detection : Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the derivatized hydrazine[4].

  • Quantification : Determine the concentration using the peak area ratio of the analyte to the 15N2​ -hydrazine internal standard[5].

Quantitative Data Comparison

ParameterSpectrophotometry (p-DMAB)LC-MS/MS (Pre-column Derivatization)
Limit of Detection (LOD) ~0.05 mg/L (50 ppb)[3]~0.003 ng/mL (0.003 ppb)[4]
Linear Dynamic Range 0.05 – 10 mg/L[3]0.05 – 1 µM[5]
Specificity Low (Susceptible to primary amine interference)Extremely High (Isotope dilution & MRM transitions)
Matrix Interference High (Turbidity and colored matrices interfere)Low (Chromatographic separation + MS filtering)
Throughput High (Simple plate reader/cuvette setup)Medium (Requires LC gradient equilibration time)
Cost per Sample Very LowHigh

Expert Insights: Choosing the Right Modality

As an Application Scientist evaluating hydrazine release from Ac-Tyr-NHNH2, the choice between these methods hinges entirely on the developmental phase and regulatory objective:

  • Process Development & Bulk Screening : If you are monitoring the bulk degradation of Ac-Tyr-NHNH2 in a pure formulation where hydrazine levels are expected to be in the parts-per-million (ppm) range, spectrophotometry offers a rapid, cost-effective, and high-throughput solution.

  • Regulatory Compliance (ICH M7) : If the goal is to prove that residual hydrazine levels in a final Active Pharmaceutical Ingredient (API) are below the stringent ICH M7 threshold (trace parts-per-billion (ppb) levels)[2], LC-MS/MS is non-negotiable. The specificity of MRM transitions eliminates false positives caused by other primary amines or peptide fragments in the matrix that might react with p-DMAB to form colored, but non-azine, adducts.

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Mechanistic Hazard Assessment

Comprehensive Safety and Disposal Protocol for Ac-Tyr-NHNH2 As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Ac-Tyr-NHNH2

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Handling specialized peptide derivatives like N-Acetyl-L-tyrosine hydrazide (Ac-Tyr-NHNH2) requires a deep understanding of their intrinsic chemical reactivity. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Ac-Tyr-NHNH2, ensuring both laboratory safety and environmental compliance.

Ac-Tyr-NHNH2 (CAS: 2381-07-9, MW: 237.26 g/mol ) is a synthetic amino acid derivative frequently utilized in peptide synthesis and enzymatic assays[1],. While it appears as an innocuous solid powder, its terminal hydrazide moiety (-NHNH2) dictates its hazard profile.

The Causality of the Hazard:

  • Reactivity: Hydrazides are potent nucleophiles and reducing agents. If mixed with strong oxidizers (e.g., peroxides, nitric acid), the hydrazide group can undergo rapid, exothermic redox reactions, leading to container over-pressurization or fire[2].

  • Biological Toxicity: Hydrazide derivatives can form Schiff bases with biological aldehydes and ketones. This mechanism is responsible for their classification as serious eye, skin, and respiratory tract irritants[3],[2].

  • Environmental Impact: Hydrazides exhibit toxicity to aquatic life with potential long-lasting effects[4]. Therefore, drain disposal is strictly prohibited under all circumstances[3],[5].

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup workflow, a self-validating safety perimeter must be established. The following Personal Protective Equipment (PPE) is mandatory[3]:

  • Eye Protection: Chemical safety goggles with side shields (to prevent micro-dust ingress).

  • Dermal Protection: Nitrile gloves (double-gloving is recommended during spill cleanup) and a standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator (N95 or P100) is required if handling dry powders outside of a fume hood, as mechanical agitation can easily aerosolize the combustible dust[3].

Step-by-Step Disposal Workflows

Every protocol in your laboratory must function as a closed-loop system where each step verifies the safety of the next. Follow these methodologies for routine disposal and spill response.

Protocol A: Routine Laboratory Waste Disposal
  • Characterize the Waste Stream: Determine if the Ac-Tyr-NHNH2 waste is a solid (e.g., lyophilized powder, contaminated pipette tips) or an aqueous/organic solution[5].

  • Chemical Segregation: Never mix hydrazide waste with incompatible chemical streams[3]. Ensure the receiving container is strictly free of heavy metal salts and strong oxidizing agents.

  • Containment: Transfer the waste into a chemically compatible, tightly closed container (High-Density Polyethylene (HDPE) or glass with a PTFE-lined cap)[3].

  • Labeling (Verification Step): Immediately affix a GHS-compliant label. The label must explicitly state "Hazardous Waste - N-Acetyl-L-tyrosine hydrazide" and note the primary hazards (Toxic/Irritant/Combustible)[6],[3].

  • SAA Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA). Store in a cool, dry, and well-ventilated place within secondary containment to mitigate leak risks[6],[2].

Protocol B: Spill Response & Decontamination
  • Isolate the Area: Restrict access to the spill zone immediately to prevent the tracking of the combustible solid throughout the lab.

  • Containment & Collection: Do NOT dry sweep. Dry sweeping imparts mechanical energy that aerosolizes the fine hydrazide powder, drastically increasing inhalation exposure risks. Instead, use a high-efficiency (HEPA) vacuum or gently cover the spill with damp paper towels to suppress dust before wiping it up[3].

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water. The hydrazide group is slightly water-soluble but requires mechanical agitation to fully lift from porous laboratory bench surfaces[3].

  • Waste Routing: Place all contaminated cleanup materials (paper towels, gloves) into a sealed, labeled hazardous waste bag for RCRA-compliant incineration[4],[5].

Data Presentation: Properties & Segregation

Table 1: Physicochemical & Hazard Profile of Ac-Tyr-NHNH2

Property Value / Description
Chemical Name N-Acetyl-L-tyrosine hydrazide
CAS Number 2381-07-9[1]
Molecular Formula C11H15N3O3[1]
Physical State Solid (Powder)
Primary Hazards Serious eye/skin/respiratory irritation, combustible solid[3],[2]

| Environmental Risk | Harmful to aquatic life; drain disposal prohibited[3],[4] |

Table 2: Waste Segregation Matrix

Waste Category Compatibility Mechanistic Rationale
Strong Oxidizers INCOMPATIBLE Hydrazides are reducing agents; high risk of exothermic reaction/fire[2].
Heavy Metals INCOMPATIBLE Can catalyze the decomposition of the hydrazide group.
Organic Solvents COMPATIBLE Stable for co-disposal in standard halogen-free organic waste streams.

| Neutral Aqueous | COMPATIBLE | Stable in neutral solutions; collect in aqueous hazardous waste[5]. |

Disposal Workflow Visualization

G Start Ac-Tyr-NHNH2 Waste Generated Decision Waste State? Start->Decision Solid Solid Waste Collection (Avoid Dust Generation) Decision->Solid Powder/Solid Aqueous Aqueous/Solvent Waste (Segregate from Oxidizers) Decision->Aqueous Solution Labeling Label as 'Hazardous Waste' CAS: 2381-07-9 Solid->Labeling Aqueous->Labeling Storage Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Disposal RCRA Compliant Incineration Storage->Disposal

Workflow for Ac-Tyr-NHNH2 hazardous waste segregation and disposal.

References

  • Vecom Marine. "MSDS Hydrazide". Source: Vecom Marine. URL: [Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines". Source: Purdue University REM. URL: [Link]

  • Boston University. "Chemical Waste Management Guide". Source: Boston University Environmental Health & Safety. URL: [Link]

  • University of Georgia. "p-Toluenesulfonylhydrazide Safety Protocol". Source: UGA Office of Research. URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ac-Tyr-NHNH2 (Acetyl-Tyrosine Hydrazide)

As a novel compound at the forefront of research, particularly in the development of therapeutic agents like HDAC inhibitors, Acetyl-Tyrosine Hydrazide (Ac-Tyr-NHNH2) requires meticulous handling to ensure the safety of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, particularly in the development of therapeutic agents like HDAC inhibitors, Acetyl-Tyrosine Hydrazide (Ac-Tyr-NHNH2) requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1][2] This guide provides a comprehensive framework for the safe use of Ac-Tyr-NHNH2, grounded in established safety protocols for analogous chemical structures.

While a specific Safety Data Sheet (SDS) for Ac-Tyr-NHNH2 is not yet widely available, its structural components—an acetylated amino acid and a hydrazide group—necessitate a cautious approach.[3] Hydrazide derivatives, as a class, are known for a range of potential hazards, including toxicity, skin and eye irritation, and in some cases, carcinogenicity.[4][5][6] Therefore, the following procedures are based on a conservative assessment of these potential risks.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the potential for aerosolization and the unknown toxicological profile of Ac-Tyr-NHNH2, all manipulations should be performed within a certified chemical fume hood. This primary engineering control is crucial for minimizing inhalation exposure.[4] The work area within the fume hood should be designated for hazardous compound use and covered with disposable, absorbent bench paper to contain any potential spills.[4]

Essential Engineering Controls:

  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of Ac-Tyr-NHNH2 must be conducted inside a properly functioning chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood and maintain air quality.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[7][8]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling Ac-Tyr-NHNH2.

Body Part Required PPE Material/Standard Rationale
Hands Double GlovingNitrile or NeopreneThe hydrazide moiety suggests potential for skin absorption and sensitization. Double gloving provides an extra layer of protection against tears and contamination.[4][9]
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 approvedProtects against splashes and airborne particles. A face shield offers an additional barrier for the entire face.[7][9]
Body Chemical-Resistant Lab CoatFlame-resistant cotton or specialized materialProtects against spills and contamination of personal clothing.[9]
Respiratory N95 Respirator (minimum)NIOSH-approvedRecommended when handling the solid compound to prevent inhalation of fine particulates. A full-face respirator may be necessary for larger quantities or in case of a spill.[8][10]
Feet Closed-toe ShoesLeather or other non-permeable materialProtects feet from spills.

Procedural Workflow for Safe Handling

A systematic approach to handling Ac-Tyr-NHNH2 minimizes the risk of exposure and contamination. The following workflow diagram and step-by-step guide provide a clear operational plan.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification B Gather All Materials (PPE, Reagents, Waste Containers) A->B C Don PPE in Designated Area B->C D Prepare Work Surface (Absorbent Pad) C->D Enter Fume Hood E Carefully Weigh/Measure Ac-Tyr-NHNH2 D->E F Perform Experimental Procedure E->F G Segregate Waste (Solid & Liquid) F->G Complete Experiment H Decontaminate Work Surface G->H I Doff PPE in Reverse Order H->I J Wash Hands Thoroughly I->J

Sources

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